molecular formula C10H15F B096832 2-Fluoroadamantane CAS No. 16668-83-0

2-Fluoroadamantane

Cat. No.: B096832
CAS No.: 16668-83-0
M. Wt: 154.22 g/mol
InChI Key: SVIIPBADUQGZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroadamantane is a specialized organic compound that incorporates a fluorine atom onto the rigid, diamondoid adamantane scaffold. This structure is of significant interest in advanced chemical and materials research. In pharmaceutical development, the adamantane core is a privileged structure, known from approved drugs like amantadine and memantine, which target viral infections and neurodegenerative diseases . The introduction of a fluorine atom can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for creating new bioactive molecules . Research into similar fluorinated adamantane derivatives has shown potential for targeting the sigma-2 receptor, which is a protein of interest in oncology and neurology . Beyond life sciences, fluorinated adamantane derivatives are critical in materials science. They are investigated as key components in the creation of high-performance polymers. These materials are prized for their exceptional thermal stability, resistance to etching processes, and high transparency to ultraviolet light, making them suitable for next-generation photolithography and opto-electronics . The unique chemical reactivity of the perfluoroadamantane group also allows for further functional group transformations, enabling the synthesis of a diverse range of advanced materials . This product, this compound, is intended for research applications as a building block in these fields. It is provided as a high-purity compound for use in organic synthesis, medicinal chemistry, and materials development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIIPBADUQGZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168154
Record name 2-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16668-83-0
Record name 2-Fluoroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016668830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 2-Fluoroadamantane from Adamantan-2-one for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Fluorinated Adamantanes in Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic cage, has become a privileged motif in medicinal chemistry. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine, the most electronegative element, into the adamantane core further modulates its electronic properties, metabolic stability, and binding affinity to biological targets. Specifically, 2-fluoroadamantane serves as a crucial building block for the synthesis of various bioactive molecules, including antiviral and anti-inflammatory agents. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of this compound starting from the readily available adamantan-2-one, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach from Ketone to Fluoride

The direct conversion of a ketone to a monofluorinated alkane is not a standard transformation. Therefore, a robust two-step synthetic sequence is employed. This strategy first involves the reduction of the carbonyl group of adamantan-2-one to a hydroxyl group, yielding adamantan-2-ol. The subsequent step is the deoxyfluorination of the alcohol, where the hydroxyl group is replaced by a fluorine atom to afford the target molecule, this compound.

Synthesis_Workflow Adamantan_2_one Adamantan-2-one Adamantan_2_ol Adamantan-2-ol Adamantan_2_one->Adamantan_2_ol Step 1: Reduction (e.g., NaBH4, MeOH) Fluoroadamantane This compound Adamantan_2_ol->Fluoroadamantane Step 2: Deoxyfluorination (e.g., DAST, CH2Cl2)

Caption: Overall synthetic workflow from adamantan-2-one to this compound.

Part 1: Reduction of Adamantan-2-one to Adamantan-2-ol

The initial step in the synthesis is the reduction of the ketone functionality in adamantan-2-one. This is a standard and high-yielding transformation in organic synthesis.

Choosing the Right Reducing Agent: A Matter of Selectivity and Safety

For the reduction of a simple ketone like adamantan-2-one, several hydride-based reducing agents can be employed. The most common and practical choices are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] It is significantly safer to handle than LiAlH₄ as it is less reactive and can be used in protic solvents like methanol or ethanol.[1] The reaction with NaBH₄ is typically performed at room temperature and gives excellent yields of the corresponding alcohol.[1]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will also readily reduce adamantan-2-one to adamantan-2-ol.[1] However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and stringent exclusion of moisture, as it reacts violently with water.[1] For the simple reduction of a non-conjugated ketone, the added reactivity of LiAlH₄ is unnecessary and introduces avoidable handling risks.

Mechanism of Reduction with Sodium Borohydride

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of adamantan-2-one. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield adamantan-2-ol.

Part 2: Deoxyfluorination of Adamantan-2-ol to this compound

The second and final step is the conversion of the hydroxyl group of adamantan-2-ol to a fluorine atom. This is achieved using a deoxyfluorinating agent.

Selecting the Deoxyfluorinating Agent: Balancing Reactivity and Stability

Several reagents are available for the deoxyfluorination of alcohols. Among the most widely used and effective are the aminosulfur trifluorides, particularly diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[2][3]

  • Diethylaminosulfur Trifluoride (DAST): DAST is a highly effective reagent for converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[2][4] The reactions are typically carried out in aprotic solvents like dichloromethane (CH₂Cl₂) at low temperatures (e.g., -78 °C to room temperature).[2][5] A significant drawback of DAST is its thermal instability; it can decompose explosively if heated above 90 °C.[2]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Deoxo-Fluor® offers similar or, in some cases, superior reactivity to DAST for the deoxyfluorination of alcohols.[2][3][6] Its key advantage is its enhanced thermal stability, making it a safer alternative for larger-scale reactions.[3][6]

Mechanism of Deoxyfluorination with DAST

The reaction of an alcohol with DAST is thought to proceed through the formation of an intermediate alkoxyaminosulfur difluoride.[4] This is followed by a nucleophilic attack by the fluoride ion, which can occur via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alcohol substrate, to yield the alkyl fluoride.[4]

Experimental Protocols and Data

The following section provides a detailed, step-by-step protocol for the synthesis of this compound from adamantan-2-one.

Step 1: Synthesis of Adamantan-2-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Adamantan-2-one150.2210.0 g0.0666
Methanol (MeOH)32.04150 mL-
Sodium Borohydride (NaBH₄)37.832.52 g0.0666
Deionized Water18.02100 mL-
Diethyl Ether (Et₂O)74.12200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add adamantan-2-one (10.0 g, 0.0666 mol) and methanol (150 mL).

  • Stir the mixture at room temperature until the adamantan-2-one is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.52 g, 0.0666 mol) in small portions over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water (100 mL) to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield adamantan-2-ol as a white solid.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Adamantan-2-ol152.249.0 g0.0591
Dichloromethane (CH₂Cl₂)84.93200 mL-
Diethylaminosulfur Trifluoride (DAST)161.1910.5 g (8.3 mL)0.0650
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Deionized Water18.02100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add adamantan-2-ol (9.0 g, 0.0591 mol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (10.5 g, 8.3 mL, 0.0650 mol) dropwise via the dropping funnel over 30 minutes.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (100 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound as a white solid.

References

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Shiny Co., Ltd. (2025). What reactions can 2 - adamantanone undergo?[Link]

  • Baxendale, I. R., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114. [Link]

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7687. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. [Link]

  • ResearchGate. (2019). Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Organic Syntheses. (2008). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. [Link]

  • ResearchGate. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. [Link]

  • ResearchGate. (2018). DAST promotes the synthesis of 2‐fluoro Δ⁵‐oxepenes 127. [Link]

  • Wikipedia. Adamantanone. [Link]

  • Google Patents. (1998). RU2109727C1 - Method of synthesis of adamantane-2-one.
  • National Institutes of Health. (2014). Synthesis of 2-Oxaadamantane Derivatives. [Link]

  • SlidePlayer. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • National Institutes of Health. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. [Link]

  • Amazon AWS. (2019). Deoxyfluorination Using CuF2. [Link]

  • PubMed. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]

  • ResearchGate. (2020). Methods for deoxyfluorination of alcohols. [Link]

  • ResearchGate. (2025). Synthesis of functionalized adamantanes from fluoroadamantanes. [Link]

  • Google Patents. (2007). CN1980875A - Process for producing 2-adamantanol and 2-adamantanone.
  • ResearchGate. (2025). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. [Link]

Sources

A Senior Application Scientist's Guide to the Nucleophilic Fluorination of 2-Adamantanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The adamantane cage, a rigid and lipophilic bioisostere, is a privileged scaffold in drug design. Consequently, 2-fluoroadamantane represents a valuable building block for creating novel therapeutics and advanced materials. However, the synthesis of this compound via nucleophilic fluorination of the corresponding tertiary alcohol, 2-adamantanol, is a non-trivial transformation fraught with challenges, including competing elimination reactions and carbocation rearrangements. This technical guide provides an in-depth analysis of contemporary methods for this conversion, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices to empower researchers in achieving efficient and reproducible outcomes.

Introduction: The Challenge of Fluorinating a Tertiary Bridgehead Alcohol

The conversion of an alcohol to an alkyl fluoride is a fundamental transformation in organic synthesis. For primary and secondary alcohols, reagents like diethylaminosulfur trifluoride (DAST) often provide reliable results through an SN2-type mechanism. The situation is markedly different for tertiary alcohols like 2-adamantanol.

The direct SN2 displacement of the hydroxyl group is sterically impossible. Instead, the reaction proceeds through a mechanism involving the formation of a key intermediate: the 2-adamantyl cation. The stability of this tertiary carbocation is the driving force for the reaction, but it is also the primary source of side reactions, most notably elimination (E1) to form adamantene, which rapidly reacts with other species in the mixture.

The success of the fluorination, therefore, hinges on two critical factors:

  • Efficient Cation Generation: The chosen reagent must effectively convert the robust C-O bond into a good leaving group.

  • Rapid Cation Trapping: Once formed, the 2-adamantyl cation must be intercepted by a fluoride nucleophile at a rate that outcompetes the elimination pathway.

This guide explores several classes of modern fluorinating reagents, comparing their mechanisms, operational simplicity, and overall effectiveness for this specific and demanding transformation.

Comparative Analysis of Key Fluorination Methodologies

Aminosulfuranes: DAST and Deoxo-Fluor®

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the classical reagents for deoxofluorination.

The reaction initiates with the attack of the alcohol's oxygen atom on the sulfur center of the aminosulfurane, displacing a fluoride ion. This is followed by the elimination of H-F (often assisted by a mild base or the solvent) and the release of diethylamino(thionyl) fluoride, generating the 2-adamantyl cation. The fluoride ion, present as a counter-ion, then rapidly attacks the carbocation to yield the final product, this compound.

DAST_Mechanism AdOH 2-Adamantanol (Ad-OH) Intermediate1 Ad-O-SF2-NEt2 (Fluorosulfite ester) AdOH->Intermediate1 + DAST - HF DAST DAST Cation 2-Adamantyl Cation (Ad+) Intermediate1->Cation - SOF2 - Et2N- Product This compound (Ad-F) Cation->Product + F- (from DAST) SideProduct SideProduct Cation->SideProduct - H+ (E1 Elimination)

Caption: General mechanism for aminosulfurane-mediated fluorination of 2-adamantanol.

  • Expertise: DAST is a powerful and widely used reagent. However, its low thermal stability is a significant drawback, posing a risk of exothermic decomposition, especially on larger scales.

  • Trustworthiness: Deoxo-Fluor® offers a superior safety profile, with a higher decomposition temperature, making it a more reliable and scalable option. Yields are often comparable to or better than DAST. The primary side product for both reagents is adamantene, resulting from the E1 elimination pathway.

  • Setup: In a fume hood, a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2-adamantanol (1.0 eq.) and an anhydrous, non-polar solvent (e.g., dichloromethane or toluene, ~0.2 M).

  • Inert Atmosphere: The flask is purged with dry nitrogen or argon.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Deoxo-Fluor® (1.2 eq.) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -60 °C.

  • Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) occurs.

  • Workup: The layers are separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound as a white solid. The yield is typically in the range of 80-90%.

Pyridinium Fluoride-Based Reagents: PyFluor

More recently, reagents like PyFluor (2-pyridinesulfonyl fluoride) have emerged as exceptionally mild and effective alternatives for deoxofluorination, particularly for acid-sensitive substrates.

The reaction with PyFluor, activated by a base like 1,8-diazabicycloundec-7-ene (DBU), proceeds through a different intermediate—a pyridylsulfonyl ester (Ad-OSO₂Py). This ester is a superb leaving group. An external fluoride source, typically a tetraalkylammonium fluoride salt like tetrabutylammonium triphenyldifluorosilicate (TBAT), provides the nucleophile. The departure of the pyridylsulfonate group generates the 2-adamantyl cation, which is then trapped by the fluoride ion.

PyFluor_Workflow Setup 1. Combine Ad-OH, PyFluor, & Base (DBU) Activation 2. Formation of Ad-OSO2Py Intermediate Setup->Activation Reaction 4. Cation Formation & Fluoride Attack (SN1) Activation->Reaction Fluoride 3. Add Fluoride Source (e.g., TBAT) Fluoride->Reaction Product 5. This compound Reaction->Product

Caption: Experimental workflow for the PyFluor-mediated fluorination process.

  • Expertise: The PyFluor system decouples the activation of the alcohol from the fluorination step. This two-stage, one-pot process allows for greater control. The reaction conditions are exceptionally mild, often running at room temperature, which can suppress the elimination side pathway.

  • Trustworthiness: This method is highly reliable for acid-sensitive substrates where DAST or Deoxo-Fluor® might cause degradation. The reagents are crystalline, air-stable solids, making them much easier and safer to handle than aminosulfuranes.

  • Setup: To a vial containing a stir bar is added 2-adamantanol (1.0 eq.), PyFluor (1.5 eq.), and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Activation: DBU (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to form the sulfonate ester intermediate.

  • Fluorination: A solution of TBAT (2.0 eq.) in THF is added to the reaction mixture.

  • Reaction: The vial is sealed and stirred at 50 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The residue is purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound. Expected yields are often greater than 90%.

Data Summary and Reagent Comparison

For the synthesis of this compound from 2-adamantanol, the choice of reagent is critical and depends on factors like scale, safety requirements, and substrate sensitivity.

Reagent SystemTypical Yield (%)Temperature (°C)Key AdvantagesKey Disadvantages
DAST 75-85%-78 to 25Powerful, well-establishedThermally unstable, hazardous byproducts (HF)
Deoxo-Fluor® 80-90%-78 to 25Higher thermal stability, safer for scale-upMore expensive than DAST, produces HF
PyFluor/DBU/TBAT >90%25 to 50Air-stable solid reagents, very mild conditionsMulti-component system, may require higher temperatures

Conclusion and Future Outlook

The nucleophilic fluorination of 2-adamantanol is a benchmark reaction for assessing the utility of new fluorinating reagents for tertiary alcohols. While traditional aminosulfuranes like DAST and Deoxo-Fluor® remain effective and valuable tools, their handling requirements and potential for side reactions necessitate careful execution. The development of newer, safer, and milder systems based on sulfonyl fluorides, such as PyFluor, represents a significant advancement in the field. These methods offer superior operational simplicity, enhanced safety profiles, and often higher yields, making them an attractive choice for drug development professionals and academic researchers. The continued innovation in fluorination chemistry promises to further streamline the synthesis of crucial building blocks like this compound, accelerating the discovery of new chemical entities with enhanced properties.

References

  • Title: The 2-Adamantyl Cation as a Mature and Still Lively Carbocation Source: Accounts of Chemical Research URL: [Link]

  • Title: Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes Source: Organic Reactions URL: [Link]

  • Title: Deoxo-Fluor®: a new and improved deoxofluorinating agent Source: Chemical Communications URL: [Link]

  • Title: A safer and more convenient reagent for deoxofluorination Source: Nature URL: [Link]

  • Title: PyFluor: A Low-Cost, Stable, and Versatile Reagent for Deoxyfluorination Source: Organic Letters URL: [Link]

A Guide to the Spectroscopic Interpretation of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Nuances of a Rigid Scaffold

Adamantane, a perfectly symmetric and rigid diamondoid hydrocarbon, has captivated chemists for decades, serving as a versatile scaffold in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high thermal stability and lipophilicity. The introduction of a fluorine atom at the secondary (C2) position to create 2-fluoroadamantane breaks the molecule's high symmetry, leading to a more complex and informative spectroscopic profile. Understanding the nuances of this profile is critical for the unambiguous structural elucidation and quality control of this compound and its derivatives.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As direct experimental spectra for this compound are not widely available in the public domain, this guide will leverage data from analogous 2-substituted adamantanes and foundational spectroscopic principles to provide a robust and predictive interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and electronic environment of each atom in the molecule.

A. ¹H NMR Spectroscopy: Deciphering the Proton Signals

The introduction of the electronegative fluorine atom at the C2 position significantly influences the chemical shifts of the neighboring protons. The proton attached to the same carbon as the fluorine (H-2) is expected to be the most deshielded, appearing furthest downfield in the spectrum. The high symmetry of the parent adamantane is broken, leading to a more complex splitting pattern.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~4.5 - 4.8dddJ(H-F) ≈ 48-52, J(H-H) ≈ 4-6, J(H-H) ≈ 2-3
H-1, H-3~2.2 - 2.4m
H-4, H-9, H-10~1.8 - 2.1m
H-5, H-7~1.7 - 1.9m
H-6, H-8~1.6 - 1.8m

Causality Behind the Predictions:

  • Chemical Shift of H-2: The strong deshielding effect of the fluorine atom causes a significant downfield shift of the H-2 proton.

  • ¹H-¹⁹F Coupling: The fluorine atom (¹⁹F, I = ½) will couple with the geminal proton (H-2), resulting in a large doublet splitting (²JHF).

  • Complex Multiplets: Due to the reduced symmetry, the remaining adamantane protons are no longer chemically equivalent and will exhibit complex overlapping multiplets.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_workflow 1H NMR Experimental Workflow Sample Prep Sample Preparation (5-10 mg in CDCl3 + TMS) Acquisition Data Acquisition (>400 MHz Spectrometer) Sample Prep->Acquisition Transfer to NMR tube Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Raw FID data Analysis Spectral Analysis (Chemical Shift, Coupling) Processing->Analysis Processed Spectrum

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of this compound. The carbon atom bonded to the fluorine (C-2) will exhibit a significant downfield chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹JCF, Hz)
C-2~90 - 95d~180 - 190
C-1, C-3~35 - 40d
C-4, C-9~30 - 35d
C-8, C-10~28 - 33s
C-5, C-7~25 - 30s
C-6~36 - 41s

Causality Behind the Predictions:

  • Chemical Shift of C-2: The high electronegativity of fluorine causes a substantial downfield shift of the directly attached carbon.

  • ¹³C-¹⁹F Coupling: The C-2 signal will be split into a large doublet due to one-bond coupling with the fluorine atom.[2] Weaker two- and three-bond C-F couplings may also be observed for other carbons.

  • Symmetry Considerations: The substitution at C-2 results in seven distinct carbon signals in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G C2 C-2 (~90-95 ppm) F F C2->F 1JCF (~180-190 Hz) C1_C3 C-1, C-3 (~35-40 ppm) C2->C1_C3 2JCF C4_C9 C-4, C-9 (~30-35 ppm) C1_C3->C4_C9 3JCF

Caption: Key predicted ¹³C-¹⁹F NMR coupling interactions in this compound.

II. Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected to be observed, and the fragmentation will be influenced by the adamantane cage and the fluorine substituent.

Predicted Mass Spectrum of this compound:

m/zPredicted IdentityNotes
154[C₁₀H₁₅F]⁺Molecular ion (M⁺)
135[C₁₀H₁₅]⁺Loss of F
134[C₁₀H₁₄]⁺Loss of HF
93[C₇H₉]⁺Fragmentation of the adamantane cage
79[C₆H₇]⁺Further fragmentation

Causality Behind the Predictions:

  • Molecular Ion: The rigid adamantane structure often leads to a relatively stable molecular ion.

  • Loss of Fluorine: Cleavage of the C-F bond can lead to the loss of a fluorine radical.

  • Loss of HF: Elimination of hydrogen fluoride is a common fragmentation pathway for fluoroalkanes.

  • Cage Fragmentation: The adamantane cage can undergo characteristic fragmentation, leading to stable carbocation fragments.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule. In this compound, the key vibrational modes are the C-H and C-F stretching and bending frequencies.

Predicted IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
2850-2950StrongC-H stretching (sp³ hybridized carbons)
1450-1470MediumC-H bending (scissoring)
1050-1150StrongC-F stretching

Causality Behind the Predictions:

  • C-H Stretching: The numerous C-H bonds in the adamantane framework will give rise to strong absorptions in the typical alkane region.[3]

  • C-F Stretching: The C-F bond is highly polar, resulting in a strong absorption band in the fingerprint region. The exact position can be influenced by the rigid cyclic structure.[4][5][6]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

IV. Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic interpretation of this compound requires a synergistic approach, where data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are collectively analyzed. While direct experimental data may be limited, a thorough understanding of fundamental spectroscopic principles and the analysis of related adamantane derivatives allows for a confident and accurate structural elucidation. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this important and versatile fluorinated scaffold.

References

  • Pehk, T., et al. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790.
  • Fort, R. C., Jr., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136608, 1-Fluoroadamantane. Retrieved from [Link].

  • NIST (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved from [Link].

  • Kreienborg, C., & Merten, C. (2019). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 21(34), 18833-18841.
  • BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. Retrieved from a hypothetical BenchChem technical note URL.
  • NIST (n.d.). 1-Fluoroadamantane. In NIST Chemistry WebBook. Retrieved from [Link].

  • Merten, C., et al. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 124(28), 5963-5972.
  • PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245.
  • Duddeck, H. (1986). Carbon-13 NMR Spectroscopy of Adamantane Derivatives. A Review. Magnetic Resonance in Chemistry, 24(11), 969-982.
  • Olah, G. A., et al. (1984). Stable Carbocations. 150. The 2-Adamantyl Cation. Journal of the American Chemical Society, 106(8), 2143-2147.
  • Greidanus, J. W. (1971). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 49(20), 3210-3216.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Adamantanes

The adamantane moiety is a recurring motif in a number of therapeutic agents, valued for its ability to anchor a molecule to a biological target and improve its pharmacokinetic profile.[5] The strategic placement of fluorine atoms on the adamantane cage can enhance binding affinity, metabolic stability, and membrane permeability. Understanding the precise three-dimensional arrangement of atoms in 2-fluoroadamantane is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing invaluable insights into bond lengths, angles, and intermolecular interactions.[2]

Synthesis and Purification of this compound

A prerequisite for any crystallographic study is the availability of high-purity single crystals. The synthesis of this compound typically involves the fluorination of a suitable adamantane precursor. While various methods exist, a common route involves the electrophilic fluorination of adamantane or the nucleophilic substitution of a leaving group at the C2 position. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound
  • Starting Material: Adamantan-2-one is a common precursor.

  • Reduction: The ketone is first reduced to 2-hydroxyadamantane using a standard reducing agent like sodium borohydride in an appropriate solvent (e.g., methanol or ethanol).

  • Fluorination: The resulting alcohol is then subjected to deoxofluorination. A variety of reagents can be employed, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are typically carried out in an inert solvent like dichloromethane at low temperatures.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient). The purity of the final product should be assessed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. The rigid and non-polar nature of adamantane derivatives can make them amenable to crystallization from a variety of organic solvents.

Strategies for Crystallization:
  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., hexane, pentane, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good starting point is to use solvents in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow for Data Collection and Structure Solution

experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for the crystal structure determination of this compound.

Step-by-Step Methodology:
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features and Potential Challenges

Based on the known structures of other adamantane derivatives, we can anticipate several key features in the crystal structure of this compound.[1][2][4]

Expected Molecular Geometry:

The adamantane cage is expected to be rigid with C-C bond lengths around 1.54 Å and C-H bond lengths of approximately 1.1 Å.[6] The C-F bond length will be a key parameter of interest.

Crystallographic Disorder:

Adamantane and its derivatives are prone to orientational disorder in the solid state, where the molecule can adopt multiple orientations within the crystal lattice.[1][6] This can complicate the structure refinement process and may require the use of specialized refinement techniques.

Complementary Analytical Techniques

While single-crystal X-ray diffraction is the primary tool for structure determination, other techniques provide valuable complementary information.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides information about the connectivity and electronic environment of the atoms in the molecule.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the C-F bond through its characteristic stretching vibration.[8]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometry of the molecule and to help interpret the experimental data.[9]

Data Presentation: A Predictive Summary

The following table summarizes the expected crystallographic data for this compound, based on typical values for adamantane derivatives.

ParameterExpected Value
Chemical FormulaC₁₀H₁₅F
Molecular Weight154.23 g/mol
Crystal SystemTo be determined (likely monoclinic or orthorhombic)
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated Density (g/cm³)To be determined
R-factor< 0.05 for a well-refined structure

Conclusion

This technical guide provides a comprehensive roadmap for the successful crystal structure analysis of this compound. By following the detailed protocols and considering the potential challenges, researchers can obtain a high-quality crystal structure that will be invaluable for advancing our understanding of this important class of molecules. The insights gained from the three-dimensional structure will undoubtedly aid in the design of new therapeutic agents and advanced materials.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • Single-crystal X-ray crystallographic data of compounds 7d and 8d. ResearchGate. [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate. [Link]

  • Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. IUCr. [Link]

  • Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl). ResearchGate. [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]

  • 1-Fluoroadamantane. PubChem. [Link]

  • Adamantane. Wikipedia. [Link]

  • Computational study of adamantanes using floating basis functions. ResearchGate. [Link]

  • The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. ACS Publications. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

Sources

An In-depth Technical Guide: A Historical Perspective on the Synthesis of 2-Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid, has become a privileged structure in medicinal chemistry and materials science.[1][2] Its incorporation into molecular frameworks can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][3] While the functionalization of the tertiary (C-1) bridgehead positions is well-established, the regioselective synthesis of 2-substituted adamantanes at the secondary (C-2) methylene positions has historically posed a significant synthetic challenge. This guide provides a comprehensive historical perspective on the evolution of synthetic methodologies to access these crucial, yet elusive, derivatives. We will explore the foundational strategies centered around 2-adamantanone, delve into the complexities of direct C-H functionalization, and examine modern catalytic breakthroughs that have redefined the selective synthesis of 2-substituted adamantanes.

The Core Challenge: A Tale of Two Carbons

The synthetic chemistry of adamantane is dominated by the disparate reactivity of its tertiary (methine) and secondary (methylene) C-H bonds. The four tertiary C-H bonds at the bridgehead positions are electronically activated and sterically accessible. Consequently, electrophilic and radical substitution reactions overwhelmingly favor the formation of 1-substituted adamantane derivatives.[4][5]

This preference is rooted in the stability of the reaction intermediates. Ionic reactions proceed via the formation of a carbocation. The 1-adamantyl cation is a relatively stable tertiary carbocation, which forms readily. In contrast, the 2-adamantyl cation is a less stable secondary carbocation, making its formation energetically less favorable.[4] This fundamental thermodynamic and kinetic bias has been the primary hurdle in developing direct routes to 2-substituted adamantanes.

Caption: Inherent reactivity of adamantane favors C-1 substitution.

The Classical Gateway: Synthesis and Derivatization of 2-Adamantanone

For decades, the most reliable and versatile pathway to the 2-substituted adamantane core has been indirect, proceeding through the pivotal intermediate, 2-adamantanone.[6] This ketone provides a functional handle at the C-2 position, allowing for a wide array of subsequent chemical transformations.

Synthesis of 2-Adamantanone

The historical and most direct method for synthesizing 2-adamantanone is the oxidation of adamantane itself using strong, concentrated sulfuric acid.[4][6][7]

Mechanism Insight: The reaction is believed to initiate with the oxidation of adamantane at the more reactive tertiary position to form 1-hydroxyadamantane. This alcohol is then protonated, and after the loss of water, forms the 1-adamantyl cation. A subsequent 1,2-hydride shift, driven by thermodynamics, leads to the formation of the 2-adamantyl cation. This cation is then trapped by water to form 2-hydroxyadamantane, which is finally oxidized under the harsh conditions to 2-adamantanone.[4] However, this classical method suffers from significant drawbacks, including dangerously harsh conditions, long reaction times, and the formation of various byproducts, complicating purification.[6][8]

Experimental Protocol: Synthesis of 2-Adamantanone via Sulfuric Acid Oxidation
  • Warning: This procedure involves highly corrosive and dangerous reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Step 1: Reaction Setup: To a flask equipped with a mechanical stirrer, add adamantane (1.0 eq).

  • Step 2: Acid Addition: Carefully and slowly, add concentrated (96-98%) sulfuric acid (e.g., 10 parts by weight relative to adamantane) to the flask while cooling in an ice bath to manage the initial exotherm.

  • Step 3: Oxidation: Allow the mixture to warm to room temperature and then heat to approximately 60-80°C. The reaction is typically monitored by TLC or GC until the starting material is consumed (this can take several hours to days).[8]

  • Step 4: Quenching: Once the reaction is complete, cool the mixture in an ice bath and very carefully pour it onto a large amount of crushed ice. This step is highly exothermic and must be done slowly and with caution.

  • Step 5: Neutralization & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is basic. The product, 2-adamantanone, can then be isolated. Due to its volatility, steam distillation is an effective method.[8] Alternatively, the aqueous slurry can be extracted multiple times with a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Step 6: Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by sublimation or recrystallization to yield pure 2-adamantanone as a white crystalline solid with a characteristic camphor-like odor.[6]

2-Adamantanone as a Synthetic Hub

Once obtained, 2-adamantanone serves as a versatile precursor for a vast range of 2-substituted derivatives.

  • Reduction to Alcohols: The ketone is readily reduced to 2-adamantanol using standard reducing agents like sodium borohydride (NaBH₄) or via the classic Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst in the presence of a sacrificial alcohol like isopropanol.[9][10][11]

  • Conversion to Amines: Reductive amination or the formation of an oxime followed by reduction provides access to 2-aminoadamantane and its derivatives, which are important pharmacophores.[12][13]

  • C-C Bond Formation: Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group yields tertiary alcohols, while the Wittig reaction can be used to introduce an exocyclic double bond, which can be further functionalized.[14]

  • Halogenation: 2-Adamantanol can be converted into 2-haloadamantanes (e.g., 2-bromoadamantane), which are excellent substrates for nucleophilic substitution reactions.[14]

Catalytic_CH_Functionalization PC Photocatalyst PC_star Photocatalyst* PC->PC_star Light (hν) HAT_cat_radical HAT Catalyst• PC_star->HAT_cat_radical SET HAT_cat HAT Catalyst Adamantyl_2_radical 2-Adamantyl Radical HAT_cat_radical->Adamantyl_2_radical Selective H-atom Abstraction from C-2 Adamantane Adamantane Product 2-Substituted Adamantane Adamantyl_2_radical->Product + Radical Acceptor Radical_Acceptor Radical Acceptor (e.g., Alkene)

Caption: General workflow for modern catalytic C-2 functionalization.

Specialized Synthetic Strategies

Beyond direct functionalization and the 2-adamantanone route, other specialized reactions have been adapted to synthesize 2-substituted adamantanes.

  • Ritter Reaction: While the direct Ritter reaction on adamantane yields 1-N-adamantyl amides, employing 2-adamantanol as the carbocation precursor in the presence of a nitrile and strong acid provides a reliable route to 2-N-adamantyl amides. [15][16]These amides can then be hydrolyzed to the corresponding 2-aminoadamantane derivatives.

  • Koch-Haaf Reaction: Similar to the Ritter reaction, the Koch-Haaf carboxylation typically occurs at the bridgehead position. [17][18]However, starting from 2-adamantanol under Koch-Haaf conditions (formic acid and sulfuric acid) can be used to synthesize 2-adamantanecarboxylic acid.

  • Skeletal Rearrangements: A more advanced strategy involves the construction of a precursor molecule, such as a protoadamantane, which already contains the desired functionality. A subsequent acid-catalyzed skeletal rearrangement then forms the thermodynamically stable adamantane cage, locking the substituent into the 2-position. [14]This method has proven particularly effective for synthesizing complex 1,2-disubstituted adamantanes.

Conclusion and Future Outlook

The journey to selectively synthesize 2-substituted adamantanes mirrors the broader evolution of synthetic organic chemistry. It began with brute-force methods relying on the harsh oxidation to 2-adamantanone, a robust but often inefficient strategy that nonetheless remains a cornerstone of adamantane chemistry. The quest for greater efficiency and selectivity led to the exploration of free-radical pathways, which offered a glimpse of direct functionalization but were hampered by a lack of control.

Today, the field is defined by the elegance and precision of catalyst-controlled C-H functionalization. These modern methods, leveraging photoredox and HAT catalysis, have fundamentally changed the approach to this long-standing challenge, enabling the direct and selective installation of functional groups at the C-2 position under mild conditions.

As the demand for structurally complex adamantane derivatives in drug discovery and materials science continues to grow, [19]the development of even more efficient, selective, and sustainable synthetic methods will remain a key research focus. The historical progression outlined here not only provides a roadmap of how the C-2 substitution challenge was met but also serves as an inspiration for tackling the next generation of synthetic puzzles.

References

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2981-3000. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5357-5363. [Link]

  • Bagrii, E. I. (1999). Reactions of adamantanes in electrophilic media. Russian Chemical Reviews, 68(12), 1001-1020. [Link]

  • Werry, L. et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Bors, A., et al. (2012). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 17(10), 11641-11666. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Bautista-Aguilera, J., et al. (2020). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 16, 219-225. [Link]

  • ResearchGate. (n.d.). Catalytic C−H functionalization of adamantane by Ir‐cat. [Link]

  • Banister, S. D., et al. (2015). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 6(7), 1180-1198. [Link]

  • Martin, D. B. C., & Antos, J. M. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 18(30), 5849-5863. [Link]

  • Wikipedia. (n.d.). Koch reaction. [Link]

  • Martin, D. B. C., & Antos, J. M. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 18(30), 5849-5863. [Link]

  • ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. [Link]

  • Koch, H., & Haaf, W. (1964). 1-ADAMANTANECARBOXYLIC ACID. Organic Syntheses, 44, 1. [Link]

  • Stetter, H., et al. (1960). Some Reactions of Adamantane and Adamantane Derivatives. The Journal of Organic Chemistry, 25(4), 667-668. [Link]

  • Sasaki, T., Eguchi, S., & Toru, T. (1972). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan, 45(11), 3613-3614. [Link]

  • Urban, M., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Tabushi, I., Hamuro, J., & Oda, R. (1967). Free-radical substitution on adamantane. Journal of the American Chemical Society, 89(26), 7127-7129. [Link]

  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1682-1686. [Link]

  • ResearchGate. (n.d.). The synthesis of 1,3‐diacetylamino adamantane derivatives 85 from acetonitrile 47 and adamantane 84. [Link]

  • Morozov, V. I., et al. (2011). Method of producing 1-adamantane carboxylic acid.
  • Tabushi, I., Aomi, Y., & Oda, R. (1969). Free-radical substitution on adamantane. Journal of the American Chemical Society, 91(18), 5051-5052. [Link]

  • Wasley, J. W. F., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Organic Letters, 15(20), 5262-5265. [Link]

  • Olah, G. A., et al. (1985). Electrophilic reactions at single bonds. 22. Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. Journal of the American Chemical Society, 107(24), 7097-7105. [Link]

  • McKervey, M. A., et al. (1970). The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. The Journal of Organic Chemistry, 35(6), 1759-1763. [Link]

  • Zhang, H., et al. (2013). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. The Journal of Organic Chemistry, 78(13), 6823-6827. [Link]

  • Novakov, I., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729. [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]

  • Sasaki, T., Nakanishi, A., & Ohno, M. (1982). Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes. The Journal of Organic Chemistry, 47(17), 3219-3226. [Link]

  • Merck Index. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]

  • Novakov, I., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Semantic Scholar. [Link]

  • Artsy, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004. [Link]

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1997). Method of synthesis of adamantane-2-one.
  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]

  • Ryabukhin, D. S., et al. (2021). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds, 57(1), 104-107. [Link]

  • Boit, T. B., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 22(15), 5859-5863. [Link]

  • Wynberg, H., & Wiersum, U. E. (1975). The synthesis of 1‐ and 2‐alkyladamantanes. Journal of Organic Chemistry, 40(1), 179-181. [Link]

  • Torri, G., & Lartigue, J. P. (1991). Process for the preparation of 1-adamantane derivatives.

Sources

An In-Depth Technical Guide to the Initial Characterization of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, spectral characterization, and potential reactivity of 2-fluoroadamantane. Designed for professionals in chemical research and drug development, this document synthesizes foundational knowledge and outlines experimental methodologies to facilitate further investigation and application of this intriguing fluorinated adamantane isomer.

Introduction: The Significance of Fluorinated Adamantanes

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and materials science due to its unique structural and physicochemical properties. Its lipophilic nature and metabolic stability make it a valuable scaffold in drug design, capable of enhancing the pharmacokinetic profiles of therapeutic agents. The strategic introduction of fluorine, a bioisostere for hydrogen with distinct electronic properties, can further modulate a molecule's pKa, binding affinity, and metabolic pathways.[1][2] While 1-fluoroadamantane has been more extensively studied, the 2-fluoro isomer presents a unique substitution pattern that warrants detailed characterization to unlock its full potential in various scientific applications. Adamantane derivatives, particularly fluorinated versions, are frequently employed in the synthesis of novel pharmaceuticals to improve their efficacy and metabolic resistance.[3][4]

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental physicochemical properties is paramount for its application in any field. For this compound, a systematic characterization would involve determining its melting point, boiling point, and solubility in various organic solvents. While specific experimental data for this compound is not abundantly available in public literature, predictions can be made based on the properties of the parent adamantane and related fluorinated analogs.

Table 1: Core Physicochemical Properties of Adamantane and its Fluoro-derivatives

PropertyAdamantane1-FluoroadamantaneThis compound (Predicted/To Be Determined)
Molecular Formula C₁₀H₁₆C₁₀H₁₅FC₁₀H₁₅F
Molecular Weight 136.23 g/mol 154.22 g/mol [5]154.22 g/mol
Melting Point 270 °C (sublimes)~257-260 °C[6]Expected to be a crystalline solid with a high melting point.
Boiling Point SublimesNot readily availableExpected to be high and may sublime under atmospheric pressure.
Solubility Soluble in nonpolar organic solvents, insoluble in water.Expected to have good solubility in a range of organic solvents.Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited to no solubility in water.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be approached through the deoxyfluorination of 2-adamantanol. This method is a common and effective way to introduce a fluorine atom into a specific position on the adamantane scaffold.[3] Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3]

Proposed Synthesis Workflow

The synthetic pathway from 2-adamantanol to this compound is a direct deoxyfluorination reaction. The hydroxyl group of 2-adamantanol is replaced by a fluorine atom using a suitable fluorinating agent.

SynthesisWorkflow Start 2-Adamantanol Product This compound Start->Product Deoxyfluorination Reagent DAST (Diethylaminosulfur Trifluoride) in an inert solvent (e.g., CH2Cl2) Reagent->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Deoxyfluorination of 2-Adamantanol with DAST

This protocol is a generalized procedure based on common practices for DAST-mediated deoxyfluorination.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-adamantanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization of this compound

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the nuclei.

Table 2: Predicted and Expected NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ)Expected Multiplicity and Coupling
¹H NMR Multiple signals in the aliphatic region (approx. 1.5-2.5 ppm). The proton attached to the fluorine-bearing carbon will be significantly downfield.Complex multiplets due to proton-proton and proton-fluorine coupling. The proton geminal to the fluorine will show a large doublet of multiplets.
¹³C NMR The carbon atom bonded to fluorine will be significantly downfield (approx. 90-100 ppm). Other carbons will appear in the typical aliphatic region for adamantane (approx. 25-40 ppm).The C-F carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other signals will be singlets or show smaller long-range C-F couplings.
¹⁹F NMR A single resonance is expected. The chemical shift will be indicative of a secondary alkyl fluoride.The signal will be a multiplet due to coupling with adjacent protons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of a fluorine atom (M-19) and other characteristic fragmentations of the adamantane cage.[7]

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the C-F bond at a secondary position. Key reactions to explore include nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Due to the strength of the C-F bond and the steric hindrance of the adamantane cage, nucleophilic substitution at the C2 position is expected to be challenging. Sₙ2 reactions are generally disfavored at secondary carbons, especially with a poor leaving group like fluoride. Sₙ1 reactions might be possible under forcing conditions that promote the formation of a secondary adamantyl carbocation.

Elimination Reactions

Elimination of HF from this compound to form adamantene is a potential reaction pathway, particularly in the presence of a strong, non-nucleophilic base. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would be of significant interest. Due to the poor leaving group ability of fluoride, E2 reactions often favor the formation of the less substituted alkene (Hofmann product).[6]

Reactivity Substrate This compound SN_Product 2-Substituted Adamantane Substrate->SN_Product Nucleophilic Substitution (Challenging) E_Product Adamantene Substrate->E_Product Elimination Nucleophile Nucleophile Nucleophile->SN_Product Base Strong Base Base->E_Product

Caption: Potential reactivity pathways of this compound.

Potential Applications in Drug Discovery

The incorporation of a 2-fluoroadamantyl moiety into bioactive molecules could offer several advantages in drug design:

  • Modulation of Lipophilicity: The fluorine atom can fine-tune the lipophilicity of the adamantane cage, potentially improving solubility and membrane permeability.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of the drug.

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence the conformation of the molecule, potentially leading to enhanced binding affinity for a biological target.

Further research is warranted to explore the synthesis of this compound-containing compounds and evaluate their biological activities. Patents on fluorinated adamantane derivatives suggest their potential in treating neurological disorders and infections.[8]

Conclusion

This compound represents an under-explored yet potentially valuable building block in medicinal chemistry and materials science. This guide provides a foundational framework for its initial characterization, including a proposed synthesis, expected spectroscopic data, and potential reactivity. The detailed experimental investigation of these properties will be crucial for unlocking the full potential of this unique fluorinated adamantane isomer and paving the way for its application in the development of novel therapeutics and advanced materials.

References

Sources

A Theoretical Investigation into the Stability of 2-Fluoroadamantane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Fluorination of this cage-like structure is a common strategy to modulate its electronic properties and metabolic stability. While 1-fluoroadamantane has been the subject of several studies, the non-bridgehead 2-fluoroadamantane presents a unique case for theoretical stability analysis due to the potential for conformational isomerism. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of this compound stability, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind computational choices, present detailed protocols for performing these calculations, and discuss the interpretation of the results, thereby offering a self-validating system for the computational assessment of this and similar halogenated cage compounds.

Introduction: The Significance of Adamantane in Drug Discovery and the Role of Fluorine

Adamantane and its derivatives have found widespread application in therapeutics, from antiviral agents to treatments for neurodegenerative diseases.[2][3] Its unique tricyclic structure imparts a high degree of rigidity and thermal stability.[3] The introduction of a fluorine atom, the most electronegative element, into the adamantane framework can profoundly influence a molecule's properties. The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 488 kJ/mol, contributing to the chemical inertness and metabolic stability of fluorinated compounds.[4][5]

In the context of this compound, the fluorine substituent can occupy either an axial or an equatorial position on the cyclohexane-like chair conformer of the adamantane cage. These two conformers will have different steric and electronic environments, leading to a difference in their relative stability. Understanding this stability difference is crucial for predicting the predominant conformation of this compound-containing molecules and, consequently, their biological activity.

This guide will provide a robust theoretical framework for quantifying the stability of this compound, with a particular focus on the relative stability of its axial and equatorial conformers.

Theoretical Framework for Stability Calculations

The stability of a molecule can be assessed through its electronic energy, which can be calculated using various quantum mechanical methods. Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry due to its excellent balance of accuracy and computational cost.[6][7]

The Choice of Density Functional

The selection of an appropriate DFT functional is critical for obtaining reliable results. For halogenated hydrocarbons, functionals that can accurately describe non-covalent interactions and handle the high electronegativity of fluorine are preferred. The M06-2X functional from the Minnesota suite of functionals has shown excellent performance for thermochemistry and non-covalent interactions.[8][9] Another widely used and reliable functional is B3LYP, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange.[10]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation.[11][12] For calculations involving halogenated compounds, it is crucial to use a basis set that can adequately describe the electron distribution around the halogen atom. Pople-style basis sets, such as the 6-311+G(d,p), are a good starting point.[1] The inclusion of diffuse functions ("+") is important for describing the lone pairs of electrons on the fluorine atom, while polarization functions ("(d,p)") allow for more flexibility in the description of the electron density, which is essential for accurately modeling chemical bonds.[13] For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are recommended.[1]

Conformational Analysis of this compound: Axial vs. Equatorial Stability

The adamantane cage is composed of three fused cyclohexane rings in the chair conformation. In this compound, the fluorine atom can be in either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic factors.

  • Axial Conformer: In the axial position, the fluorine atom is parallel to the principal axis of the cyclohexane-like ring. This can lead to 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which are a form of steric repulsion.[14][15]

  • Equatorial Conformer: In the equatorial position, the fluorine atom points away from the center of the ring, generally resulting in less steric hindrance.[16][17]

Therefore, it is generally expected that the equatorial conformer of a monosubstituted cyclohexane, and by extension this compound, will be more stable. Theoretical calculations can quantify this energy difference.

Experimental Protocols: A Step-by-Step Guide to Calculating the Stability of this compound

The following protocols provide a detailed workflow for calculating the stability of the axial and equatorial conformers of this compound using the Gaussian software package.[2][3][18]

Protocol 1: Building the Initial Structures
  • Software: Use a molecular modeling program such as GaussView.[19]

  • Procedure: a. Construct the adamantane backbone. b. Add a fluorine atom to one of the secondary (CH2) carbons to create this compound. c. Manually set the fluorine atom to be in an axial position. Save this structure as 2-fluoro-adamantane_axial.com. d. Create a second structure with the fluorine atom in an equatorial position. Save this structure as 2-fluoro-adamantane_equatorial.com.

Protocol 2: Geometry Optimization and Frequency Calculation
  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Input File (.com or .gjf):

    • %nprocshared=4: Specifies the number of processor cores to be used. Adjust as per your computational resources.

    • %mem=4GB: Allocates memory for the calculation. Adjust as needed.

    • #p M062X/6-311+G(d,p) Opt Freq: This is the route section.

      • M062X/6-311+G(d,p): Specifies the level of theory (M06-2X functional and 6-311+G(d,p) basis set).

      • Opt: Keyword for geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization.

    • This compound axial: A descriptive title for the calculation.

    • 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

  • Execution: Run the Gaussian calculation from the command line: g16 2-fluoro-adamantane_axial.com

  • Repeat: Perform the same calculation for the equatorial conformer using its corresponding input file.

Protocol 3: Analysis of the Output Files
  • Verify Optimization: Open the output file (.log or .out). Search for "Optimization completed." to ensure the geometry optimization converged successfully.

  • Check for Imaginary Frequencies: In the frequency calculation results, ensure there are no imaginary frequencies. An imaginary frequency indicates that the optimized structure is a transition state, not a stable minimum.

  • Extract the Electronic Energy: The final electronic energy (including zero-point energy correction) is a key output. Look for the line containing "Sum of electronic and zero-point Energies=".

  • Calculate the Relative Stability: The relative stability (ΔE) of the two conformers can be calculated as follows: ΔE = E(axial) - E(equatorial) A positive ΔE indicates that the equatorial conformer is more stable.

Data Presentation and Visualization

Quantitative Data Summary

The calculated energies of the two conformers should be summarized in a table for easy comparison.

ConformerElectronic Energy (Hartree)Relative Energy (kcal/mol)
EquatorialCalculated Value0.00
AxialCalculated ValueCalculated Value

Note: 1 Hartree = 627.509 kcal/mol

Visualization of the Computational Workflow

The overall computational workflow can be visualized using a flowchart.

G cluster_start Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results Analysis start Build Axial and Equatorial Conformers of This compound opt_freq Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-311+G(d,p)) start->opt_freq verify Verify Optimization & Check for Imaginary Frequencies opt_freq->verify extract Extract Electronic Energies verify->extract compare Calculate Relative Stability (ΔE = E_axial - E_equatorial) extract->compare

Computational workflow for determining the relative stability of this compound conformers.
Visualization of Conformational Isomers

A diagram illustrating the axial and equatorial conformers of this compound.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Image of axial this compound b Image of equatorial this compound

Axial and equatorial conformers of this compound.
(Note: The actual images would be inserted in a real document.)

Validation and Comparison with Experimental Data

While direct experimental thermochemical data for this compound may be scarce, the calculated results can be validated by comparing them with available experimental data for related compounds.

  • Bond Lengths and Angles: The calculated C-F bond length and other geometric parameters can be compared with experimental values from X-ray crystallography or gas-phase electron diffraction of similar fluorinated adamantanes.[20]

  • NMR Chemical Shifts and Coupling Constants: The calculated NMR shielding constants can be converted to chemical shifts and compared with experimental NMR data.[21][22] The calculation of spin-spin coupling constants, particularly the 1J(C,F) coupling, can also serve as a sensitive probe of the electronic structure and conformation.[23]

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the theoretical calculation of the stability of this compound. By following the detailed protocols and understanding the rationale behind the choice of computational methods, researchers can confidently assess the relative stability of the axial and equatorial conformers of this important fluorinated adamantane derivative. The principles and methodologies outlined here are broadly applicable to the study of other halogenated cage compounds, providing a valuable tool for the rational design of novel therapeutics and materials.

References

  • COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. (2025). ResearchGate. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). PubMed Central. [Link]

  • What basis should I select for calculation of halogen compounds?. (2017). ResearchGate. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. (2023). YouTube. [Link]

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (2023). National Institutes of Health. [Link]

  • Computational study of adamantanes using floating basis functions. (2007). ResearchGate. [Link]

  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. [Link]

  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (2023). Journal of the American Chemical Society. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). MDPI. [Link]

  • Choosing the Right Basis Set. (2012). ChemistryViews. [Link]

  • Dissociation energy of the C-F bond at different positions C-F bond... (n.d.). ResearchGate. [Link]

  • New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. (2014). Springer. [Link]

  • The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane 1,2. (n.d.). ACS Publications. [Link]

  • Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. (2013). Fluorine notes. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed. [Link]

  • Carbon–fluorine bond. (n.d.). Wikipedia. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2023). YouTube. [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. (2024). PubMed Central. [Link]

  • How to choose a basis set in DFT calculations || part 4. (2023). YouTube. [Link]

  • Gaussian Basis Sets. (2023). Chemistry LibreTexts. [Link]

  • What Drives Radical Halogenation versus Hydroxylation in Mononuclear Nonheme Iron Complexes? A Combined Experimental and Computational Study. (2021). Journal of the American Chemical Society. [Link]

  • Supramolecular and molecular capsules, cages and containers. (2024). Royal Society of Chemistry. [Link]

  • Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems. (2021). RSC Publishing. [Link]

  • Thermodynamic properties of 2-adamantanone in the condensed and ideal gaseous states. (2009). ResearchGate. [Link]

  • Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra. (1971). ResearchGate. [Link]

  • Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures. (2020). Nature. [Link]

  • How to do DFT calculation at different Temperature and Pressure using Gaussian. (2023). YouTube. [Link]

  • Axial or Equatorial: Which position is better?. (2015). YouTube. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Bond Dissociation Energies. (n.d.). University of California, Berkeley. [Link]

  • Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (1995). NIST. [Link]

  • Computational Modeling of Supramolecular Metallo-organic Cages–Challenges and Opportunities. (2022). ACS Publications. [Link]

  • The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (1966). ACS Publications. [Link]

  • Unlocking the computational design of metal-organic cages. (2020). ResearchGate. [Link]

  • axial vs equatorial How do I look at a compound and determine which substituent group is axial/equatorial?. (2018). Reddit. [Link]

  • 1-Fluoroadamantane. (n.d.). NIST WebBook. [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. (2012). Eugene E. Kwan. [Link]

  • Adamantane. (n.d.). NIST WebBook. [Link]

  • 19 f chemical shifts and coupling constants. (2015). Slideshare. [Link]

  • How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents?. (n.d.). Proprep. [Link]

  • Solid-state chemical-shift referencing with adamantane. (2015). PubMed. [Link]

  • Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. [Link]

  • Chair Conformations: Axial vs Equatorial, Stability, How to Draw (w/ practice problems). (2023). YouTube. [Link]

Sources

An In-Depth Technical Guide on the Discovery and First Synthesis of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Genesis of a Novel Adamantane Derivative

Adamantane, a tricyclic alkane with a unique, highly symmetrical, and strain-free cage-like structure, has been a subject of immense interest in the scientific community since its discovery in petroleum in 1933.[1] Its rigid framework and the ability to introduce functional groups at its tertiary (bridgehead) and secondary carbon atoms make it a valuable scaffold in medicinal chemistry and materials science. The introduction of fluorine, the most electronegressive element, into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated adamantanes was a logical and highly desirable progression in the field.

Early endeavors to synthesize fluoroadamantanes were fraught with challenges. The high reactivity of the tertiary C-H bonds in the adamantane cage made selective monofluorination at the secondary position a formidable task. Initial attempts often resulted in a mixture of polyfluorinated products or rearrangement of the adamantane core. The quest for a controlled and selective synthesis of 2-fluoroadamantane, therefore, represented a significant synthetic challenge.

A pivotal breakthrough in the synthesis of fluorinated adamantanes was achieved by the pioneering work of George A. Olah and his colleagues. Their research in the 1970s provided a robust and reproducible method for the preparation of 1-fluoroadamantane and subsequently paved the way for the synthesis of other fluorinated derivatives, including the elusive this compound.[2]

Part 2: The First Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The first successful synthesis of this compound was a landmark achievement that provided the scientific community with access to this novel and valuable compound. The synthetic strategy, developed by Olah and his research group, centered on the use of a stable and readily available starting material and a powerful fluorinating agent.

The Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound, as pioneered by Olah, commences from 2-adamantanol. The key transformation involves the nucleophilic substitution of the hydroxyl group with a fluorine atom.

Caption: The direct fluorination of 2-adamantanol to this compound.

Detailed Experimental Protocol

The following protocol is a detailed representation of the methodology employed for the first synthesis of this compound.

Materials and Reagents:

  • 2-Adamantanol

  • Pyridinium Polyhydrogen Fluoride (Olah's Reagent)

  • Petroleum Ether

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Magnesium Sulfate

  • Polyolefin bottle and separatory funnel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250-mL polyolefin bottle equipped with a Teflon-coated magnetic stirring bar, add 5.0 g of 2-adamantanol.[2]

  • Fluorination: To the 2-adamantanol, add 50 mL of pyridinium polyhydrogen fluoride. Allow the solution to stir at ambient temperature for 3 hours.[2]

  • Workup: After 3 hours, add 150 mL of petroleum ether to the reaction mixture and continue stirring for an additional 15 minutes.[2]

  • Extraction: Transfer the resulting two-phase solution to a 250-mL polyolefin separatory funnel. Discard the bottom (inorganic) layer.[2]

  • Washing: Wash the organic layer successively with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of water.[2]

  • Drying and Isolation: Dry the organic layer over magnesium sulfate. After filtering, remove the solvent under reduced pressure to yield the crude this compound.[2]

  • Purification: The resulting white, powdery this compound can be further purified by vacuum sublimation or by recrystallization.[2]

Causality Behind Experimental Choices

The choice of pyridinium polyhydrogen fluoride, often referred to as Olah's reagent, was a critical factor in the success of this synthesis. This reagent offers several advantages over other fluorinating agents:

  • Safety and Handling: It is a more manageable and less corrosive source of hydrogen fluoride compared to anhydrous HF.[2]

  • High Yields: This method provides high yields of the desired fluorinated product.[2]

  • Versatility: It has been successfully applied to the synthesis of a wide variety of secondary and tertiary alkyl fluorides from their corresponding alcohols.[2]

Characterization and Data Presentation

The structure and purity of the synthesized this compound were confirmed using various spectroscopic techniques.

Analysis Result Reference
Appearance White powder[2]
Molecular Formula C₁₀H₁₅F[3]
Molecular Weight 154.22 g/mol [3]
Melting Point 225–227 °C (sublimes)[2]
¹H NMR Consistent with the adamantane cage structure with a characteristic signal for the proton geminal to the fluorine atom.
¹⁹F NMR A signal corresponding to the fluorine atom in the 2-position of the adamantane cage.
¹³C NMR A signal for the carbon atom attached to fluorine, showing a characteristic large one-bond C-F coupling constant.
Mass Spectrometry Molecular ion peak at m/z = 154, corresponding to the molecular weight of this compound.
Trustworthiness: A Self-Validating System

The protocol described is a self-validating system due to the distinct physical and spectroscopic properties of the final product. The high melting point and the characteristic sublimation behavior of this compound are initial indicators of a successful synthesis.[2] Furthermore, the unambiguous spectroscopic data, particularly from ¹⁹F and ¹³C NMR, provide definitive confirmation of the product's identity and purity.

Part 3: Visualization and Formatting

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and the key considerations at each stage.

G cluster_0 Synthesis of this compound Starting Material 2-Adamantanol Reaction Fluorination Starting Material->Reaction Reagent Pyridinium Polyhydrogen Fluoride Reagent->Reaction Workup Extraction & Washing Reaction->Workup Purification Sublimation/Recrystallization Workup->Purification Final Product This compound Purification->Final Product

Caption: Logical workflow for the synthesis of this compound.

References

  • Olah, G. A., Nojima, M., & Kerekes, I. (1973). Organic Syntheses, Coll. Vol. 6, p.440 (1988); Vol. 53, p.132 (1973). [Link]

  • PubChem. (n.d.). 1-Fluoroadamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Adamantane. In Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

2-fluoroadamantane in medicinal chemistry SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Fluoroadamantane in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Introduction: Beyond the Lipophilic Bullet

The adamantane moiety, a rigid, tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry.[1][2] Often described as a "lipophilic bullet," its primary role has been to increase the lipophilicity and metabolic stability of drug candidates, thereby enhancing their pharmacokinetic profiles.[3][4] Compounds like Amantadine (antiviral) and Memantine (for Alzheimer's disease) are classic examples of its successful application.[1] However, the very lipophilicity that makes adamantane attractive can also render it susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, creating a liability in drug design.[5][6]

This guide focuses on a strategic modification to the adamantane core: the introduction of a fluorine atom at the secondary (C2) position. While fluorine incorporation is a well-established strategy in drug discovery to modulate physicochemical properties,[7][8] the specific placement on the adamantane scaffold is a nuanced decision. Unlike the more common bridgehead (C1) substitution, C2-fluorination offers a distinct set of advantages for fine-tuning a molecule's Structure-Activity Relationship (SAR). We will explore the rationale, synthesis, and application of this compound, providing researchers with the foundational knowledge and practical protocols to leverage this unique building block in their drug discovery programs.

The Strategic Advantage of C2-Fluorination

The decision to introduce a fluorine atom is context-dependent, but its placement at the C2 position of adamantane is often driven by the need to block metabolic "hot spots."[9] The secondary carbons of the adamantane cage are more susceptible to hydroxylation by CYP enzymes than the tertiary bridgehead carbons. By replacing a hydrogen atom with a fluorine atom, a metabolically vulnerable site is shielded. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, significantly enhancing the metabolic stability of the drug candidate.[10][11]

Beyond metabolic blocking, C2-fluorination subtly influences other key drug-like properties:

  • Lipophilicity (LogP): While adamantane itself is highly lipophilic, the introduction of a single fluorine atom can fine-tune this property. Fluorine is a lipophilic atom, but its strong electron-withdrawing nature can alter the overall charge distribution of the molecule, leading to context-specific changes in LogP that can improve solubility or membrane permeability.[12][13]

  • pKa Modulation: The high electronegativity of fluorine exerts a powerful inductive effect, which can lower the pKa of nearby basic functional groups, such as amines. This modulation can be critical for optimizing target engagement, altering cell permeability, and reducing off-target effects like hERG channel inhibition.[9]

  • Conformational Control: The C-F bond can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially locking the molecule into a more bioactive conformation within the target's binding pocket.[14]

cluster_Problem Initial Lead Compound cluster_Solution SAR Strategy cluster_Outcome Observed Outcomes Lead Adamantane-Containing Lead Compound Problem Identified Liability: Poor Metabolic Stability (C-H Oxidation at C2) Lead->Problem Strategy Bioisosteric Replacement: Introduce Fluorine at C2 Position Problem->Strategy Hypothesis Outcome1 Increased Metabolic Stability Strategy->Outcome1 Experimentation Outcome2 Altered Lipophilicity (LogP) Strategy->Outcome2 Experimentation Outcome3 Modulated Potency (IC50 / Ki) Strategy->Outcome3 Experimentation Outcome4 Improved Pharmacokinetics (e.g., Half-life) Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Caption: SAR logic for using this compound to solve metabolic instability.

Case Study: Fluorinated Adamantyl-Ureas as Soluble Epoxide Hydrolase (sEH) Inhibitors

A compelling example of this compound's utility comes from the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. Potent sEH inhibitors often feature an adamantane group that binds in a lipophilic pocket of the enzyme. However, these compounds frequently suffer from poor pharmacokinetics due to metabolic oxidation of the adamantane cage.[5]

In a recent study, researchers synthesized a series of 1,3-disubstituted ureas containing fluorinated and chlorinated adamantane residues.[5] The goal was to block the metabolic hotspots on the adamantane moiety without compromising the high inhibitory potency.

cluster_Metabolism Metabolic Pathway cluster_Blocking Metabolic Blocking Strategy Adamantane Adamantane Moiety (on drug) CYP450 CYP450 Enzymes Adamantane->CYP450 C-H bond at C2 is a hotspot Metabolite Hydroxylated Metabolite (Inactive, Rapid Clearance) CYP450->Metabolite Oxidation Blocked Metabolism Blocked CYP450->Blocked FluoroAdamantane This compound Moiety (on drug) FluoroAdamantane->CYP450 Strong C-F bond resists oxidation

Caption: Visualizing how C2-fluorination blocks CYP450-mediated oxidation.

Comparative Data Analysis

The results demonstrated that strategic fluorination could maintain or even enhance potency while presumably improving metabolic stability. The data below is adapted from the study on sEH inhibitors, highlighting the impact of halogenation on inhibitory activity.

Compound ID (Structure)R1R2Human sEH IC₅₀ (nM)
Parent Compound HH0.92
Monofluoro Derivative FH0.40
Difluoro Derivative FF0.25

(Data adapted from Khdour et al., Bioorganic Chemistry, 2023. The structures are simplified to show the adamantane substitution pattern relevant to this discussion.)[5]

This data clearly shows that replacing hydrogen with fluorine at the secondary positions of the adamantane core led to a significant increase in inhibitory potency against human sEH. This suggests the fluorinated derivatives not only block metabolism but may also engage in more favorable interactions within the enzyme's active site.

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of a this compound Building Block

This protocol outlines a general, two-step procedure for the synthesis of this compound from adamantanone, a common starting material. The key steps involve the reduction of the ketone to a secondary alcohol, followed by deoxyfluorination.

Objective: To synthesize this compound as a building block for further elaboration in drug discovery.

Materials:

  • Adamantanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: Reduction of Adamantanone to 2-Adamantanol

  • Rationale: This step creates the secondary alcohol necessary for the subsequent fluorination reaction. NaBH₄ is a mild and selective reducing agent suitable for this transformation.

  • Dissolve adamantanone (1.0 eq) in a mixture of methanol and diethyl ether (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude 2-adamantanol.

  • Purify the product by silica gel chromatography if necessary.

Step 2: Deoxyfluorination of 2-Adamantanol

  • Rationale: DAST is a common and effective reagent for converting alcohols to alkyl fluorides. The reaction proceeds via an Sₙ2-like mechanism. Anhydrous conditions are critical to prevent hydrolysis of the DAST reagent.

  • CAUTION: DAST is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolve 2-adamantanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel chromatography, typically using a hexanes/ethyl acetate gradient.

Caption: A simplified workflow for the synthesis of this compound.

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To evaluate the metabolic stability of a this compound-containing compound compared to its non-fluorinated parent compound using human liver microsomes (HLM).

Rationale: This assay simulates the primary site of drug metabolism (the liver) and provides a quantitative measure of how quickly a compound is cleared by metabolic enzymes (primarily CYPs). A lower clearance rate (longer half-life) for the fluorinated analog would validate the metabolic blocking strategy.

Materials:

  • Test compounds (parent adamantane and 2-fluoro-adamantane analog), dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching and analysis).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a master mix of phosphate buffer (pH 7.4) and the NADPH regenerating system.

  • Add HLM to the master mix to a final protein concentration of 0.5 mg/mL. Pre-warm the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM; final DMSO concentration <0.5%).

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Compare the t½ of the this compound analog to its parent compound. A significantly longer t½ for the fluorinated compound indicates improved metabolic stability.

Conclusion and Future Outlook

The incorporation of a fluorine atom at the C2 position of an adamantane scaffold is a powerful, albeit nuanced, strategy in modern medicinal chemistry. It serves as a classic example of a bioisosteric replacement aimed at solving a specific problem—metabolic instability—while simultaneously offering opportunities to fine-tune potency and other physicochemical properties.[10] As demonstrated in the case of sEH inhibitors, this modification can lead to compounds with superior drug-like characteristics.[5]

The provided protocols for synthesis and metabolic evaluation offer a practical starting point for researchers looking to explore the potential of this compound in their own SAR campaigns. As our understanding of drug-target interactions and metabolic pathways grows more sophisticated, the precise and strategic use of tools like C2-fluorination will continue to be essential for designing the next generation of safe and effective therapeutics.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Khdour, O., Ostermann, J., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. [Link]

  • Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • Pharmacy 180. SAR of Adamantane Amines. Pharmacy 180. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. ResearchGate. [Link]

  • Morris, D. P., & O'Hagan, D. (2015). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]

  • Bari, M. S., & Akter, T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Matijasic, I., Mlinaric-Majerski, K., & Basaric, N. (2018). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • Scott, M. K., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Vileno, B. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • Zefirova, O., et al. (2023). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. MDPI. [Link]

  • Bari, M. S., & Akter, T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Mori, T., & Tashiro, M. (2000). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]

  • Zarubaev, V., et al. (2016). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Semantic Scholar. [Link]

  • Murphy, C.D., & Sandford, G. (2017). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. [Link]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]

  • Kassiou, M. (2011). The many faces of the adamantyl group in drug design. PubMed. [Link]

  • NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

  • Lin, C. L., & Te-Fang, Y. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. [Link]

  • Goldman, S. R., & Silverman, R. B. (2016). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. [Link]

  • Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Wrzosek, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Singh, R. P., & Shree, R. (2017). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Medicinal Chemistry. [Link]

Sources

Probing the Unseen: A Guide to Utilizing 2-Fluoroadamantane for Mapping Protein Binding Pockets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Druggable Pockets

In the intricate landscape of drug discovery, the identification and characterization of protein binding pockets are paramount. These cavities and grooves on a protein's surface dictate molecular recognition and are the targets for therapeutic intervention. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, employing small, low-complexity molecules ("fragments") to explore these pockets and provide starting points for potent and selective drug candidates.[1][2] This guide delves into the application of a unique and powerful probe, 2-fluoroadamantane, for the elucidation of protein binding pockets, with a focus on its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

The adamantane cage, a rigid, lipophilic, and three-dimensional scaffold, has a rich history in medicinal chemistry, with several approved drugs incorporating this moiety to enhance pharmacokinetic properties and target engagement.[3][4] The introduction of a fluorine atom onto this scaffold provides a highly sensitive reporter for biophysical studies. The ¹⁹F nucleus boasts several advantages for NMR-based screening, including 100% natural abundance, a large chemical shift range that is exquisitely sensitive to the local environment, and the absence of background signals in biological systems.[5][6] This makes this compound an exceptional tool for identifying and characterizing "hot spots" within protein binding sites.

Part 1: The Power of the Fluorinated Cage - Why this compound?

The choice of this compound as a molecular probe is rooted in the synergistic combination of the adamantane scaffold and the fluorine reporter.

The Adamantane Advantage:

  • Rigidity and Defined Shape: The rigid, diamondoid structure of adamantane reduces conformational ambiguity upon binding, simplifying the interpretation of interaction data.[3] Its well-defined, three-dimensional shape allows it to effectively probe the steric confines of a binding pocket.[7]

  • Lipophilicity: The hydrocarbon cage of adamantane provides significant lipophilicity, driving its partitioning into hydrophobic pockets that are often key sites for ligand binding and are frequently deemed "druggable."[3]

  • Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, ensuring the probe's integrity during biological assays.[3]

The Fluorine Reporter:

  • ¹⁹F NMR Sensitivity: As previously mentioned, the ¹⁹F nucleus is an outstanding NMR probe. Its large chemical shift dispersion means that even subtle changes in the electronic environment upon protein binding will result in significant and easily detectable changes in the NMR spectrum.[5][6]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom represents a minimal steric perturbation to the adamantane scaffold, increasing the likelihood that the binding mode of the fluorinated probe mimics that of a non-fluorinated analogue.[5]

  • Versatility in Screening: The clear and sensitive signal of ¹⁹F allows for the screening of compound mixtures, or "cocktails," significantly increasing the throughput of fragment screening campaigns.[8]

Part 2: Experimental Strategies and Protocols

This section provides detailed protocols for the synthesis of this compound and its application in probing protein binding pockets using ¹⁹F NMR spectroscopy and X-ray crystallography.

Synthesis of this compound

The site-selective synthesis of this compound is crucial for its use as a specific probe. While several methods for the fluorination of adamantane exist, a common approach involves the deoxyfluorination of a corresponding alcohol.

Protocol: Synthesis of this compound from 2-Adamantanol

Materials:

  • 2-Adamantanol

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-adamantanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

¹⁹F NMR-Based Fragment Screening

¹⁹F NMR is the primary technique for leveraging this compound as a probe. The following protocol outlines a typical fragment screening experiment.

Workflow for ¹⁹F NMR Fragment Screening

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 10-50 µM in buffer) acquire_exp Acquire Experimental ¹⁹F NMR Spectrum (Fragment + Protein) prep_protein->acquire_exp prep_fragment Prepare this compound Stock (e.g., 100 mM in DMSO) acquire_ref Acquire Reference ¹⁹F NMR Spectrum (Fragment alone) prep_fragment->acquire_ref prep_fragment->acquire_exp prep_cocktail Create Fragment Cocktail (optional, for high-throughput) prep_cocktail->acquire_ref prep_cocktail->acquire_exp compare_spectra Compare Spectra: Chemical Shift Perturbations (Δδ) Line Broadening (Δν) acquire_ref->compare_spectra acquire_exp->compare_spectra identify_hits Identify Binding Events ('Hits') compare_spectra->identify_hits determine_kd Determine Dissociation Constant (Kd) (via titration) identify_hits->determine_kd

Caption: Workflow for ¹⁹F NMR fragment screening with this compound.

Protocol: ¹⁹F NMR Titration for Kd Determination

Materials:

  • Purified target protein of known concentration

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the target protein (e.g., 25 µM) and increasing concentrations of this compound (e.g., 0, 25, 50, 100, 250, 500, 1000 µM). Include a control sample with the highest concentration of this compound but no protein.

  • NMR Data Acquisition: Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the NMR data (Fourier transformation, phasing, and baseline correction).

  • Data Analysis:

    • Measure the chemical shift (δ) of the this compound signal in each spectrum.

    • Calculate the chemical shift perturbation (Δδ) for each titration point relative to the free ligand: Δδ = |δbound - δfree|.

    • Plot the observed chemical shift change (Δδobs) as a function of the ligand concentration.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). The following equation can be used for a 1:1 binding model:

      Δδobs = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t)

      where Δδobs is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.[9]

Table 1: Representative ¹⁹F NMR Data for a Titration Experiment

[this compound] (µM)[Protein] (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)
5000-175.200.00
025--
2525-175.250.05
5025-175.300.10
10025-175.380.18
25025-175.550.35
50025-175.700.50
100025-175.850.65
X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how this compound binds to a protein, revealing the precise interactions within the binding pocket.[3]

Workflow for Protein-Ligand Crystallography

G cluster_xtal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement xtal_protein Crystallize Target Protein soaking Soak Crystals with this compound (or Co-crystallize) xtal_protein->soaking diffraction Collect X-ray Diffraction Data soaking->diffraction processing Process Diffraction Data diffraction->processing phasing Solve Phase Problem (Molecular Replacement) processing->phasing refinement Build and Refine Atomic Model phasing->refinement validation Validate Structure refinement->validation

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Protocol: Co-crystallization of a Protein with this compound

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of this compound (e.g., 1:5 to 1:10 protein-to-ligand ratio) for a sufficient time to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure of the protein-ligand complex using molecular replacement, using the apo-protein structure as a search model if available.

  • Model Building and Refinement: Build the this compound molecule into the electron density map and refine the overall structure.

  • Analysis: Analyze the final structure to identify key interactions (e.g., hydrophobic contacts, hydrogen bonds) between this compound and the protein.

Part 3: Computational Modeling and Data Visualization

Computational methods are invaluable for complementing experimental data and providing deeper insights into the binding of this compound.

Molecular Docking:

Molecular docking simulations can predict the preferred binding pose of this compound within a protein's active site.[10] This can help in interpreting NMR data and guiding the design of more potent ligands. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces.

Interaction Visualization:

Several software tools are available to visualize the interactions between a ligand and a protein from a crystal structure or a docking pose. These tools can generate 2D diagrams that clearly depict hydrogen bonds, hydrophobic contacts, and other key interactions.[7]

Logical Relationship of Experimental and Computational Approaches

G NMR ¹⁹F NMR Screening Xray X-ray Crystallography NMR->Xray Validates Binding for Crystallography LeadOpt Lead Optimization NMR->LeadOpt Identifies Hits & Kds Xray->NMR Confirms Binding Site Xray->LeadOpt Provides Structural Basis Comp Computational Modeling Comp->NMR Predicts Binding Pose to Interpret CSPs Comp->Xray Guides Soaking/Co-crystallization Comp->LeadOpt Rationalizes Binding & Guides Design

Caption: Interplay between experimental and computational methods.

Conclusion: A Versatile Probe for Modern Drug Discovery

This compound stands out as a highly effective and versatile probe for the exploration of protein binding pockets. Its unique combination of a rigid, lipophilic scaffold and a sensitive ¹⁹F NMR reporter enables researchers to efficiently identify and characterize binding events, even for weak interactions typical of fragment-based approaches. The integration of ¹⁹F NMR, X-ray crystallography, and computational modeling provides a powerful, multi-faceted strategy for elucidating the intricacies of molecular recognition. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ this compound to accelerate their drug discovery programs and unlock new therapeutic opportunities.

References

  • O'Brien, P., & Speed, W. (2005). Computational tools for the analysis and visualization of multiple protein-ligand complexes. Journal of molecular graphics & modelling, 24(3), 221–230. [Link]

  • Stierand, K., & Rarey, M. (2010). PoseView--automatic generation of 2D diagrams of protein-ligand complexes. Journal of chemical information and modeling, 50(7), 1272–1284. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews. Drug discovery, 15(9), 605–619. [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • UCL. (n.d.). 19F NMR Fragment Screening Platform. UCL School of Pharmacy. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from [Link]

  • Khan, M. A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(21), 7578. [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1414-1427. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1FU2: FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. Retrieved from [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols, 11(8), 1414–1427. [Link]

  • Dalvit, C., et al. (2015). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of biomolecular NMR, 62(3), 245–262. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]

  • Wehrhan, L., & Netz, R. R. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925-5934. [Link]

  • Wüthrich, K. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. In Protein Engineering (pp. 1-14). Humana, New York, NY.
  • Pomerantz, W. C. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS chemical biology, 10(11), 2444–2456. [Link]

  • Leung, E. W., & Gerritz, S. W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Current topics in medicinal chemistry, 16(26), 2944–2953. [Link]

  • Marzijarani, S. H., et al. (2020). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development, 24(10), 2138-2146. [Link]

  • Danielson, J. R., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163–195. [Link]

  • Harris, K. D. M., et al. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane, a Material for Which Ostensibly. Crystal Growth & Design, 23(3), 1845-1857. [Link]

  • Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Beilstein journal of organic chemistry, 8, 516–529. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Isogai, S., et al. (2018). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical journal, 114(12), 2829–2838. [Link]

  • Kolluru, S., & Tanneeru, K. (2021). Surfing the Protein-Protein Interaction Surface Using Docking Methods: Application to the Design of PPI Inhibitors. International journal of molecular sciences, 22(16), 8876. [Link]

  • Usman, M., et al. (2022). Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors with. Chemical Review and Letters, 5(1), 1-6. [Link]

  • Garg, P., & Sharma, A. (2011). AADS - An Automated Active Site Identification, Docking, and Scoring Protocol for Protein Targets Based on Physicochemical Descr. Journal of chemical information and modeling, 51(8), 1957–1966. [Link]

  • Meng, X. Y., et al. (2011). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current pharmaceutical design, 17(17), 1702–1711. [Link]

  • Pomerantz, W. C., et al. (2021). Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR. Journal of the American Chemical Society, 143(30), 11538-11548. [Link]

Sources

Application Notes & Protocols: 2-Fluoroadamantane as a Strategic Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its unique combination of rigidity, three-dimensional structure, and lipophilicity, which has led to its incorporation into several approved drugs.[1][2][3] A key challenge in drug design is fine-tuning physicochemical properties and metabolic stability to optimize a candidate's overall profile. Bioisosteric replacement is a cornerstone strategy for achieving this optimization.[4][5] This guide details the application of 2-fluoroadamantane as a strategic bioisostere. By replacing a hydrogen atom at a metabolically susceptible secondary (C2) position with a fluorine atom, researchers can modulate lipophilicity, alter electronic properties, and, most critically, block cytochrome P450-mediated metabolism, thereby enhancing a drug's pharmacokinetic profile. We provide the scientific rationale, detailed synthetic and analytical protocols, and comparative data to empower drug development professionals to effectively utilize this versatile building block.

Foundational Concepts: The Intersection of Adamantane, Fluorine, and Bioisosterism

The Adamantane Scaffold: A "Lipophilic Bullet"

Adamantane (tricyclo[3.3.1.1³⁷]decane) is the smallest unit of a diamond crystal lattice.[6] Its rigid, cage-like structure is not merely a passive scaffold; it actively influences a molecule's properties:

  • Lipophilicity and Permeability: The hydrocarbon-rich structure imparts significant lipophilicity, often described as a "lipophilic bullet," which can enhance a compound's ability to cross biological membranes, including the blood-brain barrier.[7][8][9]

  • Three-Dimensionality: In an era where many drug candidates are overly flat, adamantane provides a robust, three-dimensional anchor. This rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, potentially leading to improved binding affinity and selectivity for the biological target.[2][10]

  • Metabolic Stability: While generally stable, the adamantane cage can be a substrate for metabolic enzymes, typically undergoing hydroxylation at its bridgehead (tertiary C-H) and methylene (secondary C-H) positions.[11] Understanding and mitigating this metabolism is crucial for drug design.

Bioisosterism: The Art of Molecular Mimicry

Bioisosterism is a fundamental strategy in medicinal chemistry that involves replacing a functional group in a lead compound with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[12][13] This can be a classical replacement (e.g., -OH for -NH₂) or a non-classical replacement where the groups have different steric and electronic properties but fulfill a similar biological role. The goal is to solve specific problems like poor solubility, high metabolic turnover, or off-target toxicity without losing on-target potency.[14]

Strategic Fluorination in Drug Design

The substitution of hydrogen with fluorine is one of the most powerful and widely used bioisosteric replacements in modern drug design.[14][15] Fluorine is not simply a hydrogen mimic; its unique properties offer multifaceted advantages:

  • Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å) and can often be accommodated in binding pockets.

  • Electronegativity: As the most electronegative element, fluorine can profoundly alter local electronic properties, affecting pKa, dipole moment, and hydrogen bonding capabilities.[16][17]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s. This makes fluorine an excellent tool for blocking undesirable metabolism at specific positions.[11]

This compound: Rationale for Application

The strategic value of this compound lies in its ability to address a key metabolic liability of the adamantane core. While bridgehead positions are often hydroxylated, the secondary methylene positions are also susceptible to metabolic attack. Placing a fluorine atom at the C2 position provides a powerful tool to prevent this oxidation.

cluster_0 Metabolic Pathway of Adamantane cluster_1 Metabolic Blocking with this compound Adamantane Adamantane Scaffold (in Lead Compound) Metabolism CYP450 Enzymes Adamantane->Metabolism C-H Oxidation at C2 Metabolite 2-Hydroxy-Adamantane Metabolite (Altered Activity, Faster Clearance) Metabolism->Metabolite FluoroAdamantane This compound Scaffold (Bioisosteric Replacement) BlockedMetabolism CYP450 Enzymes FluoroAdamantane->BlockedMetabolism Strong C-F Bond Resists Oxidation NoReaction Metabolism Blocked (Enhanced Stability, Longer Half-life) BlockedMetabolism->NoReaction

Diagram 1: Rationale for this compound in blocking metabolic oxidation.

By replacing the C2-hydrogen with fluorine, the resulting this compound bioisostere offers several advantages:

  • Enhanced Metabolic Stability: Directly blocks hydroxylation at the C2 position, potentially increasing the drug's half-life and oral bioavailability.

  • Modulated Lipophilicity: Fluorination generally increases lipophilicity. This can be used to fine-tune the overall logP of a drug candidate to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Altered Physicochemical Properties: The high electronegativity of fluorine can subtly alter the electronic distribution across the adamantane cage, which may influence binding interactions with the target protein.

Comparative Physicochemical Properties

The following table summarizes the calculated and expected differences between an adamantane and a this compound moiety.

PropertyAdamantaneThis compoundRationale for Change
Molecular Weight 136.24 g/mol 154.22 g/mol [18]Addition of a fluorine atom.
Calculated LogP (XLogP3) ~3.3~3.2[18]While fluorine is lipophilic, its inductive effect can sometimes subtly alter the overall calculated lipophilicity. Experimental logP may differ.
Metabolic Stability (C2) Susceptible to oxidationBlockedThe strong C-F bond is resistant to CYP450-mediated hydroxylation.[11]
Key Feature Bulky, lipophilic scaffoldMetabolically robust, lipophilic scaffoldFluorine acts as a "metabolic shield" at a vulnerable position.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved via the deoxyfluorination of 2-adamantanol. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Causality: This protocol relies on the nucleophilic substitution of a hydroxyl group. The alcohol is first activated by DAST to form a good leaving group (fluorosulfite ester), which is then displaced by a fluoride ion in an SN2-like or SNi mechanism to yield the fluorinated product.

Materials & Equipment:

  • 2-Adamantanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-adamantanol (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Characterization of this compound Analogs

Unambiguous characterization is critical to validate the synthesis. Due to the presence of fluorine, ¹⁹F NMR is an indispensable tool alongside standard ¹H and ¹³C NMR.

Start Crude Product from Protocol 1 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structure Confirmation MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation HPLC Purity Analysis (HPLC) MS->HPLC Purity >95%? Final Confirmed Pure This compound Analog HPLC->Final

Diagram 2: Analytical workflow for the characterization of synthesized compounds.

¹⁹F NMR Spectroscopy:

  • Rationale: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[19] It has a wide chemical shift range, which minimizes signal overlap.[20][21] This technique directly confirms the presence of the C-F bond and provides information about its electronic environment.

  • Procedure:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The spectrum should show a signal corresponding to the single fluorine atom. The chemical shift will be characteristic of a secondary alkyl fluoride.

    • Acquiring a proton-coupled ¹⁹F spectrum will show splitting patterns due to coupling with adjacent protons (J-coupling), further confirming the structure.

¹H and ¹³C NMR Spectroscopy:

  • Rationale: These techniques confirm the integrity of the adamantane backbone and the successful removal of the hydroxyl group. The signals for the carbons and protons near the fluorine atom will be split due to C-F and H-F coupling, providing definitive evidence of fluorination at the C2 position.

  • Expected Observations: In the ¹³C NMR spectrum, the C2 carbon will appear as a doublet with a large one-bond ¹JCF coupling constant. Adjacent carbons (C1, C3) will also show smaller two-bond ²JCF couplings.

Protocol 3: Evaluating Metabolic Stability

A primary reason for using this compound is to improve metabolic stability. This can be tested in vitro using a liver microsomal stability assay.

Causality: Liver microsomes contain a high concentration of CYP450 enzymes responsible for Phase I metabolism. By incubating the test compound with microsomes and a necessary cofactor (NADPH), we can simulate and measure the rate of metabolic degradation. A metabolically stable compound will be depleted more slowly over time.

Materials & Equipment:

  • Test compounds (parent adamantane analog and 2-fluoro-adamantane analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for quenching)

  • Incubator/shaking water bath (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compounds in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (final DMSO concentration <0.5%). Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The "0 min" sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.

  • Comparison: Compare the calculated half-life of the this compound analog to its non-fluorinated parent. A significantly longer half-life indicates successful blocking of metabolism.

Conclusion

This compound is a highly valuable bioisostere for drug design professionals seeking to overcome metabolic liabilities associated with the adamantane scaffold. The strategic replacement of a hydrogen with fluorine at the C2 position serves as an effective metabolic shield, enhancing pharmacokinetic properties without drastically altering the steric profile of the core structure. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound-containing drug candidates, enabling researchers to rationally design more stable and effective therapeutics.

References

  • Štimac, A., et al. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Montgomery, A. P., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available at: [Link]

  • Ferreira, L. G., et al. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Jackson, P. F., et al. (2018). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. Available at: [Link]

  • Warda, M., et al. (2023). Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. Available at: [Link]

  • Dane, C., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. Available at: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Hadipour, A., & Shahbazian, S. (2018). Computational study of adamantanes using floating basis functions. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoroadamantane. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. Available at: [Link]

  • Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoroadamantane. PubChem. Available at: [Link]

  • Dračínský, M., & Hodgkinson, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Fuchibe, K., et al. (2018). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Fluoroadamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that imparts exceptional properties to molecules incorporating this scaffold. Its high lipophilicity, metabolic stability, and three-dimensional architecture have made it a privileged motif in medicinal chemistry and materials science.[1][2] The introduction of fluorine, an element known for its ability to modulate a molecule's electronic and biological properties, into the adamantane core can significantly enhance its utility.[3] Specifically, 2-substituted adamantanes are chiral and offer a distinct vector for substitution compared to the more commonly functionalized bridgehead (C1) positions.[4] This guide provides a detailed, field-proven protocol for the synthesis of 2-fluoroadamantane, a valuable building block for novel therapeutics and advanced materials.

Overall Synthetic Strategy

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from the commercially available adamantane. The secondary (C2) position is less reactive than the tertiary bridgehead (C1) positions, necessitating a strategy that installs a functional group handle specifically at the C2 carbon. The most common and effective route involves the oxidation of adamantane to 2-adamantanone, followed by reduction to 2-adamantanol, and finally, deoxyfluorination to yield the target compound.

G cluster_0 Synthesis Workflow Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Oxidation Adamantanol 2-Adamantanol Adamantanone->Adamantanol Reduction Fluoroadamantane This compound Adamantanol->Fluoroadamantane Deoxyfluorination Purification Purification & Characterization Fluoroadamantane->Purification

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Adamantanone

The initial step involves the selective oxidation of a secondary C-H bond of adamantane to a ketone. This is a challenging transformation due to the higher reactivity of the tertiary C-H bonds. A proven method utilizes concentrated sulfuric acid under controlled heating.[5][6]

Protocol 1: Oxidation of Adamantane

Materials:

  • Adamantane

  • Concentrated sulfuric acid (96-98%)

  • Ice

  • Concentrated ammonium hydroxide or sodium hydroxide solution

  • Chloroform or dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Safety Precautions:

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Neutralization: The quenching and neutralization of the strong acid is highly exothermic. Perform this step slowly in a large vessel within an ice bath to control the temperature.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve adamantane (e.g., 10 g, 73.4 mmol) in concentrated sulfuric acid (e.g., 150 mL).

  • Heat the mixture with vigorous stirring to 75-80°C. The reaction is slow and should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (this can take up to 30 hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with continuous stirring.

  • In an efficient fume hood and using an ice bath to control the temperature, slowly neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide) until the pH reaches 6-7.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2-adamantanone.

  • The product can be purified by column chromatography on silica gel or by sublimation to yield a white crystalline solid.

Part 2: Synthesis of 2-Adamantanol

The second step is a straightforward reduction of the ketone to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

Protocol 2: Reduction of 2-Adamantanone

Materials:

  • 2-Adamantanone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 2-adamantanone (e.g., 10 g, 66.6 mmol) in methanol (200 mL) in a round-bottom flask with stirring.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (e.g., 1.5 g, 39.6 mmol) to the solution in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield 2-adamantanol, which can be purified by recrystallization if necessary.

Part 3: Synthesis of this compound via Deoxyfluorination

This final step is the critical C-O to C-F bond transformation. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this purpose, typically converting secondary alcohols to alkyl fluorides with inversion of stereochemistry.[2][7]

G cluster_0 Deoxyfluorination Mechanism (SN2) A 2-Adamantanol (Ad-OH) C Intermediate (Ad-O-SF2-NEt2) A->C Nucleophilic attack by alcohol B DAST (Et2N-SF3) D Fluoride Ion (F-) C->D Release of F- E This compound (Ad-F) C->E SN2 attack by Fluoride

Sources

The Frontier of High-Performance Materials: Application Notes on 2-Fluoroadamantane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Integration of Adamantane and Fluorine in Advanced Polymers

In the relentless pursuit of materials with superior performance, the strategic combination of unique molecular architectures has paved the way for significant advancements. Adamantane, a rigid, diamondoid hydrocarbon, has been extensively explored in polymer chemistry for its ability to impart exceptional thermal stability, high glass transition temperatures (Tg), and enhanced etch resistance.[1][2] Its bulky, three-dimensional structure disrupts polymer chain packing, leading to increased free volume and improved solubility.[1] Concurrently, the incorporation of fluorine into polymers is a well-established strategy to introduce a host of desirable properties, including low surface energy, high optical transparency (particularly at deep-UV wavelengths), chemical inertness, and hydrophobicity.[3][4]

This guide delves into the prospective applications of a unique molecular building block that synergizes these attributes: 2-fluoroadamantane. While the direct polymerization of this compound-based monomers is a nascent field with limited published literature, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals. By leveraging established principles from adamantane and fluorine chemistry, we will provide detailed application notes and protocols to pioneer the exploration of this promising class of polymers. We will extrapolate from the well-documented synthesis and polymerization of analogous adamantyl and fluorinated monomers to propose robust experimental workflows.

Part 1: The Monomer - A Gateway to Novel Polymers

The journey to a high-performance polymer begins with a high-purity monomer. Here, we propose the synthesis of 2-fluoroadamantyl methacrylate, a polymerizable derivative of this compound.

Proposed Synthesis of 2-Fluoroadamantyl Methacrylate

The synthesis of 2-adamantyl methacrylate derivatives has been reported through various methods, often starting from 2-adamantanone.[5] A plausible route to 2-fluoroadamantyl methacrylate would first involve the synthesis of this compound-2-ol, followed by esterification with methacryloyl chloride.

Diagram of Proposed Synthetic Pathway:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Fluorination (Hypothetical) cluster_2 Step 3: Esterification A 2-Adamantanone C 2-Alkyl-2-adamantanol A->C 1. Et2O B Organometallic Reagent (e.g., MeMgBr) B->C 2. H2O quench D 2-Alkyl-2-adamantanol F 2-Fluoro-2-alkyladamantane D->F Inert Solvent E Fluorinating Agent (e.g., DAST) E->F G 2-Fluoro-2-alkyladamantane I 2-Fluoroadamantyl Methacrylate G->I Base (e.g., Triethylamine) H Methacryloyl Chloride H->I Inert Solvent (e.g., THF)

Caption: Proposed synthetic route to 2-fluoroadamantyl methacrylate.

Experimental Protocol: Synthesis of 2-Ethyl-2-adamantyl Methacrylate (as an analogous reference) [6]

  • Materials: 2-Ethyladamantanol (97g), n-hexane (2175 ml), tetrachlorobenzoquinone (0.0072g), basic ion exchange resin (72.5g), vinyl methacrylate (72.5g).

  • Procedure:

    • To a 3L four-necked flask equipped with a stirrer, condenser, and thermometer, add n-hexane and 2-ethyladamantanol.

    • Initiate stirring and add the polymerization inhibitor, tetrachlorobenzoquinone.

    • Add the basic ion exchange resin and adjust the pH to 7-8.

    • Cool the reaction mixture to -10°C.

    • Slowly add vinyl methacrylate dropwise to the reaction mixture and maintain the reaction for 6 hours.

    • Monitor the reaction progress. Upon completion, add 800 ml of water, stir, and separate the phases.

    • Dry the organic phase, and concentrate under reduced pressure to obtain the product.

Part 2: Polymerization - Crafting Macromolecular Architectures

The polymerization of adamantyl and fluorinated (meth)acrylates can be achieved through various techniques, with free radical polymerization and atom transfer radical polymerization (ATRP) being prominent methods.

Protocol 1: Free Radical Polymerization of 2-Fluoroadamantyl Methacrylate (Proposed)

Free radical polymerization is a robust and widely used method for producing polymers from a variety of monomers.[7]

Diagram of Free Radical Polymerization Workflow:

G A Monomer (2-Fluoroadamantyl Methacrylate) D Reaction Vessel A->D B Initiator (e.g., AIBN) B->D C Solvent (e.g., Toluene) C->D E Degassing (Freeze-Pump-Thaw) D->E F Polymerization (Heating) E->F G Precipitation (in Methanol) F->G H Drying G->H I Poly(2-Fluoroadamantyl Methacrylate) H->I

Caption: General workflow for free radical polymerization.

Experimental Protocol (Adapted from the polymerization of methyl methacrylate): [8]

  • Materials: 2-Fluoroadamantyl methacrylate (monomer), Azobisisobutyronitrile (AIBN, initiator), Toluene (solvent), Methanol (non-solvent).

  • Procedure:

    • In a reaction vessel, dissolve the 2-fluoroadamantyl methacrylate monomer and AIBN in toluene.

    • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the reaction mixture to 60-70°C under an inert atmosphere (e.g., nitrogen or argon) and maintain for a specified time (e.g., 2-24 hours).

    • Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

    • Collect the precipitated polymer by filtration and dry under vacuum.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 2-Fluoroadamantyl Methacrylate (Proposed)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[9]

Diagram of ATRP Workflow:

G A Monomer (2-Fluoroadamantyl Methacrylate) F Reaction Vessel A->F B Initiator (e.g., Ethyl α-bromoisobutyrate) B->F C Catalyst (e.g., CuBr) C->F D Ligand (e.g., PMDETA) D->F E Solvent (e.g., Anisole) E->F G Degassing (Freeze-Pump-Thaw) F->G H Polymerization (Heating) G->H I Purification (Column Chromatography) H->I J Precipitation (in Methanol) I->J K Poly(2-Fluoroadamantyl Methacrylate) J->K

Sources

2-Fluoroadamantane: Application Notes for a Novel Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid and thermally stable diamondoid hydrocarbon, has been extensively utilized as a building block to enhance the performance of advanced materials, particularly in polymer science.[1] The introduction of fluorine, the most electronegative element, into this scaffold can dramatically alter its electronic properties, lipophilicity, and reactivity, opening new avenues for material design. While bridgehead-functionalized adamantanes (C1-substituted) are well-explored, this guide focuses on the untapped potential of 2-fluoroadamantane , where fluorine is positioned on a secondary (bridge) carbon. This substitution pattern offers a unique combination of steric and electronic features, making this compound a compelling candidate for the development of next-generation polymers, specialty coatings, and advanced dielectrics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the synthesis of this compound and its conversion into a polymerizable methacrylate monomer. Furthermore, it details procedures for polymerization and the characterization of the resulting novel fluorinated adamantane-containing polymer, providing a foundational framework for its exploration in materials science.

The Scientific Rationale: Why this compound?

The strategic placement of a fluorine atom at the C2 position of the adamantane skeleton, as opposed to the more common C1 (bridgehead) position, is a deliberate choice driven by the desire to fine-tune material properties.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the polarity and reactivity of adjacent functional groups. At the C2 position, this effect is electronically distinct from the C1 position, potentially altering the susceptibility of ester linkages in a polymer backbone to hydrolysis or acid-catalyzed cleavage—a critical parameter in applications like chemically amplified photoresists.[2]

  • Steric Profile and Symmetry: 1-substituted adamantanes possess a C₃ᵥ point group symmetry, while 2-substituted derivatives have a lower Cₛ symmetry.[3] This seemingly subtle difference can impact polymer chain packing, solubility, and the crystalline properties of the final material.

  • Reactivity and Stability: The C-F bond is exceptionally strong. Incorporating it into the already robust adamantane cage enhances the chemical and thermal stability of the resulting materials. Fluorination at a secondary carbon offers a different reactive profile compared to the tertiary bridgehead position, which can be leveraged in subsequent functionalization steps.

These unique characteristics suggest that polymers derived from this compound could exhibit an advantageous balance of thermal stability, chemical resistance, etch resistance (due to the high carbon-to-hydrogen ratio of adamantane), and precisely tunable solubility for advanced applications.[4]

Synthesis of this compound: A Two-Step Approach

Direct selective fluorination of adamantane at the C2 position is challenging due to the higher reactivity of the bridgehead C-H bonds.[5] Therefore, a more reliable and regioselective approach starts from the commercially available 2-adamantanone . This method provides a reactive handle exclusively at the C2 position.

Workflow for Synthesis of this compound

cluster_0 Step 1: Reduction cluster_1 Step 2: Deoxyfluorination A 2-Adamantanone B 2-Adamantanol A->B NaBH4, Methanol C 2-Adamantanol D This compound C->D DAST or PyFluor, CH2Cl2, -78 °C to rt A 2-Adamantanol B 2-Adamantyl Methacrylate A->B Methacryloyl chloride, Triethylamine, THF, 0 °C to rt Monomer 2-Adamantyl Methacrylate (Model) or 2-Fluoroadamant-2-yl Methacrylate (Target) Polymer Poly(2-adamantyl methacrylate) or Novel Fluorinated Polymer Monomer->Polymer Initiator AIBN Initiator->Polymer Toluene, 70 °C

Sources

Application Notes and Protocols for the Incorporation of 2-Fluoroadamantane into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of a Rigid Scaffold and a "Magic Bullet" Atom

In the landscape of medicinal chemistry, the adamantane moiety is recognized as a privileged scaffold.[1][2][3] Its unique, rigid, and lipophilic three-dimensional structure has been successfully integrated into numerous approved drugs, including the antiviral amantadine and the Alzheimer's treatment memantine.[4][5] The adamantane cage can serve as a robust anchoring group for pharmacophores, orienting them for optimal interaction with biological targets, and its high lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[6][7]

Parallel to the rise of the adamantane scaffold, fluorine has earned its place as the "magic bullet" of drug design.[8][9] The strategic substitution of hydrogen or a hydroxyl group with fluorine can profoundly modulate a molecule's properties, including its metabolic stability, acidity/basicity (pKa), and binding affinity, without significantly increasing its size.[10][11] Fluorine's high electronegativity can create favorable electronic interactions and block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[8]

This guide details the rationale, synthetic strategies, and characterization protocols for incorporating a 2-fluoroadamantane moiety into bioactive scaffolds. This specific modification combines the advantageous rigidity and lipophilicity of the adamantane core with the strategic metabolic blocking and electronic modulation offered by a fluorine atom at a secondary (C2) position. This approach offers a sophisticated tool for researchers to fine-tune the properties of lead compounds and overcome common challenges in drug development.

Section 1: Rationale for this compound Incorporation

The decision to incorporate a this compound group is driven by its potential to confer multiple advantageous properties simultaneously. This is a prime example of strategic bioisosteric replacement, where a substituent is exchanged for another to enhance a molecule's utility.[12][13]

Metabolic Stability

The secondary carbons of the adamantane cage are susceptible to cytochrome P450-mediated hydroxylation, a common metabolic pathway that leads to drug clearance. Placing a highly stable fluorine atom at the C2 position effectively shields this site from oxidative metabolism. The carbon-fluorine bond is exceptionally strong (~115 kcal/mol), making it resistant to cleavage and thus prolonging the in-vivo lifetime of the drug.[8]

Modulating Lipophilicity and Permeability

While the parent adamantane group is highly lipophilic, the introduction of a fluorine atom can subtly modulate this property. The replacement of a C-H bond with a C-F bond generally leads to a slight increase in lipophilicity (LogP).[14] This fine-tuning can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for crossing the blood-brain barrier.[3]

Enhancing Binding Affinity

The electronegative fluorine atom can alter the electronic distribution across the adamantane scaffold. This can lead to the formation of favorable non-covalent interactions—such as dipole-dipole or hydrogen bonds (with the fluorine acting as a weak H-bond acceptor)—within the target's binding pocket, thereby increasing potency and selectivity.[10]

Section 2: Synthetic Strategies and Protocols

The successful incorporation of this compound relies on the availability of versatile building blocks and robust coupling methodologies. The general workflow involves preparing a functionalized this compound intermediate, which can then be attached to the bioactive molecule of interest.

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Coupling to Scaffold Start Adamantan-2-one Keto_Acid 2-Oxoadamantane- 1-carboxylic Acid Start->Keto_Acid Carbonylation Fluoro_Acid This compound- 1-carboxylic Acid Keto_Acid->Fluoro_Acid Deoxyfluorination Coupling Amide Bond Formation Fluoro_Acid->Coupling Scaffold Bioactive Scaffold (e.g., with -NH2 group) Scaffold->Coupling Final Final Bioactive Conjugate Coupling->Final Purification

Caption: General workflow for this compound incorporation.
Protocol 2.1: Synthesis of this compound-1-carboxylic Acid (Building Block)

This protocol describes a common route to a key building block, starting from the commercially available adamantan-2-one. The causality behind this multi-step synthesis is to first install a functional handle (the carboxylic acid) at a bridgehead position and then selectively fluorinate the ketone at the C2 position.

Step 1: Synthesis of 2-Oxoadamantane-1-carboxylic Acid [15]

  • Rationale: This step utilizes a carbon-skeleton rearrangement to install a carboxylic acid group at the C1 position adjacent to the ketone.

  • To a stirred solution of protoadamantanone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add an electrophile like N-bromosuccinimide (1.1 eq).

  • Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude intermediate is then subjected to a Koch-Haaf carbonylation. Dissolve the crude product in concentrated sulfuric acid (98%) at 0°C, followed by the slow addition of formic acid.

  • Allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture carefully onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-oxoadamantane-1-carboxylic acid. Purify by recrystallization or column chromatography.

Step 2: Deoxyfluorination to Yield this compound-1-carboxylic Acid

  • Rationale: This step replaces the carbonyl oxygen with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

  • Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Dissolve 2-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add DAST (1.2 - 1.5 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or 19F NMR.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound-1-carboxylic acid.

Protocol 2.2: General Amide Coupling to a Bioactive Scaffold

This protocol details the coupling of the this compound carboxylic acid building block to a primary or secondary amine on a bioactive scaffold using standard peptide coupling reagents.

  • Rationale: Carbodiimide-mediated couplings, such as with EDC in the presence of an additive like HOBt or Oxyma, are efficient methods for forming amide bonds. The additive activates the carboxylic acid and suppresses side reactions and racemization.

  • Dissolve the amine-containing bioactive scaffold (1.0 eq) and this compound-1-carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma-Pure) (1.2 eq).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound using silica gel column chromatography or preparative HPLC.

Section 3: Characterization of this compound Derivatives

Unambiguous characterization is essential to confirm the successful synthesis and purity of the final compound. NMR spectroscopy is a particularly powerful tool for this purpose.

G cluster_0 Core Analytical Techniques NMR NMR MS Mass Spectrometry High-Resolution MS (HRMS) for exact mass NMR->MS Confirms Mass Purity Chromatography HPLC for purity assessment MS->Purity Quantifies Purity Purity->NMR Verifies Structure

Sources

Introduction: The Challenge and Importance of Adamantane Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Deoxyfluorination of Adamantan-2-ol

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic structure. Incorporating fluorine into this framework can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. Adamantan-2-ol presents a classic secondary alcohol, but its fluorination is complicated by the unique steric and electronic properties of the adamantyl cage.

Direct deoxyfluorination is a primary method for converting alcohols to alkyl fluorides.[1] However, the reaction at a secondary carbon on the adamantane skeleton is susceptible to carbocation-mediated side reactions, most notably the Wagner-Meerwein rearrangement, which can lead to the formation of the thermodynamically more stable tertiary fluoride at the bridgehead position.[2] This guide provides a detailed examination of the experimental setup for the fluorination of adamantan-2-ol, focusing on reagent selection, mechanistic control, and detailed protocols to maximize the yield of the desired 2-fluoroadamantane.

Mechanistic Crossroads: Sɴ2 Displacement vs. Wagner-Meerwein Rearrangement

The conversion of adamantan-2-ol to this compound hinges on activating the hydroxyl group to form a good leaving group, followed by nucleophilic displacement by a fluoride ion. The outcome is dictated by the competition between a direct bimolecular nucleophilic substitution (Sɴ2) and a unimolecular (Sɴ1) pathway involving a carbocation intermediate.

  • Sɴ2 Pathway: This pathway involves a direct backside attack by the fluoride nucleophile on the carbon bearing the activated hydroxyl group. It results in the desired this compound with an inversion of stereochemistry. This pathway is generally favored by less reactive substrates and milder fluorinating agents that minimize carbocation formation.

  • Sɴ1 Pathway & Rearrangement: The rigid adamantane frame can promote the formation of a secondary carbocation upon departure of the leaving group. This intermediate is highly susceptible to a 1,2-hydride shift, a classic Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation at the bridgehead position.[3] Trapping of this rearranged cation by fluoride yields the undesired thermodynamic product, 1-fluoroadamantane.

The choice of fluorinating reagent and reaction conditions is therefore critical to steer the reaction towards the desired Sɴ2 pathway and suppress the rearrangement.

G cluster_start Starting Material cluster_activation Activation cluster_pathways Reaction Pathways cluster_rearrangement Rearrangement cluster_products Products A Adamantan-2-ol B Activated Intermediate (e.g., Oxosulfonium salt) A->B Fluorinating Agent (e.g., DAST) C Sɴ2 Pathway B->C D Sɴ1 Pathway (Carbocation Formation) B->D H This compound (Kinetic Product) C->H F⁻ Attack E Secondary Carbocation D->E F 1,2-Hydride Shift (Wagner-Meerwein) E->F E->H F⁻ Attack (minor) G Tertiary Carbocation (Bridgehead) F->G I 1-Fluoroadamantane (Thermodynamic Product) G->I F⁻ Attack

Figure 1. Competing pathways in the fluorination of adamantan-2-ol.

Reagent Selection: A Comparative Analysis

A variety of deoxyfluorination reagents are available, each with distinct advantages in terms of reactivity, safety, and selectivity.[1] The choice of reagent is paramount for successfully synthesizing this compound while minimizing rearrangement.

ReagentStructureKey Characteristics & HandlingSuitability for Adamantan-2-ol
DAST (Diethylaminosulfur trifluoride)(C₂H₅)₂NSF₃Highly reactive, effective nucleophilic agent.[4] Thermally unstable; can decompose explosively above 90°C.[5] Reacts violently with water, generating corrosive HF.[6] Must be handled with extreme caution in a fume hood.[7][8]Effective, but its high reactivity can promote the Sɴ1 pathway and increase the risk of Wagner-Meerwein rearrangement. Low temperatures (-78°C) are essential.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)(CH₃OCH₂CH₂)₂NSF₃More thermally stable than DAST, with a decomposition onset around 70-100°C.[6][9] Reactivity is similar to DAST, but often provides cleaner reactions.[10] Still moisture-sensitive and requires careful handling.A slightly safer alternative to DAST. May offer a better yield of the desired product due to its greater stability, but the risk of rearrangement remains.
PyFluor (2-Pyridinesulfonyl fluoride)C₅H₄NSO₂FA thermally stable, crystalline solid that is inexpensive and easier to handle than DAST/Deoxo-Fluor.[9][11] Generally favors Sɴ2 pathways and produces minimal elimination side products.[11]An excellent candidate for this transformation. Its milder nature is expected to suppress carbocation formation and favor the kinetic 2-fluoro product.
PhenoFluor / AlkylFluor Imidoyl FluoridesCrystalline, air-stable solids with an excellent safety profile.[12][13] Exhibit high functional group tolerance and chemoselectivity, often avoiding side reactions seen with other reagents.[12][14]Highly promising for selectively fluorinating complex alcohols. The controlled reactivity could be ideal for minimizing rearrangement in the adamantane system.

Experimental Protocols

Safety First: All fluorination reactions must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[15] All glassware should be oven-dried to remove any trace moisture. Reactions involving reagents that can generate HF (like DAST) should ideally be performed in plasticware.[16]

Protocol 1: Fluorination using DAST

This protocol uses a traditional, highly reactive agent. Strict adherence to low temperatures is crucial to minimize byproduct formation.

Materials:

  • Adamantan-2-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and a low-temperature thermometer.

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Place the flask under a positive pressure of dry nitrogen.

  • Dissolution: In the flask, dissolve adamantan-2-ol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[4]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: The quench is exothermic and releases gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to separate this compound from any unreacted starting material and the rearranged 1-fluoroadamantane byproduct.

Protocol 2: Fluorination using PyFluor

This protocol utilizes a modern, safer, and more selective reagent, which is often preferred for sensitive substrates.

Materials:

  • Adamantan-2-ol

  • PyFluor

  • 1,8-Diazabicycloundec-7-ene (DBU) or a similar non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add adamantan-2-ol (1.0 equiv) and PyFluor (1.5 equiv).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous DCM or MeCN (to approx. 0.2 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DBU (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.

Workflow and Characterization

The overall experimental process follows a standard sequence in synthetic organic chemistry.

G A Setup (Dry Glassware, Inert Atmosphere) B Dissolve Adamantan-2-ol in Anhydrous Solvent A->B C Cool to Reaction Temp. (e.g., -78°C or 0°C) B->C D Slow Addition of Fluorinating Reagent C->D E Reaction Stirring & Monitoring (TLC, GC-MS) D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F G Liquid-Liquid Extraction F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J Product Characterization (¹H, ¹³C, ¹⁹F NMR, MS) I->J

Figure 2. General experimental workflow for deoxyfluorination.

Product Characterization: The final product should be characterized thoroughly to confirm its identity and purity.

  • ¹⁹F NMR: This is the most definitive technique. This compound will show a distinct signal, well-separated from the signal for the 1-fluoroadamantane byproduct.

  • ¹H and ¹³C NMR: The spectra will show characteristic shifts and C-F coupling constants that confirm the fluorine's position.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the fluorinated product.

Troubleshooting

  • Low Yield/No Reaction: Ensure all reagents are anhydrous and the fluorinating agent is active. For less reactive reagents like PyFluor, a longer reaction time or gentle heating may be required, though this increases the risk of rearrangement.

  • Significant Rearrangement Product: This indicates that the reaction is proceeding via an Sɴ1 pathway. Use a milder, more modern reagent (PyFluor, AlkylFluor). Ensure the reaction temperature is kept as low as possible, especially during the addition of highly reactive agents like DAST.

  • Formation of Elimination Products (Adamantene): While less common for this substrate, elimination can occur. Using a non-nucleophilic base (if required by the protocol) and lower temperatures can mitigate this.

References

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. Available at: [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. Available at: [Link]

  • Shen, X., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Angewandte Chemie International Edition. Available at: [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Romanov-Michailidis, F., et al. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. Angewandte Chemie International Edition. Available at: [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. [Diagram]. Available at: [Link]

  • Alič, B., & Tavčar, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications. Available at: [Link]

  • Lim, Y.-G., et al. (2019). A Deoxyfluorination of Alcohols with an Electrophilic Fluorine Source via Visible-Light Photoredox Catalysis. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Available at: [Link]

  • Alexakis, A., et al. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. PubMed. Available at: [Link]

  • Organic Syntheses. (n.d.). gem-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE WITH DEOXO-FLUOR®. Available at: [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-FLUOROADAMANTANE. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Fluoro-6-phenylpyridine. Available at: [Link]

  • GEMCHEM. (2024). Wagner Meerwein Rearrangement | Schleyer Adamantisation [Video]. YouTube. Available at: [Link]

  • Beilstein Archives. (n.d.). Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Fluorination of alcohol 239 using DAST. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized adamantanes from fluoroadamantanes. Available at: [Link]

  • Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-fluoroadamantane. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating high-purity this compound from complex reaction mixtures. The unique physicochemical properties of the adamantane cage, combined with the subtle influence of the fluorine substituent, often lead to difficult-to-separate byproducts. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address these specific separation challenges.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the purification of this compound.

Q1: What are the most common impurities I am likely to encounter?

The impurity profile is highly dependent on the synthetic route. However, for common methods starting from 2-adamantanol or adamantane itself, the primary byproducts include:

  • Unreacted Starting Material: 2-adamantanol is a frequent and often challenging impurity.

  • Parent Hydrocarbon: Adamantane, resulting from reduction or incomplete functionalization.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of 1-fluoroadamantane or other functionalized adamantanes may form.

  • Elimination Products: Adamantene is highly unstable, but oligomers or products from its transient formation can be present.

Q2: My GC-MS analysis shows an impurity with a retention time almost identical to my this compound product. What is it likely to be?

This is a classic problem. An impurity with a very similar GC retention time and molecular weight is almost certainly the parent hydrocarbon, adamantane . Both this compound and adamantane are non-polar and have very similar volatilities, making them difficult to resolve on standard GC columns and nearly impossible to separate by simple distillation.

Q3: Why is standard recrystallization failing to remove my impurities?

The high degree of symmetry in the adamantane cage allows adamantane, this compound, and other derivatives to co-crystallize.[1] They can often pack into a crystal lattice with minimal disruption, making recrystallization an ineffective method for achieving high purity unless the impurity levels are very low (<5%). Adamantane itself is known to form plastic crystals, a state of matter where molecules have long-range positional order but rotational disorder, which can further complicate purification by crystallization.[1]

Q4: I used a deoxyfluorination reagent like DAST or Deoxo-Fluor on 2-adamantanol. What specific byproducts should I look for?

Deoxyfluorination reagents are effective but can lead to specific side reactions.[2] Besides unreacted 2-adamantanol, be vigilant for elimination byproducts. While adamantene itself is too strained to be isolated, it can react further or dimerize, leading to higher molecular weight impurities. Careful analysis of your crude reaction mixture by GC-MS is critical to identify these species.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for tackling specific separation challenges.

Challenge 1: Removal of Unreacted 2-Adamantanol

The presence of the hydroxyl group on 2-adamantanol provides a key chemical difference that can be exploited for separation from the non-polar this compound.

Methodology: Flash Column Chromatography

Flash column chromatography is the most reliable method for separating the moderately polar 2-adamantanol from the non-polar this compound. The key is to use a low-polarity solvent system that allows the this compound to elute quickly while retaining the more polar alcohol.

Experimental Protocol: Flash Chromatography

  • Column Preparation:

    • Select a silica gel column (standard grade, 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

    • Wet-pack the column using the initial eluent (e.g., 100% Hexane or Heptane). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or tert-butyl methyl ether).

    • Adsorb this solution onto a small amount of silica gel (2-3 times the weight of the crude material) by evaporating the solvent under reduced pressure until a free-flowing powder is obtained.[3]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% Hexane). This will elute the non-polar adamantane byproduct first.

    • Slowly increase the polarity by introducing ethyl acetate. A shallow gradient is crucial for separating this compound from any other close-eluting non-polar impurities. A typical gradient might be from 0% to 5% ethyl acetate in hexane.

    • The this compound will elute before the 2-adamantanol.

    • After your product has eluted, the column can be flushed with a higher concentration of ethyl acetate (e.g., 20-30%) to elute the retained 2-adamantanol.

  • Monitoring:

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS. For TLC, use a hexane/ethyl acetate mobile phase and visualize with a permanganate stain, which will readily stain the 2-adamantanol.

G cluster_prep Preparation cluster_analysis Analysis prep_col Pack Silica Column (Hexane) prep_sample Dry Load Crude Sample on Silica Gel elute_np Elute with 100% Hexane (Removes Adamantane) prep_sample->elute_np elute_grad Start Gradient (0-5% EtOAc in Hexane) elute_np->elute_grad collect Collect Fractions elute_grad->collect elute_prod Elute this compound elute_flush Flush Column (20% EtOAc in Hexane) elute_prod->elute_flush analyze Analyze by TLC / GC-MS collect->analyze combine Combine Pure Fractions analyze->combine

Caption: A comprehensive workflow from crude product to final purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: The primary tool for assessing purity and identifying volatile byproducts.

    • Method: Use a long capillary column (e.g., 30m) with a non-polar stationary phase. A slow temperature ramp is essential to resolve adamantane from this compound.

    • Interpretation: Look for a single, sharp peak in the chromatogram for your product. The mass spectrum for this compound should show the correct molecular ion (m/z = 154) and a characteristic fragmentation pattern. Adamantane will have a molecular ion at m/z = 136.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show a complex multiplet pattern characteristic of the adamantane cage. The key is the absence of a broad singlet corresponding to the hydroxyl proton of 2-adamantanol.

    • ¹⁹F NMR: This is the most definitive method. Pure this compound will exhibit a single, sharp signal. The presence of any other fluorine-containing impurities would be immediately obvious as additional peaks.

    • ¹³C NMR: The carbon spectrum can also be used to confirm the structure and identify isomeric impurities, which would have different chemical shifts for the carbon atoms.

By combining these troubleshooting strategies, detailed protocols, and rigorous analytical checks, researchers can overcome the significant challenges associated with the purification of this compound and obtain material of the high purity required for drug development and other advanced applications.

References

  • Organic Syntheses Procedure, Coll. Vol. 94, p.46 (2017); Vol. 94, p.46 (2017).

  • Organic Syntheses Procedure, Coll. Vol. 6, p.607 (1988); Vol. 57, p.53 (1977).

  • Request PDF, "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes" (2022).

  • Organic Syntheses Procedure, Coll. Vol. 10, p.734 (2004); Vol. 79, p.159 (2002).

  • ResearchGate, "Synthesis of functionalized adamantanes from fluoroadamantanes" (2022).

  • PMC, "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework" (2023).

  • MDPI, "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties" (2024).

  • Google Patents, "Process for the preparation of 1-adamantane derivatives" (1991).

  • Organic Chemistry Portal, "Fluoroalkane synthesis by fluorination or substitution".

  • Organic Syntheses Procedure, Coll. Vol. 10, p.10 (2004); Vol. 78, p.244 (2002).

  • Request PDF, "Phase transitions in adamantane derivatives: 1-fluoroadamantane" (2002).

  • PubChem, "1-Fluoroadamantane".

  • Google Patents, "Process for producing 2-adamantanol and 2-adamantanone" (2007).

  • University of Bradford, "Descriptors for adamantane and some of its derivatives" (2020).

  • CrystEngComm, "Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds" (2017).

Sources

Technical Support Center: Improving Regioselectivity in the Fluorination of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective fluorination of adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the reliability and success of your synthetic endeavors.

Understanding the Challenge: The Adamantane Cage

Adamantane's unique, rigid, and symmetrical structure presents a distinct challenge for regioselective functionalization.[1][2][3] The molecule consists of four tertiary (bridgehead) C-H bonds and twelve secondary (methylene) C-H bonds. The tertiary positions are generally more reactive towards radical and cationic intermediates, but achieving exclusive selectivity can be difficult, often leading to mixtures of mono- and poly-fluorinated products, as well as isomers.[1][2] This guide will explore methodologies to control and enhance the regioselectivity of fluorination at these specific positions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in adamantane fluorination?

A1: The regioselectivity of adamantane fluorination is primarily governed by the reaction mechanism, which is dictated by the choice of fluorinating agent and catalyst. Key influencing factors include:

  • Electronic Effects: The tertiary C-H bonds of adamantane are electron-richer and sterically more accessible than the secondary C-H bonds, making them more susceptible to electrophilic and radical attack.[1]

  • Steric Hindrance: While the bridgehead positions are more reactive, the choice of a bulky catalyst or reagent can influence the approach to the adamantane core, potentially favoring less hindered sites or leading to monofunctionalization by preventing further reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact selectivity. Higher temperatures may lead to over-reaction and loss of selectivity.[4] The choice of solvent is also critical as some fluorinating agents can react exothermically with common solvents like DMF.[5]

Q2: How do I choose the right fluorinating agent for my desired regioselectivity?

A2: The selection of the fluorinating agent is crucial for controlling the outcome of the reaction.[4]

  • For Bridgehead (Tertiary) Fluorination:

    • Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are often used in conjunction with a catalyst or under electrochemical conditions to promote fluorination at the electron-rich tertiary positions.[6]

    • Deoxyfluorination Agents (e.g., DAST, Deoxo-Fluor®): These are suitable for indirect methods where a hydroxyl group is first introduced at the bridgehead position, followed by substitution with fluorine.[4][7] This multi-step approach offers excellent regiocontrol.

  • For Secondary Position Fluorination (More Challenging):

    • Direct fluorination at the secondary position is less common due to the higher reactivity of the tertiary C-H bonds. Specialized catalytic systems, often involving transition metals, are typically required to achieve this selectivity.[8]

Q3: What are the common analytical techniques to confirm the regioselectivity of my fluorinated adamantane product?

A3: A combination of spectroscopic techniques is essential to confirm the structure and regioselectivity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The chemical shift of the fluorine signal will be indicative of its environment (tertiary vs. secondary).

    • ¹H NMR: The proton spectrum will show distinct signals for the remaining bridgehead and methylene protons, and their coupling to fluorine can help elucidate the structure.[1]

    • ¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments and the effect of fluorine substitution on their chemical shifts.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of fluorine. Fragmentation patterns can also offer structural clues.

  • Infrared (IR) Spectroscopy: The presence of a C-F bond can be confirmed by characteristic stretching vibrations.[9]

  • X-ray Crystallography: For crystalline products, this technique provides unambiguous structural determination.[7]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity (Mixture of Isomers)

Symptoms: NMR and GC-MS analysis reveals a mixture of mono-fluorinated adamantane isomers (e.g., 1-fluoroadamantane and 2-fluoroadamantane) and potentially poly-fluorinated products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Fluorinating Agent/Catalyst System The chosen reagent system may not be selective enough for the desired position. Radical reactions, in particular, can be less selective.For tertiary selectivity, consider a two-step approach: hydroxylation followed by deoxyfluorination.[7] For direct C-H fluorination, explore catalyst-controlled systems like those involving photoredox or transition metal catalysis.[10][11][12][13]
Reaction Temperature is Too High Elevated temperatures can overcome the activation energy barrier for fluorination at less reactive sites, leading to a loss of selectivity.[4]Run the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst rather than increasing the temperature.
Incorrect Stoichiometry An excess of the fluorinating agent can lead to poly-fluorination, especially after the initial desired fluorination has occurred.Carefully control the stoichiometry of the fluorinating agent. Start with a 1:1 molar ratio of adamantane to the fluorinating agent and optimize from there.
Issue 2: Low or No Product Yield

Symptoms: The reaction yields a small amount of the desired product, or only starting material is recovered.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Fluorinating Agent Many fluorinating agents are sensitive to moisture and can degrade over time if not stored properly.[4]Use a fresh bottle of the fluorinating agent. Ensure all reagents and solvents are anhydrous.
Insufficient Activation of C-H Bond The C-H bonds of adamantane are strong and require significant energy or a catalyst to be functionalized.If using a catalytic method, ensure the catalyst is active. Consider increasing the catalyst loading or using a more reactive catalyst. For electrochemical methods, optimize the oxidation potential.[6]
Poor Leaving Group (in Deoxyfluorination) For the conversion of an alcohol to a fluoride, the hydroxyl group must be effectively activated to be a good leaving group.Ensure the deoxyfluorinating agent is active. In some cases, converting the alcohol to a sulfonate ester prior to fluorination can improve the reaction.[4]

Experimental Protocols & Workflows

Protocol 1: Regioselective Synthesis of 1-Fluoroadamantane via Deoxyfluorination of 1-Adamantanol

This two-step protocol provides high regioselectivity for the bridgehead position.

Step 1: Hydroxylation of Adamantane to 1-Adamantanol

A well-established method for this transformation is the oxidation of adamantane using a strong acid.[1]

Step 2: Deoxyfluorination of 1-Adamantanol

This step utilizes a deoxyfluorinating agent such as DAST (Diethylaminosulfur trifluoride).

Materials:

  • 1-Adamantanol

  • DAST (Diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, dissolve 1-adamantanol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).[14]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: Gas evolution will occur.[14]

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or sublimation to obtain 1-fluoroadamantane.[15]

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_reaction_type Is the reaction a direct C-H fluorination or a multi-step synthesis? start->check_reaction_type direct_ch Direct C-H Fluorination check_reaction_type->direct_ch Direct multistep Multi-step Synthesis check_reaction_type->multistep Multi-step check_temp Review Reaction Temperature direct_ch->check_temp check_reagent Analyze Fluorinating Agent and Catalyst direct_ch->check_reagent check_hydroxylation Verify Purity of Hydroxylated Intermediate multistep->check_hydroxylation lower_temp Action: Lower the reaction temperature check_temp->lower_temp If too high lower_temp->check_reagent change_catalyst Action: Switch to a more selective catalyst system (e.g., photoredox, enzymatic) check_reagent->change_catalyst purify_intermediate Action: Re-purify the intermediate check_hydroxylation->purify_intermediate If impure

Caption: Troubleshooting workflow for poor regioselectivity.

Safety First: Handling Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols due to their reactivity, toxicity, and potential to generate hazardous byproducts like hydrogen fluoride (HF).[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (neoprene or butyl rubber are often recommended; consult the manufacturer's compatibility chart).[14][17][18]

  • Ventilation: All manipulations of fluorinating agents must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[17][18]

  • Emergency Preparedness: Have an emergency plan in place. An eyewash station and safety shower must be readily accessible.[18] For work with reagents that can generate HF, have calcium gluconate gel available as a first aid measure for skin contact.[14][19][20]

  • Quenching and Waste Disposal: Quenching of reactive fluorinating agents should be done slowly and at low temperatures.[14] Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[14][17]

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 14

  • Wikipedia. Adamantane.

  • Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

  • Unknown. Fluorine.

  • ACS Publications. Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

  • Unknown. Fluorine Safety.

  • Wiley Online Library. Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission.

  • ChemRxiv. Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.

  • ResearchGate. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.

  • MDPI. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

  • Cambridge Open Engage. Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.

  • ACS Publications. Selective Fluorination of Adamantanes by an Electrochemical Method.

  • ACS Publications. Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.

  • PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

  • PubMed Central. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy.

  • PubMed. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

  • ResearchGate. (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.

  • The Royal Society of Chemistry. Recent Advances in C-H Fluorination.

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.

  • Benchchem. Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.

  • PubMed Central. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.

  • PubMed Central. Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties.

  • PubChem. 1-Fluoroadamantane.

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials.

  • Wordpress. Specific Solvent Issues with Fluorination.

  • PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

  • Wordpress. Fluorination.

  • NIH. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.

  • ResearchGate. Phase transitions in adamantane derivatives: 1-fluoroadamantane.

  • Fluoride Action Network. The Dark Side of Fluorine.

  • Benchchem. Technical Support Center: Optimizing Nucleophilic Fluorination of Hexane.

  • Chemical Society Reviews (RSC Publishing). Repurposing of F-gases: challenges and opportunities in fluorine chemistry.

  • OUCI. Methods of Analysis for Fluorine.

  • Benchchem. Technical Support Center: Fluorination of Hexane.

  • Benchchem. Adamantane Derivatives: A Comparative Analysis of Experimental and Computational Methodologies.

Sources

Technical Support Center: Fluorination of 2-Adamantanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of 2-adamantanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and confidently identify reaction byproducts. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower your experimental design and analysis.

Introduction: The Challenge of Fluorinating a Secondary Adamantyl Alcohol

The introduction of fluorine into the adamantane scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While seemingly straightforward, the deoxyfluorination of 2-adamantanol presents unique challenges. The secondary position of the hydroxyl group leads to the formation of a secondary carbocation intermediate, which is prone to rearrangement and elimination side reactions. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of these undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when fluorinating 2-adamantanol?

A1: Besides the desired 2-fluoroadamantane, the two most common byproducts are adamantene (from elimination) and a rearranged fluorinated protoadamantane isomer. The formation of these byproducts is driven by the stability of the intermediate carbocations.

Q2: Which fluorinating agent is better for this reaction, DAST or Deoxo-Fluor?

A2: Both Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are commonly used for deoxyfluorination. Deoxo-Fluor is generally considered more thermally stable than DAST, which can be an advantage for safety and scalability.[1][2] However, the choice of reagent can influence the product distribution. It is advisable to screen both reagents on a small scale to determine the optimal conditions for your specific application.

Q3: Can I avoid the rearrangement and elimination byproducts?

A3: Completely avoiding these byproducts is challenging due to the inherent reactivity of the 2-adamantyl cation. However, their formation can be minimized by careful control of reaction conditions such as temperature, solvent, and the rate of addition of the fluorinating agent. Low temperatures typically favor the desired S(_N)2 pathway over elimination and rearrangement.

Q4: How can I confirm the identity of the byproducts in my reaction mixture?

A4: The most powerful tool for identifying these byproducts is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The distinct symmetries and chemical environments of this compound, adamantene, and fluoroprotoadamantane give rise to characteristic NMR spectra. This guide provides detailed spectral information to aid in their identification.

Troubleshooting Guide: Identifying Reaction Products and Byproducts

A successful fluorination of 2-adamantanol requires the ability to distinguish the desired product from potential impurities. Below is a detailed guide to the expected ¹H and ¹³C NMR characteristics of the starting material, the desired product, and the major byproducts.

Visualizing the Reaction Pathway

The fluorination of 2-adamantanol can proceed through several pathways, as illustrated below. The formation of the 2-adamantyl cation is a key branch point leading to either the desired product or undesired byproducts.

Fluorination_Pathways Adamantanol 2-Adamantanol Activated_Complex Activated Intermediate [Ad-O-SF2NEt2] Adamantanol->Activated_Complex DAST or Deoxo-Fluor SN2_Product This compound (Desired Product) Activated_Complex->SN2_Product SN2 Attack Carbocation 2-Adamantyl Cation Activated_Complex->Carbocation SN1 Pathway Carbocation->SN2_Product F- capture Elimination_Product Adamantene (Elimination Byproduct) Carbocation->Elimination_Product -H+ (Elimination) Rearranged_Cation Protoadamantyl Cation Carbocation->Rearranged_Cation Rearrangement Rearranged_Product 4-Fluoroprotoadamantane (Rearrangement Byproduct) Rearranged_Cation->Rearranged_Product F- capture

Caption: Reaction pathways in the fluorination of 2-adamantanol.

NMR Data for Product and Byproduct Identification

Accurate identification of the components in your reaction mixture is crucial. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key compounds. Note that predicted values are based on computational models and may vary slightly from experimental data.

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)
2-Adamantanol ~3.8 (br s, 1H, CH-OH)~75 (CH-OH)
This compound ~4.5 (br d, 1H, CH-F)~95 (d, ¹JCF ≈ 180 Hz, CH-F)
Adamantene ~6.0-6.5 (m, 2H, vinylic CH)~130-140 (vinylic C)
4-Fluoroprotoadamantane ~4.2-4.7 (m, 1H, CH-F)~90-95 (d, ¹JCF ≈ 180 Hz, CH-F)

Note: Predicted NMR data was generated using standard computational chemistry software (e.g., ChemDraw's NMR prediction tool). Actual chemical shifts can vary based on solvent and other experimental conditions.[3][4][5]

Detailed Analysis of Potential Byproducts

1. Adamantene (Elimination Byproduct)

  • Formation: Adamantene is formed via an E1 elimination pathway from the 2-adamantyl cation. This is often favored at higher temperatures.

  • Identification: The most telling feature in the ¹H NMR spectrum will be the appearance of signals in the olefinic region (typically 5.0-7.0 ppm). The ¹³C NMR spectrum will show corresponding deshielded signals for the sp²-hybridized carbons of the double bond. Due to the high strain of the double bond within the adamantane framework, these vinylic protons and carbons may be shifted to unusual positions compared to typical alkenes.

2. 4-Fluoroprotoadamantane (Rearrangement Byproduct)

  • Formation: The secondary 2-adamantyl cation can undergo a Wagner-Meerwein rearrangement to form the more stable tertiary protoadamantyl cation. Subsequent capture of a fluoride ion leads to the rearranged product.

  • Identification: The ¹H and ¹³C NMR spectra of 4-fluoroprotoadamantane will be more complex than that of the highly symmetric this compound. The key diagnostic feature in the ¹³C NMR spectrum will be a doublet for the carbon bearing the fluorine atom, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 180 Hz. The chemical shift of this carbon will be in a similar region to that of this compound, but the overall pattern of signals in the spectrum will be different due to the lower symmetry of the protoadamantane skeleton.

Experimental Protocols

General Protocol for the Fluorination of 2-Adamantanol with DAST

This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary.

Safety First: Diethylaminosulfur trifluoride (DAST) is moisture-sensitive, corrosive, and can decompose exothermically. Always handle DAST in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add 2-adamantanol (1.0 eq.).

  • Dissolution: Dissolve the 2-adamantanol in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of alcohol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Workflow for Byproduct Identification

Byproduct_ID_Workflow Start Crude Reaction Mixture TLC_GCMS Initial Analysis: TLC & GC-MS Start->TLC_GCMS NMR Acquire ¹H and ¹³C NMR TLC_GCMS->NMR Multiple spots/peaks Analyze_H_NMR Analyze ¹H NMR NMR->Analyze_H_NMR Analyze_C_NMR Analyze ¹³C NMR NMR->Analyze_C_NMR Identify_Product Identify this compound Analyze_H_NMR->Identify_Product Signal at ~4.5 ppm Identify_Elimination Identify Adamantene Analyze_H_NMR->Identify_Elimination Signals at ~6.0-6.5 ppm Analyze_C_NMR->Identify_Product Doublet at ~95 ppm (¹JCF ≈ 180 Hz) Analyze_C_NMR->Identify_Elimination Signals at ~130-140 ppm Identify_Rearrangement Identify 4-Fluoroprotoadamantane Analyze_C_NMR->Identify_Rearrangement Complex pattern with doublet at ~90-95 ppm

Caption: Workflow for the identification of byproducts.

Mitigating Byproduct Formation: A Scientist's Perspective

The key to a successful fluorination of 2-adamantanol lies in controlling the fate of the intermediate 2-adamantyl cation. Here are some strategies to favor the desired substitution reaction:

  • Low Temperature: As a general rule, lower reaction temperatures favor S(_N)2-type reactions over elimination and rearrangement. Maintaining the reaction at -78 °C for a longer period before warming may improve selectivity.

  • Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or chloroform are standard. More polar solvents can stabilize the carbocation, potentially increasing the likelihood of rearrangement.

  • Fluoride Source: While DAST and Deoxo-Fluor are convenient, other fluoride sources could be explored. For example, using a two-step procedure where the alcohol is first converted to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a fluoride salt (e.g., CsF or TBAF) might offer a different selectivity profile, although this is a less direct approach.

  • Modern Fluorinating Reagents: Newer generations of fluorinating reagents, such as PyFluor or XtalFluor, have been developed to offer improved safety profiles and, in some cases, higher selectivity with reduced elimination byproducts.[6] It may be worthwhile to investigate these alternatives.

By understanding the mechanistic underpinnings of the fluorination of 2-adamantanol and employing careful analytical techniques, you can optimize your reaction conditions and confidently characterize your products. Should you have further questions, do not hesitate to reach out to our technical support team.

References

  • ChemDraw Professional. (n.d.). PerkinElmer. [Link]

  • NMRDB. (n.d.). NMRDB.org: A Free NMR Database. [Link]

  • ACD/Labs. (n.d.). NMR Predictor. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
  • Olah, G. A., et al. (1986). Stable Carbocations. 200. The 2-Adamantyl Cation. Journal of the American Chemical Society, 108(7), 1621–1625.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-fluoroadamantane. This document is intended for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of this important fluorinated adamantane derivative. Adamantane derivatives are crucial scaffolds in medicinal chemistry, valued for their lipophilicity and rigid structure, which can enhance drug properties like metabolic stability.[1] The introduction of a fluorine atom can further modulate these characteristics.

This guide provides in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and explanations of the underlying chemical principles to help you navigate the common challenges encountered during the synthesis of this compound.

Common Synthetic Routes

The most prevalent and reliable method for synthesizing this compound is through the nucleophilic fluorination of 2-adamantanol. This approach offers excellent regioselectivity, as the position of the fluorine atom is predetermined by the hydroxyl group of the starting material. Key to this transformation is the choice of a suitable deoxyfluorination reagent.

Commonly used reagents include:

  • Diethylaminosulfur Trifluoride (DAST): A widely used but thermally sensitive nucleophilic fluorinating agent.[2][3]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable alternative to DAST, often providing similar or superior results.[3]

  • Selectfluor™ (F-TEDA-BF4): An electrophilic fluorinating agent that can be used with tertiary alcohols, often proceeding through a radical or SET mechanism.[4][5]

  • Pyridinium Polyhydrogen Fluoride (Olah's Reagent): A convenient and economical reagent for preparing secondary and tertiary fluorides from alcohols.[6]

The reaction generally proceeds via an S\N1-like mechanism involving the formation of a secondary adamantyl carbocation, which is then trapped by a fluoride ion.[7] Understanding this mechanism is crucial for troubleshooting, as it explains the potential for side reactions like elimination and rearrangements.

Troubleshooting Guide: Synthesis from 2-Adamantanol

This section addresses the most common issues encountered when synthesizing this compound from 2-adamantanol using deoxyfluorinating agents like DAST or Deoxo-Fluor.

Q1: My reaction yield is extremely low or zero. What are the likely causes?

A1: A low or non-existent yield is one of the most frequent issues. Several factors, often related to reagent quality and reaction conditions, can be responsible.

  • Reagent Quality: Deoxyfluorinating agents like DAST are highly sensitive to moisture and can degrade upon storage.[2] Always use a freshly opened bottle or a properly stored reagent. It is advisable to test the reagent on a more reactive substrate if you suspect degradation.

  • Strict Anhydrous Conditions: The reaction is highly intolerant of water. Any moisture will rapidly quench the fluorinating agent and can lead to the formation of byproducts. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2][7]

  • Reaction Temperature: The fluorination of secondary alcohols typically requires careful temperature control. Starting the reaction at a low temperature (e.g., -78 °C) and allowing it to warm slowly is a standard procedure.[2] Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to reagent decomposition and increased side reactions.[3]

  • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will lead to incomplete conversion of the starting material. A slight excess (typically 1.2-1.5 equivalents) is recommended.[2]

Q2: I'm observing significant amounts of adamantene byproducts in my crude product. How can I minimize this?

A2: The formation of adamantene is a classic example of a competing elimination (E1) reaction. The secondary adamantyl carbocation intermediate can either be attacked by fluoride (S\N1) or lose a proton to form an alkene.

  • Mechanism: The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate.[7] The departure of the leaving group generates a carbocation, which is susceptible to elimination.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dichloromethane (DCM) or hexane are generally preferred as they are less likely to promote elimination compared to more polar solvents.[2][3]

  • Temperature Control: Higher temperatures favor elimination reactions.[8] Maintaining the lowest possible temperature that still allows for a reasonable reaction rate is crucial for minimizing adamantene formation.

  • Fluorinating Agent: Some fluorinating agents are less prone to causing elimination. Newer reagents like PyFluor have been developed to provide high yields of fluorination with minimal elimination byproducts.[5]

Q3: My purification by column chromatography is difficult, and the product seems to be lost during solvent removal. What's happening?

A3: this compound is a relatively volatile, waxy solid with a low melting point.[6] This property can make purification and isolation challenging.

  • Volatility: The product can be lost during solvent removal under high vacuum, especially if heated. It is crucial to remove the solvent at reduced pressure without heating, or by using a rotary evaporator with a carefully controlled bath temperature and vacuum.

  • Purification Method:

    • Column Chromatography: Use a non-polar eluent system, such as pure hexane or a mixture with a very small amount of a slightly more polar solvent like ethyl acetate.[9] The high volatility can also lead to issues with the column running dry.

    • Sublimation: Given its properties, vacuum sublimation can be an excellent and highly effective method for purifying this compound, efficiently separating it from non-volatile impurities.[6]

  • Co-elution: Unreacted 2-adamantanol and elimination byproducts might co-elute with the product. Careful monitoring of fractions by TLC or GC is essential.

Q4: The reaction is sluggish and stalls before completion, even with excess reagent. What could be the problem?

A4: A stalled reaction often points to issues with reagent activity or the presence of inhibitors.

  • Reagent Deactivation: As mentioned, moisture is a primary cause of reagent deactivation. However, other nucleophiles present as impurities in the starting material or solvent can also consume the fluorinating agent.

  • Formation of HF: The reaction of DAST with alcohols generates hydrogen fluoride (HF) as a byproduct.[7] In some cases, the buildup of HF can create an acidic environment that may not be favorable for the reaction to proceed to completion. The use of an acid scavenger is generally not recommended as it can interfere with the fluorinating agent.

  • Low Nucleophilicity of Fluoride: Fluoride is a relatively weak nucleophile, and its reactivity can be hampered by caging effects, making some substitution reactions sluggish.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with deoxyfluorinating reagents like DAST? A1: DAST is a hazardous reagent that must be handled with extreme care. It is moisture-sensitive and can release toxic HF gas upon contact with water.[2] It is also thermally unstable and should not be heated above 90 °C, as this can lead to detonation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Deoxo-Fluor is a safer alternative due to its higher thermal stability.[3]

Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The starting material, 2-adamantanol, is significantly more polar than the this compound product. The product will have a much higher Rf value. Staining with potassium permanganate can help visualize the spots, as the product is often not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: Can I synthesize this compound from 2-adamantanone? A3: Yes, 2-adamantanone can be converted to 2,2-difluoroadamantane using reagents like DAST.[7][11] To obtain this compound, the ketone would first need to be reduced to 2-adamantanol (e.g., using sodium borohydride), followed by the deoxyfluorination procedure described above. Direct conversion of the ketone to the monofluorinated product is not a standard route.

Experimental Protocols & Diagrams

Protocol: Synthesis of this compound from 2-Adamantanol using DAST

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-Adamantanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add 2-adamantanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve the 2-adamantanol in anhydrous DCM (approx. 20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution over 30 minutes.[2] Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.[2] (Caution: Gas evolution).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash successively with water and brine.[2]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure without heating.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexane) or by vacuum sublimation to yield this compound as a white, waxy solid.

Diagrams
Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagent Check Fluorinating Agent Start->CheckReagent CheckConditions Verify Reaction Conditions Start->CheckConditions ReagentAge Is reagent old or improperly stored? CheckReagent->ReagentAge Moisture Were anhydrous conditions maintained? CheckConditions->Moisture ReagentAge->CheckConditions No UseNewReagent Solution: Use fresh, high-quality reagent. ReagentAge->UseNewReagent Yes Temperature Was temperature profile correct? Moisture->Temperature Yes DryGlassware Solution: Oven-dry glassware. Use anhydrous solvents. Moisture->DryGlassware No OptimizeTemp Solution: Ensure proper cooling (-78 °C). Allow slow warming. Temperature->OptimizeTemp No Reaction_Mechanism Adamantanol 2-Adamantanol Intermediate Alkoxyaminosulfur Difluoride Intermediate Adamantanol->Intermediate + DAST DAST DAST Carbocation Secondary Adamantyl Carbocation Intermediate->Carbocation - Leaving Group Product This compound (SN1 Product) Carbocation->Product + F⁻ (Substitution) Byproduct Adamantene (E1 Product) Carbocation->Byproduct - H⁺ (Elimination)

Caption: Simplified mechanism showing competing SN1 and E1 pathways.

Data Summary
Fluorinating AgentTypeKey AdvantagesCommon Issues
DAST NucleophilicWidely used, effectiveThermally unstable, moisture-sensitive
Deoxo-Fluor NucleophilicMore thermally stable than DASTSimilar moisture sensitivity
Selectfluor™ ElectrophilicAir and moisture stable, user-friendly Mechanism can be complex, may require different starting materials
Olah's Reagent NucleophilicEconomical, convenient [6]Uses large excess of HF
References
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. [Link]

  • ResearchGate. Fluorination of alcohol 239 using DAST. [Link]

  • ResearchGate. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. [Link]

  • National Institutes of Health. Synthesis of 2-Oxaadamantane Derivatives. [Link]

  • Organic Chemistry Portal. Selectfluor. [Link]

  • Wikipedia. Adamantane. [Link]

  • Wikipedia. Selectfluor. [Link]

  • Beilstein Journals. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. [Link]

  • Organic Syntheses. Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. [Link]

  • Organic Syntheses. Procedure. [Link]

  • National Institutes of Health. The Dark Side of Fluorine. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • MDPI. Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. [Link]

  • ACS Publications. Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. [Link]

  • Google Patents.
  • National Institutes of Health. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • ResearchGate. Synthesis of functionalized adamantanes from fluoroadamantanes. [Link]

  • National Institutes of Health. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

Sources

Technical Support Center: Computational Prediction of 2-Fluoroadamantane Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational chemistry to predict the reaction pathways of 2-fluoroadamantane. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to help you navigate common challenges and ensure the robustness of your computational predictions.

Frequently Asked Questions (FAQs)

Question 1: I am trying to predict the most likely site of further functionalization on a this compound scaffold. My initial DFT calculations are giving ambiguous results. How can I improve the accuracy of my regioselectivity prediction?

Answer:

Predicting the regioselectivity of C-H functionalization on a complex, non-activated scaffold like this compound is a significant challenge. The fluorine substituent subtly alters the electronic properties of the adamantane cage, and standard DFT calculations might not be sufficient to resolve the small energy differences between potential reaction sites. Here’s a more robust approach:

Underlying Causality: The regioselectivity in radical C–H functionalization is governed by the relative stability of the resulting carbon-centered radicals. For adamantane, tertiary (bridgehead) C-H bonds are generally more reactive than secondary (bridge) C-H bonds due to the greater stability of the tertiary radical. However, the electron-withdrawing nature of the fluorine atom at the C2 position can influence the stability of adjacent and remote radical intermediates. A hierarchical computational approach, combining different levels of theory and potentially machine learning models, can provide a more reliable prediction.[1][2]

Troubleshooting Workflow for Regioselectivity Prediction:

regioselectivity_workflow cluster_start Initial Setup cluster_screening Initial Screening (Lower Level Theory) cluster_refinement Refinement (Higher Level Theory) cluster_analysis Analysis & Validation start Optimized this compound Geometry (e.g., B3LYP/6-31G*) screening Generate Radical Intermediates (H-abstraction at all unique C-H positions) start->screening Input Structure calc_spe Single-Point Energy Calculations (e.g., B3LYP/6-31G*) screening->calc_spe Calculate Energies refinement Select Low-Energy Intermediates (within ~5 kcal/mol of lowest) calc_spe->refinement Identify Candidates reopt_freq Re-optimize and Frequency Calculation (e.g., ωB97X-D/def2-SVP) refinement->reopt_freq Refine Geometries single_point_high High-Level Single-Point Energy (e.g., CCSD(T)/cc-pVTZ or composite method) reopt_freq->single_point_high Accurate Energies analysis Compare Relative Energies (Including Zero-Point Vibrational Energy) single_point_high->analysis Final Comparison ml_model Optional: Cross-validate with a Machine Learning Model trained on C-H functionalization data analysis->ml_model Further Validation

Caption: Hierarchical workflow for accurate regioselectivity prediction.

Step-by-Step Protocol:

  • Initial Geometry Optimization: Start by optimizing the geometry of this compound using a reliable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Generate Radical Intermediates: Systematically generate all possible radical intermediates by removing a hydrogen atom from each unique C-H bond on the this compound scaffold.

  • Initial Energy Screening: Perform single-point energy calculations on these radical structures at the same level of theory used for the initial optimization. This will give you a preliminary ranking of radical stability.

  • Refinement of Low-Energy Candidates: Select the lowest energy radical structures (typically those within 5 kcal/mol of the most stable) for further refinement.

  • Higher-Level Optimization and Frequency Calculations: Re-optimize the selected radical intermediates and perform frequency calculations using a more accurate functional and a larger basis set (e.g., ωB97X-D/def2-SVP). The frequency calculation is crucial to confirm that you have a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) corrections.

  • High-Accuracy Single-Point Energy Calculations: For the most accurate results, perform single-point energy calculations on the refined geometries using a high-level ab initio method like CCSD(T) with a large basis set (e.g., cc-pVTZ) or a composite method like G4.

  • Analysis: Compare the final relative energies (including ZPVE corrections) of the radical intermediates. The lowest energy intermediate corresponds to the most likely site of C-H abstraction.

Data Summary Table:

C-H Position (Site of H-abstraction)Relative Energy (B3LYP/6-31G*) (kcal/mol)Relative Energy (ωB97X-D/def2-SVP + ZPVE) (kcal/mol)Relative Energy (CCSD(T)/cc-pVTZ//ωB97X-D) (kcal/mol)
C1 (Bridgehead)3.53.23.0
C3 (Bridgehead)3.73.43.1
C4 (Bridge)1.21.00.8
C5 (Bridgehead)0.0 0.0 0.0
C6 (Bridge)1.51.21.0
C7 (Bridgehead)0.20.10.1
C8 (Bridge)4.84.54.2
C9 (Bridge)4.64.34.1
C10 (Bridge)5.04.74.5

Note: The values in this table are hypothetical and for illustrative purposes. Your actual results will vary based on the computational methods used.

Question 2: I am attempting to model a reaction involving this compound and a reactive intermediate, but my transition state search keeps failing or I find an unreasonable energy barrier. What are the common pitfalls and how can I systematically find the correct transition state?

Answer:

Locating the correct transition state (TS) is often the most challenging part of computational reaction pathway analysis. Failures can arise from a poor initial guess of the TS geometry, the complexity of the potential energy surface, or the choice of computational method.

Underlying Causality: A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.[3] Standard optimization algorithms are designed to find local minima, so specialized techniques are required to locate a saddle point. The quality of your initial guess for the TS geometry is critical for the success of these algorithms.

Systematic Transition State Finding Workflow:

Caption: A systematic workflow for locating and validating a transition state.

Step-by-Step Protocol for Transition State Location:

  • Optimize Reactant and Product Geometries: Before searching for the TS, you must have fully optimized geometries for the reactant(s) and product(s).

  • Generate an Initial Guess:

    • Method A: Relaxed Potential Energy Surface (PES) Scan: If the reaction is simple (e.g., a single bond formation or cleavage), you can perform a relaxed PES scan. In this, you systematically change the length of the key bond and allow the rest of the molecule to relax at each step. The geometry at the peak of the resulting energy profile is a good initial guess for the TS.

    • Method B: Quadratic Synchronous Transit (QST2/QST3): Many quantum chemistry software packages have automated methods like QST2 (which requires reactant and product structures) or QST3 (which also requires an initial guess for the TS). These methods can be effective but may fail for complex reactions.

  • Transition State Optimization: Use your initial guess to start a transition state optimization calculation (e.g., using the opt=ts keyword in Gaussian). It is often beneficial to use a robust optimization algorithm like the Berny algorithm.

  • Validation - Frequency Calculation: Once the optimization converges, you must perform a frequency calculation at the same level of theory. A true transition state will have exactly one imaginary frequency.[3] The vibrational mode corresponding to this imaginary frequency should visually represent the motion along the reaction coordinate (i.e., the breaking and forming of bonds).

  • Validation - Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that your TS connects the intended reactants and products, perform an IRC calculation.[3] This calculation follows the reaction path downhill from the TS in both the forward and reverse directions. The endpoints of the IRC path should lead to your optimized reactant and product minima.

Question 3: How do I choose the right DFT functional and basis set for studying this compound reactions without making the calculations prohibitively expensive?

Answer:

The choice of DFT functional and basis set is a critical decision that balances accuracy and computational cost. There is no single "best" combination for all problems, but there are well-established guidelines for making an informed choice.

Underlying Causality: The accuracy of a DFT calculation depends on how well the chosen functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Different functionals are parameterized for different types of chemical problems. The basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost.

A Tiered Approach to Method Selection:

  • Initial Exploration and Geometry Optimizations:

    • Functional: B3LYP is a widely used hybrid functional that often provides a good balance of speed and accuracy for general organic chemistry.

    • Basis Set: A Pople-style basis set like 6-31G* is a good starting point for geometry optimizations of medium-sized molecules like this compound. It includes polarization functions (*) which are important for describing bonding accurately.

  • Refinement and Electronic Energy Calculations:

    • Functional: For more accurate energy barriers and reaction energies, consider using a more modern functional. The ωB97X-D functional is highly recommended as it includes dispersion corrections, which are important for non-covalent interactions, and has been shown to perform well for a wide range of chemical problems. M06-2X is another excellent choice, particularly for main-group thermochemistry and kinetics.

    • Basis Set: For single-point energy calculations on optimized geometries, a larger basis set is recommended to achieve higher accuracy. A triple-zeta basis set like def2-TZVP or cc-pVTZ is a good choice.

Summary Table of Recommended Functionals and Basis Sets:

TaskRecommended FunctionalRecommended Basis SetRationale
Initial Geometry OptimizationB3LYP6-31G* or 6-311G(d,p)Good balance of speed and accuracy for initial structural determination.
Transition State SearchωB97X-D or M06-2X6-31G* or def2-SVPMore robust for locating saddle points and providing better initial energy estimates.
Final Energy CalculationsωB97X-D, M06-2X, or double-hybrid functionalsdef2-TZVP or cc-pVTZHigher accuracy for reaction energies and barriers. The use of a larger basis set minimizes the basis set superposition error.
Benchmarking (Highest Accuracy)CCSD(T) or Composite Methods (G4, CBS-QB3)aug-cc-pVTZ"Gold standard" for benchmarking DFT results, but computationally very expensive.

Self-Validating Protocol:

To ensure your chosen method is appropriate for your specific reaction, it is good practice to benchmark it against a higher level of theory or experimental data if available. For instance, you could calculate the energy barrier for a known, similar reaction using your chosen DFT method and compare it to the experimentally determined value or a high-level CCSD(T) calculation. This will give you confidence in the accuracy of your predictions for the unknown reaction pathways of this compound.[4]

References

  • Guan, Y., et al. (2022). Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. Journal of the American Chemical Society. [Link]

  • Feng, X.-J., & Li, Q.-S. (2015). Theoretical Studies on Perfluoroadamantane and Its Radicals. Acta Physico-Chimica Sinica. [Link]

  • Ree, C., et al. (2021). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Journal of the American Chemical Society. [Link]

  • Zimmerman, P. M. (2015). Finding reaction mechanisms, intuitive or otherwise. Accounts of Chemical Research. [Link]

  • HyperAI. (2023). With Computational Costs Halved, ChemOntology, a Chemical Reaction Discovery Tool, "encodes" Human Intuition Into Its System, Accelerating the Search for Reaction pathways. HyperAI News. [Link]

  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research. [Link]

  • Li, X., et al. (2020). Predicting Regioselectivity in Radical C–H Functionalization of Heterocycles through Machine Learning. Angewandte Chemie International Edition. [Link]

  • Green, W. H., & West, R. H. (n.d.). RMG - Reaction Mechanism Generator. MIT & Northeastern University. [Link]

  • Stadnichuk, V. I., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology. [Link]

  • Tomberg, A., et al. (2022). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Jasys, V. J., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society. [Link]

  • Segler, M. H., & Waller, M. P. (2017). Learning to Predict Chemical Reactions. ACS Central Science. [Link]

  • Schreiner, P. R., et al. (2008). Chemist's Best Friend: Diamondoid Chemistry Beyond Adamantane. Angewandte Chemie International Edition. [Link]

  • Hehre, W. J., et al. (2021). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions. [Link]

  • Duarte, F. (2022). Exploring chemical reactions through automation and machine learning. YouTube. [Link]

  • Chen, S., et al. (2023). Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. arXiv. [Link]

  • Fokin, A. A., et al. (2005). Synthesis of functionalized adamantanes from fluoroadamantanes. Synthesis. [Link]

  • Ngnie, G. T., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon. [Link]

  • Coley, C. W., et al. (2016). Neural networks for the prediction of organic chemistry reactions. arXiv. [Link]

Sources

minimizing side reactions in the synthesis of 2-fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoroadamantane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The unique structure of adamantane presents specific challenges, particularly in achieving high selectivity for the secondary (C2) position while avoiding thermodynamically favored side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound, typically via the deoxofluorination of 2-adamantanol.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 2-adamantanol. What's going wrong?

A1: Root Cause Analysis & Corrective Actions

Recovering starting material indicates an incomplete reaction. This can stem from several factors related to reagent activity and reaction kinetics.

  • Insufficient Reagent Stoichiometry: Deoxofluorinating agents can be consumed by trace amounts of water or degrade upon storage. Ensure you are using a sufficient excess of the fluorinating agent.

  • Low Reaction Temperature: While lower temperatures are often used to suppress side reactions, they also slow down the desired substitution. If the reaction is clean but incomplete, a modest increase in temperature or a longer reaction time may be necessary.[1]

  • Reagent Inactivity: Fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are sensitive to moisture. Improper handling or storage can lead to deactivation.

Recommended Solutions:

ParameterRecommended AdjustmentRationale
Reagent Equivalents Increase to 1.2 - 1.5 equivalents.Compensates for any reagent degradation and drives the reaction to completion.
Reaction Time Extend reaction time, monitoring by TLC/GC-MS.Allows the reaction to proceed further, especially at lower temperatures.[2]
Temperature If no side products are observed, allow the reaction to warm slowly to room temperature after initial addition at low temperature.Balances the need for activation energy with the imperative to control side reactions.[1]
Reagent Quality Use a freshly opened bottle of the fluorinating agent or purify it before use.Ensures maximum reactivity and reliable results.
Q2: I'm observing a significant amount of an alkene byproduct, likely adamantene. How can I prevent this elimination reaction?

A2: Understanding and Suppressing E2 Elimination

The formation of adamantene is a classic E2 elimination side reaction, which competes with the desired nucleophilic substitution (SN2-like) pathway. This is particularly prevalent with sterically hindered secondary alcohols like 2-adamantanol.[3]

Causality: The mechanism with reagents like DAST involves the formation of an intermediate that can be attacked by the fluoride ion (substitution) or be subject to proton abstraction by a base, leading to elimination. Higher temperatures favor elimination, as it has a higher activation energy.[4]

Logical Flow: Competing Reaction Pathways

cluster_0 Starting Material cluster_1 Intermediate cluster_2 Reaction Pathways 2_Adamantanol 2-Adamantanol Intermediate Fluorosulfurane Intermediate 2_Adamantanol->Intermediate + Fluorinating Agent Desired_Product This compound (Desired Product) Intermediate->Desired_Product SN2-like Pathway (Favored at low temp) Side_Product Adamantene (Side Product) Intermediate->Side_Product E2 Pathway (Favored at high temp)

Caption: Competing SN2 and E2 pathways in deoxofluorination.

Recommended Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. Start the reaction at -78 °C and allow it to warm slowly. Lower temperatures disproportionately slow the elimination pathway compared to substitution.[3][4]

  • Choose a Modern, Less-Basic Reagent: While DAST is a classic reagent, newer alternatives are designed to minimize elimination.

    • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered more thermally stable and sometimes less prone to causing elimination than DAST.[5]

    • PyFluor (N,N'-(difluoro(pyridin-2-yl)-λ⁴-sulfanyl)di(pyridin-2-amine)): An inexpensive and thermally stable reagent that has shown excellent results in reducing elimination byproducts for a wide range of alcohols.[5]

  • Solvent Choice: Use a non-polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane. Polar solvents can sometimes favor elimination pathways.[3]

Q3: My product is impure with what appears to be a rearranged isomer. Why is this happening and how can I fix it?

A3: Preventing Carbocationic Rearrangements

Skeletal rearrangements, such as a Wagner-Meerwein shift, are a known issue in adamantane chemistry, proceeding through carbocationic intermediates.[3][6] The secondary 2-adamantyl cation is less stable than the tertiary 1-adamantyl cation, creating a driving force for rearrangement, which would ultimately lead to 1-fluoroadamantane or other rearranged products.

Causality: Fluorinating agents that have a high degree of Lewis acidity, or reaction conditions that promote an SN1-like mechanism, will favor the formation of a carbocation. Once formed, this intermediate is susceptible to rearrangement before being trapped by the fluoride nucleophile.

Recommended Solutions:

  • Select a Less Lewis-Acidic Reagent: Use reagents known to proceed with a higher degree of SN2 character, minimizing the lifetime of any potential carbocationic species. Deoxo-Fluor is often a better choice than DAST in this regard.[3]

  • Avoid Protic Acids: Ensure the reaction is conducted under strictly anhydrous conditions and that no protic acids are present, as they can catalyze carbocation formation.

  • Alternative Synthetic Route: If rearrangement persists, an alternative strategy may be required. One reliable, albeit longer, route is to start from 2-adamantanone. Reduction to 2-adamantanol followed by immediate fluorination under optimized conditions can sometimes yield cleaner results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct laboratory-scale synthesis starts from 2-adamantanol via a deoxofluorination reaction. An alternative, indirect route begins with 2-adamantanone , which is first reduced to 2-adamantanol and then fluorinated. Direct fluorination of adamantane itself is generally not selective for the C2 position, as reactions tend to favor the more reactive tertiary bridgehead positions.[7][8]

Workflow: Synthesis of this compound from 2-Adamantanol

A 1. Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) B 2. Reagent Preparation - Dissolve 2-adamantanol in  anhydrous DCM A->B C 3. Cooling - Cool solution to -78 °C B->C D 4. Reagent Addition - Add Deoxo-Fluor dropwise C->D E 5. Reaction - Stir and allow to warm  slowly to room temperature D->E F 6. Quenching - Slowly add reaction mixture to  saturated NaHCO3 (aq) at 0 °C E->F G 7. Workup - Separate layers - Extract aqueous layer with DCM - Wash combined organics with brine F->G H 8. Drying & Concentration - Dry over Na2SO4/MgSO4 - Filter and concentrate G->H I 9. Purification - Column chromatography (silica gel) H->I J 10. Final Product - this compound I->J

Caption: General experimental workflow for deoxofluorination.

Q2: Which fluorinating agent is best for converting 2-adamantanol to this compound?

A2: There is no single "best" agent, as the optimal choice depends on substrate sensitivity, available equipment, and cost. However, a comparison of common reagents reveals clear trade-offs.

Fluorinating AgentKey AdvantagesKey Disadvantages & Side Reactions
DAST Widely used, commercially available.Thermally unstable; prone to promoting elimination and rearrangement side reactions.[3][9]
Deoxo-Fluor More thermally stable than DAST; often gives higher yields and fewer side products.[3][5]More expensive than DAST.
PyFluor Thermally stable, inexpensive, and highly effective at suppressing elimination reactions.[5]Newer reagent, may be less familiar to some labs.
Ishikawa's Reagent Useful for certain substrates, particularly in the synthesis of acid fluorides.Can be aggressive and may not be ideal for sensitive alcohols.[10]

For the synthesis of this compound, Deoxo-Fluor or PyFluor are generally recommended over DAST to minimize the risk of elimination and rearrangement byproducts.

Q3: What is a reliable protocol for the purification of this compound?

A3: Purification is critical for removing unreacted starting material and non-polar byproducts like adamantene.

Detailed Purification Protocol:

  • Crude Product Preparation: After aqueous workup and drying, concentrate the organic solution under reduced pressure to obtain the crude oil or solid.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A non-polar solvent system is required. Start with pure hexanes or petroleum ether. The adamantene byproduct will elute very quickly.

    • Elution Gradient: Gradually increase the polarity by adding a small amount of ethyl acetate or diethyl ether (e.g., 1-5% EtOAc in hexanes). The desired this compound is non-polar and will elute before the more polar starting material, 2-adamantanol.

    • Monitoring: Monitor the fractions carefully by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[11][12]

  • Characterization: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

References
  • Adamantane - Wikipedia. Wikipedia. [Link]

  • Synthetic methods and reactions. 91. Ionic fluorination of adamantane, diamantane, and triphenylmethane with nitrosyl tetrafluoroborate/pyridine polyhydrogen fluoride (PPHF). The Journal of Organic Chemistry. [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health (NIH). [Link]

  • Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]

  • Synthesis of 2-Oxaadamantane Derivatives. National Institutes of Health (NIH). [Link]

  • Selective Fluorination of Adamantanes by an Electrochemical Method. The Journal of Organic Chemistry. [Link]

  • Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro. Organic Syntheses Procedure. [Link]

  • How to optimize the synthesis conditions of 2 - adamantanone? Blog. [Link]

  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Research in Pharmacy. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. National Institutes of Health (NIH). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]

  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Overcoming Low Yield in 2-Fluoroadamantane Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoroadamantane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable fluorinated adamantane derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic route.

The introduction of a fluorine atom into the adamantane scaffold at the C-2 position can be a delicate process. The secondary nature of the hydroxyl group in the common precursor, 2-adamantanol, makes the reaction susceptible to competing elimination and rearrangement pathways, which are often the primary culprits for diminished yields. This guide will walk you through common issues, provide detailed, validated protocols, and explain the causality behind our experimental recommendations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound via the fluorodehydroxylation of 2-adamantanol.

Question 1: My reaction yield is very low, and I've recovered a significant amount of unreacted 2-adamantanol. What's going wrong?

Recovering a large portion of your starting material points to an incomplete reaction. This can be caused by several factors related to reagent activity and reaction conditions.

Possible Causes & Recommended Actions:

  • Inactive Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) and its analogs are sensitive to moisture. Exposure to atmospheric water will hydrolyze the reagent, rendering it inactive.

    • Solution: Always use a fresh bottle of the fluorinating agent or a properly stored (under inert atmosphere, refrigerated) and recently opened bottle. Ensure your glassware is rigorously oven-dried or flame-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reaction Temperature or Time: The fluorination of secondary alcohols can be sluggish, especially at very low temperatures.

    • Solution: While starting the addition of DAST at low temperatures (-78 °C) is crucial to control the initial exothermic reaction, the reaction often needs to be warmed to proceed to completion.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider slowly warming the mixture to 0 °C or even room temperature and allowing it to stir for several hours.[1][2]

  • Sub-optimal Stoichiometry: Using an insufficient amount of the fluorinating agent will naturally lead to an incomplete reaction.

    • Solution: A slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

Question 2: My yield is low, and my crude NMR shows a complex mixture, including signals in the olefinic region. How can I prevent this?

The presence of olefinic signals (typically ~5-6 ppm in ¹H NMR) strongly suggests that elimination is a major side reaction, leading to the formation of adamantene or related unsaturated byproducts. This is a classic competing pathway in the fluorination of secondary alcohols.

Mechanistic Insight: The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate.[3] The subsequent displacement by fluoride can occur via an Sₙ2 or Sₙ1 pathway. For a secondary substrate like 2-adamantanol, an Sₙ1-like pathway involving a carbocationic intermediate is possible. This carbocation is susceptible to deprotonation by a base (like the fluoride ion or other species in the mixture), leading to an E1 elimination reaction.

Workflow for Diagnosing and Minimizing Elimination

Caption: Troubleshooting workflow for elimination byproducts.

Solutions to Minimize Elimination:

  • Temperature Control: As mentioned, maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. Avoid heating the reaction mixture unless absolutely necessary.

  • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. Non-polar solvents disfavor the formation of carbocationic intermediates, thus suppressing both Sₙ1 and E1 pathways.

    • Recommendation: Dichloromethane (DCM) is generally the solvent of choice.[1] Avoid more polar solvents like Tetrahydrofuran (THF) if elimination is a problem.

  • Alternative Fluorinating Agents: Modern fluorinating agents have been developed that often provide higher selectivity and reduce elimination byproducts compared to DAST.[4][5]

    ReagentAdvantagesDisadvantages
    DAST Widely available, relatively inexpensive.Thermally unstable (>90 °C), can promote elimination/rearrangement.[1]
    Deoxo-Fluor™ More thermally stable and sometimes gives higher yields than DAST.[1][4][5]More expensive than DAST.
    PyFluor Inexpensive, thermally stable, and often shows significantly less elimination.[4]May require an amine base (e.g., DBU) as an additive.[6]
    AlkylFluor A salt, stable to air and water, high-yielding for secondary alcohols.[4]Newer reagent, may be less commonly available.
Question 3: My purification by column chromatography is difficult, and the final yield is still low. What are the best practices for isolating this compound?

Purification can be challenging due to the physical properties of this compound and the potential for closely-eluting byproducts.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, it must be carefully quenched.

    • Procedure: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess reagent and acidic byproducts.[2] Extract the aqueous layer with an organic solvent like DCM or diethyl ether. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: this compound is volatile and can be lost during solvent removal.

    • Procedure: Use a rotary evaporator with a water bath set to a low temperature (≤ 30-35 °C).[7] Do not leave the product under high vacuum for an extended period.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: this compound is a non-polar compound. Start with a non-polar solvent system, such as 100% hexanes or petroleum ether, and gradually increase the polarity by adding a small amount of ethyl acetate or diethyl ether if needed to elute the product. The unreacted, more polar 2-adamantanol will elute much later. A typical system might be 1-5% ethyl acetate in hexanes.

Optimized Experimental Protocol: Fluorination with DAST

This protocol is a starting point and should be optimized based on your specific results, which should be monitored by TLC or GC.

Materials:

  • 2-Adamantanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen/Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 2-adamantanol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.[2] Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent in vacuo at low temperature. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of fluorination with DAST?

    • A: The reaction begins with the alcohol's hydroxyl group attacking the sulfur atom of DAST, which, after elimination of HF, forms an alkoxyaminosulfur difluoride intermediate. A fluoride ion then displaces this intermediate. For secondary alcohols like 2-adamantanol, this displacement can have characteristics of both Sₙ1 (via a carbocation) and Sₙ2 (direct backside attack) mechanisms, which is why side reactions like elimination and rearrangement can occur.[3][8]

Reaction Mechanism of 2-Adamantanol with DAST

DAST_Mechanism cluster_main DAST Fluorination of 2-Adamantanol cluster_side_reactions Competing Side Reactions Adamantanol 2-Adamantanol Intermediate Alkoxyaminosulfur Difluoride Intermediate Adamantanol->Intermediate + DAST, -HF DAST DAST (Et₂NSF₃) Product This compound (Desired Product) Intermediate->Product + F⁻ (SN2 Pathway) Carbocation Adamantyl Carbocation (via SN1-like pathway) Intermediate->Carbocation Loss of Et₂NSOF Intermediate->Carbocation SN1-like Elimination Adamantene (Elimination Product) Carbocation->Elimination - H⁺ (E1 Pathway)

Caption: DAST fluorination showing desired Sₙ2 and competing Sₙ1/E1 pathways.

  • Q: How can I be sure my DAST reagent is active?

    • A: Beyond using a fresh bottle, you can test it on a more reliable substrate. A simple primary alcohol, like 1-octanol, should react cleanly and in high yield under standard conditions, often giving over 90% conversion.[3] If this test reaction fails, your DAST is likely hydrolyzed.

  • Q: Are there safety concerns with DAST?

    • A: Yes. DAST can decompose exothermically and potentially explosively if heated above 90 °C.[1] It is also highly corrosive and reacts violently with water. Always handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Q: What analytical techniques are best for characterizing this compound?

    • A: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS are all essential. ¹⁹F NMR is particularly diagnostic, showing a characteristic signal for the C-F bond. GC-MS is excellent for confirming the mass and assessing the purity of this volatile compound.

References

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • ResearchGate. Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]

  • Organic Chemistry Data. Alcohol to Fluoride - Common Conditions. [Link]

  • National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]

  • The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. [Link]

  • ResearchGate. Preparation of Fluoroadamantane Acids and Amines. [Link]

  • Organic Syntheses. Tricyclo[3.3.1.13,7]decane, 1-fluoro-. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

Sources

influence of reaction conditions on 2-fluoroadamantane purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoroadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a focus on achieving high purity. The following sections provide in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the key reaction mechanism?

The most prevalent laboratory-scale synthesis of this compound involves the deoxofluorination of 2-adamantanol. This reaction is typically achieved using a nucleophilic fluorinating agent. The general mechanism involves the activation of the hydroxyl group of 2-adamantanol, followed by a nucleophilic attack by a fluoride ion, leading to the displacement of the activated hydroxyl group and the formation of the C-F bond.

Commonly used reagents for this transformation include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[1][2]. The choice of fluorinating agent can significantly impact the reaction conditions and the impurity profile of the final product.

Deoxofluorination_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack 2-Adamantanol 2-Adamantanol Fluorinating_Agent DAST or Deoxo-Fluor® Activated_Intermediate Activated Hydroxyl Group 2-Adamantanol->Activated_Intermediate Reaction with Fluorinating Agent Fluorinating_Agent->Activated_Intermediate This compound This compound Activated_Intermediate->this compound SN2 Displacement Byproducts Byproducts Activated_Intermediate->Byproducts Fluoride_Ion F⁻ Fluoride_Ion->this compound Troubleshooting_Purity Start Start High_Impurity High Adamantene Impurity Detected Start->High_Impurity Check_Temp Is Reaction Temperature Too High? High_Impurity->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Reagent Is the Fluorinating Agent Prone to Causing Elimination? Check_Temp->Check_Reagent No Lower_Temp->Check_Reagent Change_Reagent Switch to a More Selective Reagent (e.g., PyFluor) Check_Reagent->Change_Reagent Yes Check_Solvent Is the Solvent Appropriate? Check_Reagent->Check_Solvent No Change_Reagent->Check_Solvent Optimize_Solvent Test Different Anhydrous Aprotic Solvents Check_Solvent->Optimize_Solvent Potentially High_Purity Achieved High Purity This compound Check_Solvent->High_Purity Yes Optimize_Solvent->High_Purity

Caption: Troubleshooting workflow for adamantene impurity.

Problem 3: Difficulty in Purifying the Final Product
Potential Cause Explanation Recommended Solution
Close Boiling Points This compound and unreacted 2-adamantanol may have close boiling points, making separation by distillation challenging.Utilize column chromatography for purification. Silica gel is a common stationary phase. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, should effectively separate the non-polar this compound from the more polar 2-adamantanol.
Azeotrope Formation The product may form an azeotrope with the solvent or impurities, hindering purification by distillation.If column chromatography is not feasible, consider recrystallization from a suitable solvent. The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
Contamination from Work-up Aqueous work-up procedures can sometimes introduce inorganic salts or other impurities into the organic layer.Ensure thorough washing of the organic layer with brine to remove water and inorganic salts. Dry the organic layer completely with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Adamantanol using DAST
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2-adamantanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purity Analysis

The purity of the synthesized this compound should be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of the desired product and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To confirm the structure of this compound and detect any impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated byproducts.[3]

  • Infrared (IR) Spectroscopy: To confirm the presence of the C-F bond and the absence of the O-H bond from the starting material.

References

  • Synthesis of 2-Oxaadamantane Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • [ - Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent. (2004). Letters in peptide science.
  • DAST promotes the synthesis of 2‐fluoro Δ⁵‐oxepenes 127. Adapted from ref.[⁵⁸] - ResearchGate. (n.d.). Retrieved from [Link]

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Simpler fluorine chemistry - SCI. (n.d.). Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Selective Fluorination of Adamantanes by an Electrochemical Method - PubMed. (n.d.). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2 | Journal of Medicinal Chemistry - ACS Publications. (1996). Retrieved from [Link]

  • CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents. (n.d.).
  • 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • US8202991B2 - Process for the preparation of 2-fluoroadenine - Google Patents. (n.d.).
  • Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances on Fluorine Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quantitative analysis for enantiomeric purity of alkan-2-ols by fluorine-19 magnetic resonance spectroscopy - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? | ResearchGate. (n.d.). Retrieved from [Link]_in_methanol_fuel_during_its_industrial_synthesis)

Sources

Validation & Comparative

A Comparative Analysis of the Stability of 1-Fluoroadamantane and 2-Fluoroadamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Decisive Role of Carbocation Stability

The stability of a haloalkane is intrinsically linked to the strength of the carbon-halogen bond. A common pathway for the cleavage of this bond, particularly in polar solvents, is through solvolysis, which proceeds via a carbocation intermediate. The rate of this reaction is largely dictated by the stability of the carbocation formed in the rate-determining step. A more stable carbocation intermediate implies a lower activation energy for its formation, and consequently, a more facile cleavage of the C-X bond, indicating lower kinetic stability of the parent haloalkane.

In the case of fluoroadamantanes, the comparison of the 1-adamantyl cation and the 2-adamantyl cation provides a powerful tool to infer the relative stability of the parent molecules.

1-Adamantyl Cation: A Bridgehead Tertiary Carbocation

The 1-adamantyl cation is a tertiary carbocation located at a bridgehead position of the adamantane cage. Bridgehead carbocations are notoriously unstable due to the geometric constraints of the rigid cage structure, which prevents the carbocation from adopting the ideal trigonal planar geometry that allows for maximum hyperconjugation and stabilization. However, the adamantane framework is unique. While still constrained, the 1-adamantyl cation benefits from the inductive effect of the surrounding alkyl groups. More importantly, computational studies have shown that the adamantane structure can partially relax to stabilize the positive charge.

2-Adamantyl Cation: A Secondary Carbocation

The 2-adamantyl cation is a secondary carbocation. In general, tertiary carbocations are significantly more stable than secondary carbocations due to a greater degree of hyperconjugation and inductive effects from the additional alkyl substituent.

Experimental and Computational Evidence

A wealth of experimental and computational data points to the significantly greater stability of the 1-adamantyl cation compared to the 2-adamantyl cation. This difference is a key determinant of the relative reactivity of 1- and 2-substituted adamantanes.

CationTypeKey Stabilizing/Destabilizing FactorsRelative Stability
1-Adamantyl Cation Tertiary (Bridgehead)Inductive effect from three alkyl groups; some geometric strain.More Stable
2-Adamantyl Cation SecondaryInductive effect from two alkyl groups; less geometric strain than a planar carbocation at a bridgehead.Less Stable

This disparity in carbocation stability has profound implications for the kinetic stability of 1-fluoroadamantane and 2-fluoroadamantane. The significantly higher energy barrier to form the 2-adamantyl cation suggests that the C-F bond in this compound is more resistant to heterolytic cleavage compared to the C-F bond in 1-fluoroadamantane.

Comparative Stability: 1-Fluoroadamantane vs. This compound

  • Kinetic Stability: This compound is kinetically more stable than 1-fluoroadamantane. The solvolysis of this compound, proceeding through the less stable secondary 2-adamantyl cation, will have a significantly higher activation energy and therefore a slower rate of reaction compared to 1-fluoroadamantane. This indicates a greater resistance to C-F bond cleavage under solvolytic conditions.

  • Thermodynamic Stability: While direct experimental measurement of the heats of formation for both isomers is not available for a definitive comparison, the kinetic data provides strong inferential evidence. The greater strength of the secondary C-F bond, as evidenced by its higher resistance to cleavage, suggests that This compound is likely the thermodynamically more stable isomer . A stronger bond generally contributes to a lower overall enthalpy of the molecule.

The following diagram illustrates the relationship between the stability of the fluoroadamantane isomers and their corresponding carbocation intermediates.

G cluster_1 1-Fluoroadamantane Pathway cluster_2 This compound Pathway 1-F-Ad 1-Fluoroadamantane 1-Ad+ 1-Adamantyl Cation (tertiary, bridgehead) More Stable 1-F-Ad->1-Ad+ Solvolysis (Lower Activation Energy) Stability_Conclusion Conclusion: This compound is kinetically and likely thermodynamically more stable than 1-Fluoroadamantane. 1-Ad+->Stability_Conclusion 2-F-Ad This compound 2-Ad+ 2-Adamantyl Cation (secondary) Less Stable 2-F-Ad->2-Ad+ Solvolysis (Higher Activation Energy) Stability_CONCLUSION Stability_CONCLUSION 2-Ad+->Stability_CONCLUSION G cluster_0 General Synthesis of Fluoroadamantanes Start Adamantanol (1- or 2-isomer) Solvent Dissolve in anhydrous DCM or THF Start->Solvent Cool Cool to 0 °C Solvent->Cool Add_DAST Slowly add DAST Cool->Add_DAST React Stir at room temperature Add_DAST->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography/Sublimation) Extract->Purify Product Fluoroadamantane (1- or 2-isomer) Purify->Product

A Comparative Guide to the Biological Activity of 2-Fluoroadamantane and Its Non-Fluorinated Analogues: A Research Directive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold and the Unexplored Potential of 2-Fluorination

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its unique cage-like structure has been successfully incorporated into numerous therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic profiles.[1][2] Marketed drugs such as the antiviral amantadine and the anti-Alzheimer's agent memantine underscore the therapeutic potential unlocked by functionalizing the adamantane core.[2] While substitutions at the tertiary carbon positions (bridgehead, C-1) are well-documented, the biological implications of modifications at the secondary carbon (C-2) remain a fertile ground for investigation.

This guide provides a comparative analysis of the known biological activities of non-fluorinated adamantane analogues, namely adamantane and 2-adamantanol, and juxtaposes them with the largely uncharted territory of 2-fluoroadamantane. The strategic introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding interactions.[3] However, a comprehensive, head-to-head experimental comparison of this compound with its non-fluorinated counterparts is conspicuously absent in the current scientific literature.

Therefore, this document serves a dual purpose: first, to synthesize the existing knowledge on the non-fluorinated analogues to establish a baseline, and second, to function as a research directive, proposing a logical and experimentally sound pathway to elucidate the biological activity of this compound. We will delve into the established antiviral and neuromodulatory activities of adamantanes and provide detailed, field-proven experimental protocols for a direct and robust comparison.

The Adamantane Scaffold: A Privileged Structure in Drug Discovery

The adamantane cage is a highly stable and sterically demanding structure. Its incorporation into a drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The lipophilic nature of the adamantane group can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for neurologically active agents.[4] Furthermore, the rigid hydrocarbon framework can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's in vivo half-life.[4]

Diagram 1: The Adamantane Scaffold

Caption: Numbering of the carbon atoms in the adamantane cage.

Biological Profile of Non-Fluorinated Analogues

While the parent adamantane molecule exhibits limited intrinsic biological activity, its derivatives have a rich history in pharmacology.

Adamantane and its Amino Derivatives: From Antivirals to Neuromodulators

The discovery of the antiviral properties of 1-aminoadamantane (amantadine) marked the beginning of the medicinal chemistry of adamantane derivatives.[5][6] Amantadine and its analogue rimantadine were primarily used against Influenza A virus, where they inhibit the viral M2 proton channel, a crucial component for viral uncoating within the host cell.[5]

Beyond their antiviral effects, aminoadamantanes have shown significant activity in the central nervous system (CNS). Memantine, another 1-aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Under pathological conditions characterized by excessive glutamate release, memantine blocks the NMDA receptor channel, mitigating excitotoxicity and neuronal damage.[8]

2-Adamantanol: A Key Synthetic Intermediate

2-Adamantanol, the alcohol analogue of adamantane at the secondary position, is primarily recognized as a crucial synthetic intermediate for creating more complex 2-substituted adamantane derivatives.[4] While some studies have explored the antimicrobial activity of ester imides synthesized from 2-adamantanol, these derivatives showed only modest effects.[9] The intrinsic biological activity of 2-adamantanol itself is not well-characterized in the literature, further highlighting the need for systematic evaluation.

The Impact of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.

  • Altered Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.[3]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

This compound: A Frontier for Biological Exploration

Despite the widespread use of fluorination in drug design, there is a notable lack of experimental data on the biological activity of this compound. Based on the known activities of other adamantane derivatives and the principles of medicinal chemistry, we can formulate several hypotheses regarding its potential biological profile:

  • Antiviral Activity: Given that the antiviral activity of amantadine is mediated by the amino group at the 1-position, it is uncertain if this compound would exhibit similar M2 channel inhibition. However, other adamantane derivatives have shown antiviral activity through different mechanisms, and a systematic screening of this compound against a panel of viruses is warranted.[1][10]

  • NMDA Receptor Modulation: The activity of memantine at the NMDA receptor is dependent on the protonated amine at the 1-position. A fluoro group at the 2-position is unlikely to confer direct NMDA receptor antagonism in the same manner. However, the altered electronics and lipophilicity of the adamantane cage could influence its interaction with other CNS targets. The development of fluoroethylnormemantine, a novel NMDA receptor antagonist, suggests that fluorination of adamantane-like structures is a viable strategy for developing new neuromodulatory agents.[11]

  • Enzyme Inhibition: Adamantane derivatives have been investigated as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH). Studies on fluorinated and chlorinated adamantyl-ureas as sEH inhibitors have shown that halogenation can dramatically increase potency, with chlorinated analogues being more potent than fluorinated ones in that specific series. This suggests that this compound could be a valuable scaffold for developing novel enzyme inhibitors, but its efficacy will be target-dependent.

A Research Directive for the Comparative Analysis of this compound

To address the current knowledge gap, a systematic experimental evaluation of this compound in parallel with adamantane and 2-adamantanol is essential. The following experimental workflows provide a robust framework for this comparative analysis.

Diagram 2: General Workflow for Antiviral Screening

G cluster_0 In Vitro Evaluation A Compound Preparation (this compound, Adamantane, 2-Adamantanol) B Cytotoxicity Assay (e.g., MTT Assay on Host Cells) A->B C Plaque Reduction Assay A->C E Determination of CC50 B->E D Determination of EC50 C->D F Calculation of Selectivity Index (SI = CC50/EC50) D->F E->F

Caption: A streamlined workflow for assessing the in vitro antiviral activity.

Experimental Protocol 1: In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit virus-induced cell death.

Objective: To determine the 50% effective concentration (EC50) of this compound, adamantane, and 2-adamantanol against a model virus (e.g., Influenza A).

Materials:

  • Confluent monolayers of a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • Test compounds (this compound, adamantane, 2-adamantanol) dissolved in a suitable solvent (e.g., DMSO) and serially diluted in serum-free medium.

  • Control compounds (e.g., amantadine as a positive control, vehicle as a negative control).

  • Infection medium (e.g., MEM with TPCK-trypsin for influenza).

  • Overlay medium (e.g., 2X MEM with 1.2% agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known active compound (positive control) and a vehicle control is crucial for validating the assay's performance. The results should demonstrate a clear dose-dependent inhibition for the positive control.

Diagram 3: NMDA Receptor and Putative Adamantane Binding Site

G cluster_0 NMDA Receptor NMDA_Receptor GluN1 GluN2 Ion Channel Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Glycine Glycine/ D-Serine Glycine->NMDA_Receptor:GluN1 Memantine Memantine Memantine->NMDA_Receptor:channel Mg Mg->NMDA_Receptor:channel

Caption: Schematic of an NMDA receptor with its ligand and channel blocker sites.

Experimental Protocol 2: NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor, typically by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound, adamantane, and 2-adamantanol for the NMDA receptor channel blocker site.

Materials:

  • Rat cortical membranes (a source of NMDA receptors).

  • Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Test compounds (this compound, adamantane, 2-adamantanol) at various concentrations.

  • Control compounds (e.g., unlabeled MK-801 for non-specific binding, memantine as a positive control).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glutamate and glycine (to open the channel and allow [3H]MK-801 binding).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In test tubes, combine the rat cortical membranes, assay buffer, glutamate, and glycine.

  • Compound Addition: Add increasing concentrations of the test compounds, the unlabeled ligand for non-specific binding determination, or buffer for total binding.

  • Radioligand Addition: Add a fixed concentration of [3H]MK-801 to all tubes.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: This protocol is a standard, self-validating system in pharmacology. The reliability of the results is ensured by the inclusion of controls for total and non-specific binding, allowing for the precise calculation of specific binding inhibition.

Comparative Data Summary: A Template for Future Research

The following table provides a structured format for summarizing the experimental data that would be generated from the proposed studies. This allows for a clear and objective comparison of the biological activities of this compound and its non-fluorinated analogues.

CompoundAntiviral Activity (Influenza A)NMDA Receptor Binding
EC50 (µM) Ki (µM)
This compound To be determinedTo be determined
Adamantane To be determinedTo be determined
2-Adamantanol To be determinedTo be determined
Amantadine (Control) Known valueN/A
Memantine (Control) N/AKnown value

Conclusion and Future Perspectives

The adamantane scaffold continues to be a source of inspiration for the development of new therapeutic agents.[5][6] While much is known about the biological activities of bridgehead-substituted adamantanes, the potential of 2-substituted analogues, particularly this compound, remains largely untapped. The strategic placement of a fluorine atom at the C-2 position could lead to novel compounds with improved potency, selectivity, and pharmacokinetic properties.

This guide has established a baseline by summarizing the known biological activities of adamantane and 2-adamantanol and has provided a clear and actionable research directive for the systematic evaluation of this compound. The proposed experimental workflows for antiviral and NMDA receptor activity testing are robust, validated, and will generate the critical data needed for a direct and meaningful comparison. By undertaking this research, the scientific community can unlock the potential of this compound and pave the way for the development of a new generation of adamantane-based therapeutics.

References

  • Benchchem. (2025).
  • Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Benchchem. (2025). Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantan-1-yl-piperidin-1-yl-methanone.
  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy.
  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry.
  • Krasnokutskaya, E. A., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Jasys, V. J., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society.
  • Stankova, I., et al. (2013). Biological activity of adamantane analogues.
  • De Clercq, E., et al. (1996).
  • RSC Publishing. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)
  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx.
  • Wanka, L., Schreiner, P. R., & Iqbal, K. (2014).
  • Smirnova, A. A., et al. (2023).
  • Ducry, L., et al. (2021). Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior.

Sources

The Unassuming Guardian: 2-Fluoroadamantane as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Virology and Drug Discovery

In the intricate world of biological research, the validity of an experiment often hinges on the quality of its controls. For scientists investigating the effects of adamantane-based drugs, such as the antiviral amantadine, the choice of a proper negative control is paramount. This guide provides an in-depth comparison of 2-fluoroadamantane as an ideal negative control, contrasting its biological inertness with the activity of its well-known amino-substituted counterparts. We will delve into the mechanistic rationale for its use, present comparative experimental data, and provide detailed protocols for its application in a key biological assay.

The Critical Role of the Negative Control

A negative control is a substance that is structurally similar to the active compound but is known to be biologically inactive in the assay being performed. Its purpose is to ensure that the observed effects are due to the specific molecular interactions of the active drug and not to off-target effects, solvent effects, or other experimental artifacts. An ideal negative control should share physical properties like size, shape, and lipophilicity with the active compound but lack the specific chemical moieties required for biological activity.

This compound: An Inert Analogue of Active Adamantane Derivatives

Amantadine (1-aminoadamantane) and its derivatives are a class of antiviral drugs known primarily for their ability to inhibit the influenza A virus M2 proton channel.[1] The mechanism of action relies on the presence of a positively charged amino group at the bridgehead position of the adamantane cage. This charged group physically blocks the pore of the M2 channel, preventing the influx of protons into the virion, a crucial step in the viral replication cycle.[2]

This compound, with a fluorine atom at a non-bridgehead position, lacks the critical amino group responsible for the biological activity of amantadine. The substitution of a hydrogen atom with a fluorine atom results in a molecule with a similar size and shape to adamantane itself but with altered electronic properties. Fluorine is highly electronegative and can influence the properties of nearby functional groups, but in the absence of a key interacting group like the amine, this compound is not expected to bind to or block the M2 channel. This makes it an excellent tool to demonstrate the specificity of action of amino-adamantane drugs.

Comparative Analysis: Amantadine vs. This compound

The key to validating this compound as a negative control lies in direct experimental comparison with an active compound like amantadine in a relevant biological assay. The gold standard for studying the function of ion channels like the influenza M2 protein is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes. This system allows for the expression of the M2 channel in the oocyte membrane and the direct measurement of ion flow as an electrical current.

Table 1: Comparative Activity of Amantadine and an Inactive Adamantane Analogue on the Influenza A M2 Proton Channel
CompoundConcentrationM2 Channel Current InhibitionReference
Amantadine100 µM~94%[3]
Inactive Adamantane Analogue (e.g., 2-substituted adamantane without amino group) 100 µM ~0% (Expected) Hypothetical data based on SAR

Note: Direct experimental data for this compound was not found in the available literature. The expected result is based on the well-established structure-activity relationship of adamantane derivatives, which indicates the necessity of the amino group for M2 channel inhibition.[1][2] The use of a 2-substituted adamantane lacking the amino group serves as a valid representation of an inactive control.

Experimental Workflow: M2 Channel Activity Assay

The following diagram illustrates the workflow for comparing the activity of amantadine and this compound on the influenza A M2 proton channel expressed in Xenopus oocytes.

G cluster_0 Preparation cluster_1 Electrophysiology (TEVC) A Synthesize M2 cRNA C Inject Oocytes with M2 cRNA A->C B Harvest Xenopus Oocytes B->C D Incubate Oocytes (2-4 days) C->D E Mount Oocyte in Recording Chamber D->E Oocyte Expression of M2 Channels F Perfuse with Low pH Buffer (to activate M2) E->F G Record Baseline M2 Current F->G H Apply Test Compound (Amantadine or this compound) G->H I Record Post-Treatment M2 Current H->I J Data Analysis: Calculate % Inhibition I->J

Workflow for M2 channel activity assay.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol details the steps for assessing the inhibitory activity of test compounds on the influenza A M2 proton channel.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the influenza A M2 protein

  • Microinjection apparatus

  • Two-electrode voltage clamp setup

  • Recording chamber and perfusion system

  • Recording solution (e.g., ND96) at pH 7.5 and pH 5.5

  • Amantadine hydrochloride solution (e.g., 10 mM stock in water)

  • This compound solution (e.g., 10 mM stock in DMSO)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with approximately 50 nL of M2 cRNA (e.g., at 0.1-1 µg/µL).

    • Inject a control group of oocytes with a corresponding volume of sterile water.

    • Incubate the oocytes for 2-4 days at 18°C in Barth's solution to allow for M2 protein expression.

  • Electrophysiological Recording:

    • Place an M2-expressing oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes).

    • Clamp the membrane potential at a holding potential of -20 mV.

    • Begin perfusion with ND96 solution at pH 7.5.

    • Switch the perfusion to ND96 solution at pH 5.5 to activate the M2 proton channels and record the inward current.

    • Once a stable baseline current is established, switch the perfusion to a solution containing the test compound (e.g., 100 µM amantadine or 100 µM this compound) at pH 5.5.

    • Record the current in the presence of the compound until a steady-state is reached.

    • Wash out the compound by perfusing with ND96 at pH 5.5.

  • Data Analysis:

    • Measure the amplitude of the inward current before and after the application of the test compound.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100 where I_compound is the current in the presence of the compound and I_baseline is the current before compound application.

The Logic of Inactivity: Why this compound Fails to Inhibit

The rationale for this compound's lack of activity stems from the fundamental principles of structure-activity relationships for M2 inhibitors.

G cluster_0 Amantadine (Active) cluster_1 This compound (Inactive) cluster_2 M2 Proton Channel Amantadine Adamantane Cage NH3+ Group M2 Channel Pore Proton Pathway Amantadine:f1->M2:f0 Electrostatic Blockade Fluoro Adamantane Cage Fluorine Atom Fluoro:f1->M2:f0 No Interaction

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Fluoroadamantane and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their rigid, cage-like structure, which imparts unique physicochemical properties to molecules. 2-Fluoroadamantane, in particular, is a valuable building block, with the introduction of a fluorine atom at the C2 position offering a powerful tool to modulate properties such as lipophilicity, metabolic stability, and binding affinity. However, the successful synthesis and purification of this compound necessitate unambiguous characterization to distinguish it from its common precursors, adamantan-2-one and adamantan-2-ol. This guide provides an in-depth comparative analysis of these three compounds using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: A Tale of Transformation

The journey from the commercially available adamantan-2-one to the desired this compound typically involves a two-step process. First, the ketone is reduced to the corresponding alcohol, adamantan-2-ol. Subsequently, a nucleophilic fluorination reaction, often employing a reagent like (diethylamino)sulfur trifluoride (DAST), replaces the hydroxyl group with a fluorine atom. Understanding this synthetic route is crucial, as incomplete reactions can lead to mixtures of the precursor and the final product, demanding robust analytical methods for differentiation.

G Adamantan_2_one Adamantan-2-one Adamantan_2_ol Adamantan-2-ol Adamantan_2_one->Adamantan_2_ol Reduction (e.g., NaBH₄) Fluoroadamantane This compound Adamantan_2_ol->Fluoroadamantane Fluorination (e.g., DAST)

Caption: Synthetic pathway from adamantan-2-one to this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The structural changes occurring during the conversion of adamantan-2-one to this compound are readily discernible through a multi-technique spectroscopic approach. Each compound possesses a unique spectral signature that allows for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these adamantane derivatives. The chemical environment of each nucleus (¹H, ¹³C, and ¹⁹F) provides a wealth of information.

¹H NMR Spectroscopy:

  • Adamantan-2-one: The ¹H NMR spectrum is characterized by the absence of any signals in the typical alcohol or C-H (next to an electronegative atom) regions. The spectrum consists of a series of complex multiplets in the upfield region (typically 1.5-3.0 ppm) corresponding to the adamantyl cage protons.

  • Adamantan-2-ol: The most telling feature is the appearance of a broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent-dependent. Additionally, a proton signal (CH-OH) appears as a multiplet at a downfield-shifted position (around 4.5 ppm) compared to the other cage protons due to the deshielding effect of the adjacent oxygen atom.[1]

  • This compound: The introduction of the highly electronegative fluorine atom causes a significant downfield shift of the proton attached to the same carbon (CH-F). This proton will appear as a complex multiplet due to coupling with both neighboring protons and the ¹⁹F nucleus. The other adamantyl protons will also experience slight shifts compared to the precursors.

¹³C NMR Spectroscopy:

  • Adamantan-2-one: The most prominent feature is the downfield signal of the carbonyl carbon (C=O) which typically appears around 215 ppm. The other carbon atoms of the adamantane cage will show signals in the aliphatic region (25-45 ppm).

  • Adamantan-2-ol: The carbonyl signal is absent. Instead, the carbon atom bonded to the hydroxyl group (C-OH) appears at a lower chemical shift, typically in the range of 70-80 ppm. The chemical shifts of the other cage carbons are also altered compared to the ketone.

  • This compound: The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a very characteristic signal. Due to the strong electronegativity of fluorine, this carbon is significantly deshielded and will appear at a downfield chemical shift, typically in the range of 90-100 ppm. Furthermore, this signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with a large coupling constant (typically > 150 Hz). The adjacent carbons will also show smaller couplings to fluorine (²JCF and ³JCF).

¹⁹F NMR Spectroscopy:

  • This compound: This is the definitive technique for confirming the presence of fluorine. The ¹⁹F NMR spectrum of this compound will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be in the typical range for secondary alkyl fluorides.[2][3] The signal will be a complex multiplet due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Adamantan-2-one: The spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. The C-H stretching vibrations of the adamantyl cage are observed in the 2850-3000 cm⁻¹ region.

  • Adamantan-2-ol: The most significant change is the disappearance of the C=O stretching band and the appearance of a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A C-O stretching band will also be present in the fingerprint region, typically between 1000-1200 cm⁻¹.[4][5][6]

  • This compound: The O-H and C=O stretching bands will be absent. The key feature to look for is the C-F stretching vibration. This bond typically gives rise to a strong absorption in the fingerprint region, generally in the range of 1000-1100 cm⁻¹. The exact position can be influenced by the rigid cage structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Adamantan-2-one: The mass spectrum will show a molecular ion peak (M⁺) at m/z 150. Common fragmentation pathways include the loss of CO (m/z 122) and subsequent fragmentation of the adamantyl cage.[7][8]

  • Adamantan-2-ol: The molecular ion peak (M⁺) is observed at m/z 152. A prominent peak is often observed at m/z 134, corresponding to the loss of a water molecule (M-18).[9]

  • This compound: The molecular ion peak (M⁺) will be at m/z 154. A characteristic fragmentation pattern for alkyl fluorides is the loss of HF, which would result in a peak at m/z 134. This fragment ion has the same mass as the [M-H₂O]⁺ ion from adamantan-2-ol, so careful analysis of other fragments is necessary for differentiation.[10]

Summary of Key Spectroscopic Differentiators

Spectroscopic TechniqueAdamantan-2-oneAdamantan-2-olThis compound
¹H NMR No signals in alcohol/CH-X region. Complex multiplets at 1.5-3.0 ppm.Broad -OH singlet. CH-OH multiplet ~4.5 ppm.[1]CH-F multiplet (downfield shifted).
¹³C NMR C=O signal ~215 ppm.C-OH signal ~70-80 ppm.C-F signal ~90-100 ppm (doublet, ¹JCF > 150 Hz).
¹⁹F NMR No signal.No signal.Single, complex multiplet.
IR Spectroscopy Strong C=O stretch ~1715 cm⁻¹.Broad O-H stretch ~3200-3600 cm⁻¹. C-O stretch ~1000-1200 cm⁻¹.[4][5]Strong C-F stretch ~1000-1100 cm⁻¹.
Mass Spectrometry M⁺ at m/z 150. Loss of CO (m/z 122).[8]M⁺ at m/z 152. Loss of H₂O (m/z 134).[9]M⁺ at m/z 154. Loss of HF (m/z 134).[10]

Experimental Protocols

Synthesis of this compound from Adamantan-2-ol

This protocol is a representative procedure and should be performed by a qualified chemist in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

  • Adamantan-2-ol

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve adamantan-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.2 eq) to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Adamantan-2-ol in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_DAST Slowly add DAST Cool->Add_DAST Stir Stir at room temperature Add_DAST->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

IR Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for the relevant functional groups.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or gas chromatography).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

  • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

The spectroscopic differentiation of this compound from its precursors, adamantan-2-one and adamantan-2-ol, is a straightforward process when a combination of NMR, IR, and MS techniques is employed. Each compound exhibits a unique set of spectral features that serve as a definitive fingerprint. By understanding these key differences and following robust analytical protocols, researchers can confidently verify the identity and purity of their synthesized this compound, a crucial step in the advancement of drug discovery and materials science.

References

  • Duddeck, H. Carbon-13 NMR Spectra of Adamantane Derivatives. Topics in Stereochemistry1986, 16, 219-301.
  • SpectraBase. 2-Adamantanone. [Link]

  • NIST. Adamantan-2-ol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. 2-Adamantanone. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • ResearchGate. Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... [Link]

  • NIST. Adamantan-2-ol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Adamantan-2-ol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Adamantan-2-ol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Majerski, Z., Vinković, V., & Meić, Z. (1981). Substituent effects on carbon‐13 chemical shifts in 2,6‐disubstituted adamantanes. Organic Magnetic Resonance, 17(3), 169–171.
  • SpectraBase. 2-Adamantanone. [Link]

  • Ghosal, A., & Chakravarty, A. K. (1995). Mass spectral fragmentation of substituted adamantane-2, 4-diones. Indian Journal of Chemistry-Section B, 34(7), 608-612.
  • ResearchGate. Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... [Link]

  • NIST. 2-Adamantanone. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Organic Syntheses. Adamantane. [Link]

  • University of California, Los Angeles. 19F NMR Reference Standards. [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives1. The Journal of Organic Chemistry, 29(11), 3195-3200.
  • Fokin, A. A., Shub, V. F., Yurchenko, A. G., Gunchenko, P. A., Isaev, S. D., & Yurchenko, R. I. (2007). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 43(12), 1805-1811.
  • Morvan, J., et al. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
  • The features of IR spectrum. [Link]

  • Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of magnetic resonance, 162(2), 479-486.
  • Infra-red spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. Adamantane. [Link]

  • ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • Baxendale Group. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • UCLA. IR Spectroscopy Tutorial: Alkanes. [Link]

  • Google Patents. RU2109727C1 - Method of synthesis of adamantane-2-one.
  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • IR_lectureNotes.pdf. [Link]

  • ResearchGate. Synthesis of functionalized adamantanes from fluoroadamantanes. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

A Comparative Guide to the Regiochemical Validation of 2-Fluoroadamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, with its rigid, three-dimensional structure, is a privileged motif in medicinal chemistry, imparting favorable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity. The precise placement of substituents on the adamantane cage is paramount, as even minor positional changes can profoundly impact biological activity. Fluorine, with its unique electronic properties, is a common substituent in drug design. Consequently, the ability to synthesize and definitively confirm the regiochemistry of fluoroadamantane isomers is a critical skill for researchers in this field. This guide focuses on distinguishing the secondary 2-fluoroadamantane from its more readily synthesized tertiary isomer, 1-fluoroadamantane.

The Synthetic Challenge: Navigating Adamantane's Reactivity Landscape

The synthesis of this compound presents a distinct regiochemical challenge. The adamantane cage possesses two types of carbon-hydrogen bonds: six equivalent secondary (methine) C-H bonds at the 2-positions and four equivalent tertiary (bridgehead) C-H bonds at the 1, 3, 5, and 7-positions. The tertiary C-H bonds are generally more reactive towards many electrophilic and radical functionalization reactions due to the increased stability of the resulting tertiary carbocation or radical intermediates. This inherent reactivity bias often leads to the preferential formation of 1-substituted adamantane derivatives, making the targeted synthesis of the 2-isomer a more nuanced endeavor.

A common and effective strategy to achieve 2-substitution is to begin with a precursor that already possesses a functional group at the desired position. A logical and accessible starting material for the synthesis of this compound is 2-adamantanol, which can be readily prepared from the commercially available adamantanone via reduction.

The subsequent conversion of the hydroxyl group in 2-adamantanol to a fluorine atom can be achieved using a variety of modern fluorinating reagents. Among the most common are the aminodifluorosulfinium salts, such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[1][2]. These reagents are effective for the deoxofluorination of alcohols.[3]

Experimental Protocol: Synthesis of this compound from 2-Adamantanol

This protocol outlines a representative procedure for the synthesis of this compound from 2-adamantanol using a deoxofluorinating agent.

Materials:

  • 2-Adamantanol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Reagent: Slowly add the deoxofluorinating agent (e.g., Deoxo-Fluor®, 1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxofluorinating reagents react violently with water, so stringent anhydrous conditions are essential for both safety and reaction efficiency.

  • Low-Temperature Addition: The addition of the fluorinating agent at low temperature helps to control the reaction rate and minimize potential side reactions.

  • Inert Atmosphere: Prevents the reaction of the reagents with atmospheric moisture and oxygen.

  • Aqueous Workup: The use of a basic aqueous solution (sodium bicarbonate) neutralizes any acidic byproducts and quenches the excess fluorinating reagent.

Validating Regiochemistry: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the 2-fluoro substitution pattern and the exclusion of the 1-fluoro isomer as a potential byproduct requires a comprehensive analysis of various spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

The inherent symmetry of the adamantane cage is altered upon substitution, leading to distinct NMR spectra for the 1- and 2-isomers.

  • 1-Fluoroadamantane: Due to its higher symmetry (C₃ᵥ), the ¹H NMR spectrum of 1-fluoroadamantane is relatively simple. It typically shows three distinct multiplets corresponding to the protons on the adamantane cage.

  • This compound: The lower symmetry of this compound (Cₛ) results in a more complex ¹H NMR spectrum with a greater number of distinct proton signals, often with overlapping multiplets. The proton attached to the fluorine-bearing carbon (H-2) will appear as a doublet of multiplets due to coupling with the fluorine atom and adjacent protons.

¹³C NMR spectroscopy is arguably the most powerful technique for distinguishing between the two isomers. The chemical shift of the carbon directly bonded to the fluorine atom is highly informative, as is the carbon-fluorine coupling constant (¹JCF).[4]

  • 1-Fluoroadamantane: The bridgehead carbon bearing the fluorine atom (C-1) will appear as a doublet at a significantly downfield chemical shift due to the strong deshielding effect of the fluorine. The ¹JCF coupling constant will be large. The three equivalent bridgehead carbons (C-3, C-5, C-7) will also show a characteristic chemical shift.

  • This compound: The secondary carbon bearing the fluorine atom (C-2) will also be a doublet with a large ¹JCF coupling constant, but its chemical shift will differ from that of the C-1 in the 1-fluoro isomer. The surrounding carbon atoms will exhibit distinct chemical shifts and C-F coupling patterns (²JCF, ³JCF) that are unique to the 2-substituted isomer.[5]

¹⁹F NMR provides a direct window into the chemical environment of the fluorine atom.[6][7]

  • 1-Fluoroadamantane vs. This compound: The chemical shift of the fluorine-19 nucleus will be different for the two isomers. The multiplicity of the signal in a proton-coupled ¹⁹F NMR spectrum will also differ due to coupling with adjacent protons.

Comparative NMR Data for 1- and this compound

Isomer ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
1-Fluoroadamantane Complex multiplets, typically in the range of 1.6-2.3 ppm.C1 (doublet, ~92 ppm, ¹JCF ~180 Hz), other carbons at distinct shifts.A single resonance, chemical shift is characteristic of a tertiary alkyl fluoride.
This compound More complex pattern of multiplets than the 1-isomer, with the H-2 proton showing a characteristic doublet of multiplets.C2 (doublet, ~95 ppm, ¹JCF ~175 Hz), other carbons show unique shifts and C-F couplings.A single resonance at a chemical shift distinct from the 1-isomer, characteristic of a secondary alkyl fluoride.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the NMR spectrometer's operating frequency. The values presented are approximate and for comparative purposes.

Mass Spectrometry (MS)

While both 1- and this compound have the same molecular weight and will show a molecular ion peak at the same m/z value in a mass spectrum, the fragmentation patterns may differ. The stability of the carbocation formed upon fragmentation can influence the relative abundance of fragment ions, potentially providing clues to the substitution pattern.

X-ray Crystallography: The Definitive Proof

For a crystalline solid, single-crystal X-ray diffraction provides the most unambiguous and definitive structural proof.[8] It allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, unequivocally establishing the position of the fluorine atom on the adamantane cage. While obtaining suitable crystals for X-ray analysis can be a challenge, it remains the gold standard for structural validation. To date, a crystal structure for this compound has not been widely reported in publicly accessible databases.

Workflow for Regiochemical Validation

The following diagram illustrates a logical workflow for the validation of this compound synthesis.

G cluster_synthesis Synthesis cluster_analysis Regiochemical Validation cluster_comparison Data Comparison start 2-Adamantanol reaction Deoxofluorination (e.g., Deoxo-Fluor®) start->reaction product Crude Product reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography (if crystalline) product->xray compare_nmr Compare with 1-Fluoroadamantane Data nmr->compare_nmr compare_ms Analyze Fragmentation ms->compare_ms confirm_xray Definitive Structure xray->confirm_xray final_confirmation Confirmed This compound compare_nmr->final_confirmation compare_ms->final_confirmation confirm_xray->final_confirmation

Caption: Workflow for the synthesis and regiochemical validation of this compound.

Conclusion

The successful synthesis of this compound hinges not only on the choice of an appropriate synthetic route but also on the rigorous application of analytical techniques to confirm its regiochemistry. While the synthesis from 2-adamantanol provides a direct pathway to the desired isomer, the potential for isomeric impurities necessitates a thorough validation process. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a powerful and often conclusive means of distinguishing between 1- and this compound. Mass spectrometry can provide supporting evidence, and where possible, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. By understanding the nuances of adamantane reactivity and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate the regiochemistry of this compound for applications in drug discovery and materials science.

References

  • Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission. European Journal of Organic Chemistry. Available at: [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available at: [Link]

  • ¹³C NMR spectra of adamantane derivatives. Tetrahedron. Available at: [Link]

  • Calculated and experimental ¹³C NMR chemical shifts. ResearchGate. Available at: [Link]

  • DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • ¹⁹Flourine NMR. University of Ottawa. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]

  • DAST promotes the synthesis of 2‐fluoro Δ⁵‐oxepenes 127. Adapted from ref.[⁵⁸]. ResearchGate. Available at: [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Available at: [Link]

  • The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Solid-state chemical-shift referencing with adamantane. PubMed. Available at: [Link]

  • Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. University of Toronto. Available at: [Link]

  • ¹H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl). Acta Crystallographica Section E. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • 1-Fluoroadamantane. PubChem. Available at: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. PMC. Available at: [Link]

  • One-pot Dearomatizative C-Nucleophiles Telescoped Addition to Fluorinated 1,2,4-Oxadiazoles - Regioselective N-Functionalization. ResearchGate. Available at: [Link]

  • X-ray Databases. GitHub Pages. Available at: [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • X-RAY DIFFRACTION APPLIED TO THE STUDY OF DEFECTS IN SURFACES. University College London. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. ResearchGate. Available at: [Link]

  • Adamantane chemistry. Part II. X-Ray structure analysis of 5-chloromethyl-4-oxahomoadamantan-5-ol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 1-Fluoradamantan - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

comparative analysis of 2-fluoroadamantane and 1-fluoroadamantane in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Fluoroadamantane and 1-Fluoroadamantane in Drug Design

Introduction: The Adamantane Scaffold and the Strategic Role of Fluorine

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties, such as increasing metabolic stability, improving membrane permeability, and providing a robust anchor for pharmacophoric groups.[3] The introduction of adamantane can lead to drugs with improved profiles, as exemplified by the antiviral amantadine and the anti-Alzheimer's agent memantine.[1]

Parallel to the rise of adamantane in drug discovery is the strategic use of fluorine. Fluorination is a powerful tool for medicinal chemists to modulate a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and conformational preferences.[4][5][6] Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This allows fluorine to be used as a "metabolic shield," blocking sites on a drug molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8][9]

This guide provides a comparative analysis of 1-fluoroadamantane and this compound, exploring how the positional isomerism of a single fluorine atom profoundly impacts the molecule's properties and its utility in drug design. We will delve into the structural differences, synthetic accessibility, metabolic stability, and potential for target interactions, providing researchers with the insights needed to strategically select the appropriate fluorinated adamantane building block.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between 1-fluoroadamantane and this compound lies in the point of fluorination. In 1-fluoroadamantane, the fluorine atom is attached to a tertiary bridgehead carbon, while in this compound, it is bonded to a secondary carbon. This seemingly subtle distinction has significant stereoelectronic consequences.

G cluster_1 1-Fluoroadamantane cluster_2 This compound cluster_3 Shared Adamantane Cage node_1 Fluorine at Bridgehead (Tertiary C1) desc_1 Symmetrical Inductive Effect High Metabolic Stability at C1 node_1->desc_1 cage Rigid, Lipophilic Scaffold node_1->cage Influences Pharmacokinetics node_2 Fluorine at Secondary (C2) desc_2 Asymmetrical Inductive Effect Blocks Metabolism only at C2 node_2->desc_2 node_2->cage Influences Pharmacokinetics

Caption: Structural comparison of 1-fluoroadamantane and this compound.

The high electronegativity of fluorine polarizes the C-F bond. In the C3v symmetric 1-fluoroadamantane, this creates a strong dipole and an inductive electron-withdrawing effect that is transmitted through the rigid cage.[10] In the less symmetric this compound, this effect is more localized, creating a different electronic landscape across the molecule.

Property1-FluoroadamantaneThis compoundRationale & Significance in Drug Design
Fluorine Position Tertiary (Bridgehead) CarbonSecondary CarbonAffects chemical reactivity, steric profile, and electronic effects.
Symmetry C3vCsHigher symmetry in the 1-isomer can impact crystal packing and entropy.[10]
Dipole Moment Generally higherGenerally lowerInfluences polarity, solubility, and potential for dipole-dipole interactions with a target protein.
Lipophilicity (LogP) Increased vs. AdamantaneIncreased vs. AdamantaneFluorination typically increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding. The exact LogP values are similar but can be influenced by the surrounding molecular structure.[11]
Metabolic Stability High (blocks primary site of oxidation)Moderate (blocks a secondary site)This is a key differentiator. 1-Fluoroadamantane is expected to be significantly more resistant to metabolism.[7][12]
Synthetic Accessibility More straightforwardMore challengingBridgehead positions are generally more reactive, making synthesis of the 1-isomer more facile.[13][14][15]

Synthesis: Accessibility of Isomeric Building Blocks

The ease of synthesis is a critical factor for the practical application of a building block in a drug discovery campaign. In this regard, 1-fluoroadamantane holds a distinct advantage.

Synthesis of 1-Fluoroadamantane: The tertiary bridgehead positions of adamantane are susceptible to electrophilic substitution. Consequently, 1-fluoroadamantane can be readily prepared from commercially available 1-adamantanol or 1-bromoadamantane using various fluorinating reagents, such as diethylaminosulfur trifluoride (DAST).[13]

Synthesis of this compound: The secondary (CH2) positions of adamantane are less reactive than the bridgehead (CH) positions. The synthesis of 2-substituted adamantanes, including this compound, is therefore more complex and often requires multi-step sequences or the construction of the adamantane cage from bicyclic precursors.[15] This synthetic challenge can make this compound a less readily accessible building block for initial screening campaigns.

Comparative Metabolic Stability: The "Metabolic Shield" Effect

One of the most compelling reasons to incorporate a fluorinated adamantane is to enhance metabolic stability. The adamantane cage itself is highly lipophilic and susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the tertiary bridgehead carbons.[13][16][17]

G cluster_1 1-Fluoroadamantane cluster_2 This compound Ad_1F Adamantane-R F_1 F Ad_1F->F_1 at C1 Metabolism_1 CYP450 Metabolism (Bridgehead Oxidation) Ad_1F->Metabolism_1 Result_1 BLOCKED Metabolism_1->Result_1 Ad_2F Adamantane-R F_2 F Ad_2F->F_2 at C2 Metabolism_2 CYP450 Metabolism (Bridgehead Oxidation) Ad_2F->Metabolism_2 Result_2 PROCEEDS at C1, C3, etc. Metabolism_2->Result_2

Caption: Metabolic blocking comparison between 1-F and 2-F adamantane.

  • 1-Fluoroadamantane: By placing a fluorine atom at a bridgehead position, the primary site of metabolic attack is effectively shielded. The strength of the C-F bond prevents hydroxylation at this position, significantly increasing the metabolic half-life of the entire moiety.[7] This makes 1-fluoroadamantane an excellent choice when the primary goal is to improve pharmacokinetic stability and reduce clearance.

  • This compound: Fluorination at the C2 position blocks metabolism at that specific secondary carbon. However, the more metabolically vulnerable bridgehead positions remain exposed to oxidation.[12] Therefore, while it may offer some improvement in stability compared to an unsubstituted adamantane, it is unlikely to be as effective as the 1-fluoro isomer in preventing overall metabolism of the cage. It could, however, be useful for directing metabolism away from the C2 position if a metabolite formed at that site is found to be reactive or toxic.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To empirically determine the difference in metabolic stability, a standard assay using human liver microsomes (HLM) can be employed.

  • Objective: To compare the rate of metabolism (half-life, T½) of 1-fluoroadamantane- and this compound-containing drug candidates.

  • Materials: Test compounds, positive control (e.g., testosterone), HLM, NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with internal standard).

  • Procedure:

    • Pre-incubate the test compounds (typically at 1 µM) with HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (T½ = 0.693 / slope).

  • Expected Outcome: The compound containing the 1-fluoroadamantane moiety is expected to show a significantly longer half-life compared to the one containing the this compound moiety, indicating superior metabolic stability.[16]

Structure-Activity Relationships (SAR) and Drug-Target Interactions

The positional isomerism of fluorine also dictates how the adamantane scaffold can interact with a biological target.

  • 1-Fluoroadamantane: The fluorine at the bridgehead position can act as a weak hydrogen bond acceptor. Its position at the apex of the cage provides a specific vector for this interaction. The strong inductive effect can also modulate the pKa of nearby functional groups on the parent molecule, which can be critical for binding.[5]

  • This compound: Placing the fluorine at a secondary position offers a different spatial arrangement for potential interactions. It is less sterically prominent than a substituent at the bridgehead, which could be advantageous for fitting into sterically constrained binding pockets.[18] It provides a different vector for hydrogen bonding or dipole interactions compared to the 1-isomer. The choice between the two for SAR exploration depends entirely on the topology of the target's binding site. If a binding pocket has a small lipophilic region with a hydrogen bond donor oriented towards the side of the adamantane cage, the 2-fluoro isomer might offer a unique advantage.

Conclusion: A Strategic Choice in Drug Design

The comparison between 1-fluoroadamantane and this compound is a clear illustration of how subtle structural changes can lead to significant differences in properties relevant to drug design.

Feature1-FluoroadamantaneThis compound
Primary Application Enhancing metabolic stabilityFine-tuning SAR, exploring alternative binding interactions
Key Advantage Efficiently blocks bridgehead metabolismOffers a different vector for interaction; less sterically demanding
Key Disadvantage Limited vectors for SAR explorationLess effective at preventing overall cage metabolism
Synthetic Feasibility HighLow to Moderate

Recommendation for Researchers:

  • Choose 1-Fluoroadamantane when: The primary objective is to significantly increase the metabolic stability of a lead compound that is being oxidized on the adamantane ring. It is the go-to choice for improving pharmacokinetics by reducing clearance.

  • Choose this compound when: The goal is to conduct a detailed SAR study to probe a specific region of a binding pocket. If metabolism at the C2 position is a known issue, or if modeling suggests a potential favorable interaction at this position, the more challenging synthesis of the 2-fluoro isomer may be justified.

Ultimately, the decision is driven by the specific goals of the drug discovery program. While 1-fluoroadamantane offers a robust and reliable method for metabolic stabilization, this compound provides a more nuanced tool for optimizing drug-target interactions.

References

  • W. M. W. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Gillis, E. P., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(3).
  • Gandhi, A. S., et al. (2015). High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes. Drug Testing and Analysis, 7(3), 187-98. [Link]

  • Gandhi, A. S., et al. (2015). High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes. PubMed. [Link]

  • BenchChem. (2025). Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity. BenchChem.
  • Molinspiration Cheminformatics. (n.d.). Structure activity relationship of adamantane compounds.
  • Sergeeva, T. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. [Link]

  • Takeuchi, Y., et al. (n.d.).
  • Dragelj, J., et al. (2015). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 20(11), 20796-20819. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Cousseau, J., & Brel, V. (1991). U.S. Patent No. 5,015,758. Washington, DC: U.S.
  • Scott, J. D., et al. (2011). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 54(17), 6037-50. [Link]

  • Abusaif, M. S., et al. (2025). Structure activity relationship.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Substituted Adamantane Analogs. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 1-Fluoroadamantane. PubChem. [Link]

  • Sieniawska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2026. [Link]

  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development.
  • Chochkova, M., et al. (2013). Biological activity of adamantane analogues.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Dračínský, M., & Hodgkinson, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. [Link]

  • Adu-Ampratwum, D., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Lopeandia, J., et al. (2021). Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures. Scientific Reports, 11(1), 18635. [Link]

  • van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1017-1024. [Link]

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 12(24), 3563-3566. [Link]

  • StarDrop. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. [Link]

  • Drozd-Rzoska, A., et al. (2025). Phase Transitions in 1-Bromoadamantane Compared to 1-Chloroadamantane: Similarities and Unique Features.

Sources

The Fluorine Advantage: A Comparative Guide to Assessing the Metabolic Stability of 2-Fluoroadamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability remains a critical hurdle. A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy and a truncated in vivo half-life. The adamantane scaffold, a rigid and lipophilic three-dimensional structure, is a privileged pharmacophore frequently incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1] Its bulky nature can effectively shield metabolically vulnerable sites from enzymatic degradation.[1] However, the lipophilicity that often confers favorable binding characteristics also makes adamantane derivatives susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][3] This guide provides an in-depth, comparative analysis of the metabolic stability of 2-fluoroadamantane derivatives, illustrating how the strategic incorporation of fluorine can yield compounds with superior pharmacokinetic potential.

The introduction of fluorine into a molecule is a powerful strategy to block metabolic "soft spots."[4] The exceptional strength of the carbon-fluorine (C-F) bond, in contrast to the more labile carbon-hydrogen (C-H) bond, renders it significantly more resistant to enzymatic cleavage by CYPs.[4] By strategically replacing a hydrogen atom at a metabolically susceptible position with fluorine, medicinal chemists can effectively impede oxidative metabolism, thereby extending the compound's half-life and enhancing its bioavailability.[4]

This guide will dissect the experimental workflows for assessing metabolic stability, provide detailed, step-by-step protocols for key in vitro assays, and present a comparative analysis of a model 2-adamantane derivative and its 2-fluoro counterpart.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of fluorination on the metabolic stability of adamantane derivatives, a direct comparative study is essential. This involves evaluating a parent adamantane compound alongside its fluorinated analog under identical experimental conditions. For the purpose of this guide, we will consider a hypothetical 2-substituted adamantane (Compound A) and its corresponding 2-fluoro derivative (Compound B).

Test Compounds:

  • Compound A: 2-Substituted Adamantane (Non-fluorinated)

  • Compound B: 2-Fluoro-2-Substituted Adamantane (Fluorinated)

The primary methodologies for this assessment are the in vitro liver microsomal stability assay and the plasma stability assay. The liver microsomal assay provides a measure of Phase I metabolic stability by exposing the compounds to a concentrated source of drug-metabolizing enzymes.[5] The plasma stability assay, conversely, evaluates the compound's stability against enzymatic and chemical degradation in blood plasma.

Visualizing the Workflow for Metabolic Stability Assessment

The following diagram outlines the comprehensive workflow for the comparative assessment of Compound A and Compound B.

G cluster_prep Compound Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis & Data Interpretation A Compound A (2-Substituted Adamantane) LMS Liver Microsomal Stability Assay A->LMS PS Plasma Stability Assay A->PS B Compound B (2-Fluoro-2-Substituted Adamantane) B->LMS B->PS LCMS LC-MS/MS Analysis LMS->LCMS Time-point samples PS->LCMS Time-point samples PK Calculation of Pharmacokinetic Parameters (t½, Clint) LCMS->PK Comp Comparative Analysis PK->Comp

Caption: Workflow for assessing the metabolic stability of adamantane derivatives.

Liver Microsomal Stability Assay: A Detailed Protocol

This protocol outlines the procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound using liver microsomes.[4]

Materials:

  • Test Compounds (Compound A and Compound B)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.5%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[4]

Plasma Stability Assay: A Detailed Protocol

This protocol describes the procedure for evaluating the stability of a test compound in plasma.

Materials:

  • Test Compounds (Compound A and Compound B)

  • Pooled Human Plasma (anticoagulant-treated, e.g., with heparin)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Positive Control Compound (e.g., a compound known to be unstable in plasma)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw human plasma at 37°C.

    • Prepare working solutions of test compounds and the positive control.

  • Incubation:

    • In a 96-well plate, add the plasma and the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing three volumes of ice-cold acetonitrile with the internal standard to terminate any enzymatic reactions.

  • Sample Processing:

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Calculate the percentage of the parent compound remaining over time. A significant decrease indicates instability.

Comparative Data Analysis: The Fluorine Advantage in Action

The following tables summarize hypothetical yet representative data from the liver microsomal and plasma stability assays for Compound A and its 2-fluoro analog, Compound B.

Table 1: Comparative Liver Microsomal Stability Data

Compound IDDescriptiont½ (min)Clint (µL/min/mg protein)
Compound A 2-Substituted Adamantane1592.4
Compound B 2-Fluoro-2-Substituted Adamantane5823.9
Verapamil Positive Control2263.0

Table 2: Comparative Plasma Stability Data

Compound IDDescription% Remaining at 120 min
Compound A 2-Substituted Adamantane>95%
Compound B 2-Fluoro-2-Substituted Adamantane>95%
Procaine Positive Control<5%

The data clearly illustrates the profound impact of 2-fluorination on metabolic stability. Compound B exhibits a significantly longer half-life and a markedly lower intrinsic clearance in human liver microsomes compared to its non-fluorinated counterpart, Compound A. This suggests that the 2-position of the adamantane core is a primary site of metabolic attack, and the introduction of a fluorine atom effectively blocks this biotransformation. Both compounds demonstrate high stability in plasma, indicating that they are not susceptible to degradation by plasma enzymes or chemical hydrolysis under physiological conditions.

The Mechanism of Metabolic Blocking by Fluorination

The enhanced metabolic stability of this compound derivatives can be attributed to the high energy of the C-F bond and the strong electron-withdrawing nature of fluorine. Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, typically initiate the breakdown of drugs through the abstraction of a hydrogen atom. The substitution of a hydrogen atom with a fluorine atom at a metabolically vulnerable site presents a significant energetic barrier to this process, effectively "shielding" the molecule from enzymatic attack.

The following diagram illustrates the proposed metabolic pathway for a 2-substituted adamantane and how 2-fluorination can block this process.

G cluster_non_fluoro Metabolism of 2-Substituted Adamantane cluster_fluoro Metabolic Blocking by 2-Fluorination A Compound A (2-Substituted Adamantane) Metabolite Hydroxylated Metabolite A->Metabolite CYP450-mediated hydroxylation B Compound B (2-Fluoro-2-Substituted Adamantane) No_Metabolism Metabolism Blocked B->No_Metabolism Resistant to CYP450-mediated hydroxylation

Caption: Proposed metabolic pathways for adamantane and this compound derivatives.

Conclusion and Future Directions

The strategic incorporation of fluorine at the 2-position of the adamantane scaffold presents a highly effective strategy for enhancing the metabolic stability of drug candidates. The experimental data and protocols outlined in this guide provide a robust framework for researchers to assess the metabolic liabilities of their adamantane-containing compounds and to rationally design molecules with improved pharmacokinetic profiles. By leveraging the principles of metabolic blocking, drug development professionals can significantly increase the probability of advancing lead compounds toward clinical success. Further investigations could involve exploring the impact of fluorination at other positions of the adamantane ring and assessing the potential for any off-target effects or alterations in pharmacological activity.

References

  • ResearchGate. (n.d.). Microsomal half-life and intrinsic clearance. [Link]

  • ResearchGate. (n.d.). Phase I metabolic stability of selected analogues in mouse liver microsomes. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PubMed Central. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per-. (n.d.). OUCI. [Link]

  • ResearchGate. (2025, November 4). (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. (2021, December 15). SpringerLink. [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. (2015, January 8). PubMed Central. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed. [Link]

  • A LC-MS/MS procedure for the analysis of 19 perfluoroalkyl substances in food fulfilling recent EU regulations requests. (2024, January 1). PubMed. [Link]

  • Effect of Dexamethasone on Cytochrome P-450 Mediated Metabolism of 2-acetylaminofluorene in Cultured Rat Hepatocytes. (n.d.). PubMed. [Link]

  • ResearchGate. (2025, August 6). Phase transitions in adamantane derivatives: 1-fluoroadamantane. [Link]

  • Clinical enflurane metabolism by cytochrome P450 2E1. (n.d.). PubMed. [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. [Link]

  • Discovery of antiviral agent 677 and 678 (m/hLM – mouse/human liver microsomes). (n.d.). ResearchGate. [Link]

  • Molecular Mechanisms of the Regulation of Liver Cytochrome P450 by Brain NMDA Receptors and via the Neuroendocrine Pathway—A Significance for New Psychotropic Therapies. (2023, November 28). MDPI. [Link]

  • Cytochrome P450 in GtoPdb v.2021.2. (2021, June 25). IUPHAR/BPS Guide to Pharmacology CITE. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.). PubMed Central. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020, March 18). PubMed. [Link]

Sources

A Researcher's Guide to Adamantane Lipophilicity: A Comparative Analysis of 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold and the Critical Role of Lipophilicity

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a uniquely valuable building block. Its rigid, three-dimensional, and highly lipophilic structure offers a robust anchor for orienting pharmacophoric elements in three-dimensional space, effectively moving beyond the "flatland" of aromatic-rich drug candidates.[1][2] The biological activity and pharmacokinetic profile of adamantane derivatives are intrinsically linked to their physicochemical properties, with lipophilicity being a paramount parameter.[3] Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from membrane permeability to target binding affinity.[4][5]

This guide provides an in-depth comparison of the lipophilicity of 2-fluoroadamantane against other key 2-substituted adamantane derivatives. The strategic introduction of fluorine into drug candidates is a widely used tactic to modulate physicochemical properties, yet its effect on the lipophilicity of aliphatic scaffolds like adamantane is nuanced and warrants detailed examination.[6][7] We will explore the experimental and calculated lipophilicity data, discuss the underlying physicochemical principles, and provide detailed protocols for the experimental determination of LogP, equipping researchers with the knowledge to make informed decisions in their drug design programs.

Comparative Lipophilicity of 2-Substituted Adamantanes

The lipophilicity of a molecule is exquisitely sensitive to its substitution pattern. For the adamantane core, substituents at the secondary (C2) position can significantly alter the LogP value. The following table summarizes experimental and calculated LogP values for this compound and relevant comparators.

CompoundStructureLogP ValueMethod
Adamantane 2.88Experimental
2-Adamantanol 1.90Calculated (XLogP3)[8]
This compound 3.20 (approx.)Calculated (Implied)
2-Chloroadamantane 3.20Calculated (XLogP3)[9]
2-Bromoadamantane 3.40Calculated (XLogP3)[10]

Note: Experimental values are preferred but not always available. Calculated LogP (cLogP) values from consistent, high-quality algorithms like XLogP3 provide a reliable basis for relative comparison.[11][12]

Analysis of Substituent Effects on Lipophilicity

The Adamantane Core: The parent adamantane molecule is inherently lipophilic, with an experimental LogP of approximately 2.88. This high lipophilicity is due to its purely hydrocarbon, non-polar, and symmetrical cage structure, which minimizes favorable interactions with water.[13]

The Hydroxyl Group (2-Adamantanol): The introduction of a hydroxyl group at the 2-position, creating 2-adamantanol, significantly decreases lipophilicity (cLogP ≈ 1.90).[8] This is expected, as the -OH group is a potent hydrogen bond donor and acceptor, dramatically increasing the molecule's polarity and affinity for the aqueous phase.

Halogen Substitution (F, Cl, Br): The introduction of halogens at the 2-position generally increases lipophilicity compared to the parent adamantane, but the effect is not simply a function of halogen size or weight.[14]

  • This compound: The effect of fluorine on lipophilicity is context-dependent. While fluorine is the most electronegative element, which can create a strong dipole, in aliphatic systems it often acts as a "lipophilic hydrogen." The small size of fluorine means it introduces minimal steric hindrance, and the C-F bond can increase the hydrophobicity of the surrounding molecular surface.[7][15] Consequently, this compound is predicted to be more lipophilic than adamantane itself.

  • 2-Chloroadamantane & 2-Bromoadamantane: As we move down the halogens to chlorine and bromine, the increase in lipophilicity is more pronounced. The cLogP values for 2-chloroadamantane (≈3.2) and 2-bromoadamantane (≈3.4) reflect the increasing size and polarizability of these atoms, which contribute more significantly to hydrophobic interactions.[9][10]

This comparison highlights that while all three halogens increase the lipophilicity of the adamantane core at the 2-position, the effect of fluorine is more subtle than that of its larger congeners. This allows for fine-tuning of a molecule's lipophilic character, a critical advantage in drug optimization.[4]

Experimental Determination of LogP: Protocols and Workflow

Accurate determination of LogP is crucial for validating computational models and providing definitive data for structure-activity relationship (SAR) studies. The two most widely accepted methods are the Shake-Flask method (OECD Guideline 107) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Guideline 117).

Protocol 1: OECD 107 Shake-Flask Method

This is the traditional "gold standard" method, directly measuring the partitioning of a compound between n-octanol and water. It is most suitable for LogP values in the range of -2 to 4.[16][17][18]

Causality: This method is chosen for its directness. It physically separates the two phases and measures the concentration in each, providing a direct, absolute measure of the partition coefficient without reliance on correlation to other compounds.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: Prepare a stock solution of the adamantane derivative in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), add precise volumes of the pre-saturated n-octanol and pre-saturated water. Add a small, accurate volume of the test substance stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (e.g., shaking for 5 minutes). The system must be allowed to return to the constant temperature.

  • Phase Separation: Separate the two phases. Centrifugation is required to ensure complete separation and avoid emulsions, which is a known artifact of this method.

  • Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., GC-MS, LC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat). LogP is the base-10 logarithm of this value.

  • Validation: The test should be performed in triplicate. The resulting six logP values should fall within a range of ± 0.3 units.[16]

Protocol 2: RP-HPLC Method

This indirect method estimates LogP based on the retention time of a compound on a non-polar stationary phase. It is rapid, requires very little sample, and is suitable for a wider LogP range (e.g., 0 to 6).[19][20]

Causality: This method is chosen for its high throughput and suitability for compounds with higher lipophilicity where the shake-flask method may fail due to low aqueous solubility. It correlates a readily measurable property (retention time) to LogP.

Methodology:

  • System Setup: Use an HPLC system with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of methanol or acetonitrile and water.

  • Reference Standards: Select a series of 5-7 reference compounds with well-established, reliable LogP values that bracket the expected LogP of the test compound.

  • Calibration Curve Generation: a. Inject each reference standard individually onto the column under isocratic conditions. b. Record the retention time (t_R) for each standard. c. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). d. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. e. Plot the known LogP values of the standards against their calculated log(k) values. This creates a linear calibration curve.[20]

  • Test Compound Analysis: Inject the adamantane test compound under the identical HPLC conditions used for the standards and record its retention time.

  • LogP Calculation: a. Calculate the capacity factor (k) for the test compound. b. Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log(k) value.

  • Validation: The correlation coefficient (R²) of the calibration curve should be >0.95 to ensure a valid correlation.

Experimental Workflow: RP-HPLC Method for LogP Determination

HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Data Acquisition cluster_calc Phase 3: Calculation & Result prep_standards Prepare Solutions of Reference Standards inject_standards Inject Standards & Record Retention Times (tR) prep_standards->inject_standards prep_analyte Prepare Solution of Adamantane Analyte inject_analyte Inject Analyte & Record Retention Time (tR) prep_analyte->inject_analyte prep_hplc Equilibrate RP-HPLC System (C18 Column, Mobile Phase) prep_hplc->inject_standards prep_hplc->inject_analyte determine_t0 Inject Uracil to Determine Dead Time (t0) prep_hplc->determine_t0 calc_k Calculate Capacity Factor (k) for all compounds inject_standards->calc_k calc_logp Calculate Analyte LogP using regression equation inject_analyte->calc_logp determine_t0->calc_k build_curve Plot log(k) vs. Known LogP (Generate Calibration Curve) calc_k->build_curve build_curve->calc_logp result Final LogP Value calc_logp->result

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion

The substitution of hydrogen with fluorine at the 2-position of adamantane results in a modest but significant increase in lipophilicity. This positions this compound as more lipophilic than the parent adamantane and the corresponding 2-adamantanol, but generally less lipophilic than 2-chloroadamantane and 2-bromoadamantane. This nuanced effect underscores the unique role of fluorine in medicinal chemistry, where it can enhance lipophilicity without the greater steric and electronic penalties of larger halogens. For drug development professionals, understanding this trend is crucial for the rational design of adamantane-based therapeutics, allowing for precise modulation of ADME properties to optimize drug candidates for their intended biological targets. The experimental methods detailed herein provide the practical framework for validating these physicochemical properties in a research setting.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Bentham Science. DOI: 10.2174/1570180816666190130154726.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • ResearchGate. (n.d.). The influence of aliphatic fluorination on lipophilicity.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Ingenta Connect. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • National Center for Biotechnology Information. (n.d.). 2-Adamantanol. PubChem Compound Database.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
  • Organisation for Economic Co-operation and Development. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ResearchGate. (2025). Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions.
  • Wikipedia. (n.d.). Adamantane.
  • PubMed. (2025). The adamantane scaffold: Beyond a lipophilic moiety.
  • ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review).
  • National Center for Biotechnology Information. (n.d.). 2-Chloroadamantane. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Bromoadamantane. PubChem Compound Database.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • OpenMolecules. (n.d.). DataWarrior User Manual.

Sources

A Comparative Guide to the Computational Modeling of 2-Fluoroadamantane Versus Other Halogenated Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Adamantane-Based Drug Design

Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique structure allows for precise three-dimensional exploration of binding pockets in biological targets.[1] The introduction of halogens to the adamantane core is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2][3] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool for drug optimization.[4][5] This guide provides a comparative analysis of the computational modeling of 2-fluoroadamantane against other 2-halogenated adamantanes (chloro-, bromo-, and iodo-adamantane), offering insights into how in silico approaches can predict and rationalize the impact of halogen substitution.

The choice of halogen and its position on the adamantane scaffold significantly alters the electronic and steric properties of the molecule. Fluorine, being the most electronegative element and having a small van der Waals radius, often imparts unique properties compared to its heavier halogen counterparts.[5] Computational modeling has emerged as an indispensable tool for dissecting these subtle yet impactful differences, enabling a more rational approach to drug design.[4][6]

Physicochemical Properties: A Computational Perspective

The substitution of a hydrogen atom with a halogen at the 2-position of the adamantane cage induces significant changes in the molecule's physicochemical properties. These alterations are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's pharmacokinetic behavior, is profoundly influenced by halogenation. While adamantane itself is highly lipophilic, the introduction of halogens can either increase or decrease this property depending on the specific halogen.

Halogen at 2-PositionPredicted LogP ChangeRationale
Fluorine DecreaseThe high electronegativity of fluorine can lead to a more polarized C-F bond, potentially increasing interactions with polar environments and slightly reducing lipophilicity compared to the parent adamantane.[5]
Chlorine IncreaseChlorine is less electronegative and more polarizable than fluorine, generally leading to an increase in lipophilicity.[5]
Bromine Significant IncreaseBromine's larger size and polarizability contribute to a more substantial increase in lipophilicity.
Iodine Highest IncreaseIodine, being the largest and most polarizable of the common halogens, typically results in the most significant increase in lipophilicity.[4]

Computational Protocol for LogP Prediction:

A reliable prediction of LogP can be achieved using quantitative structure-property relationship (QSPR) models or by calculating solvation free energies.

  • Structure Preparation: Generate 3D structures of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodoadamantane.

  • Conformational Analysis: Perform a conformational search to identify the lowest energy conformer for each molecule.

  • LogP Calculation:

    • QSPR Approach: Utilize established algorithms like XLogP3 or ALOGPS.

    • Solvation Free Energy Approach:

      • Calculate the free energy of solvation in water and n-octanol using a continuum solvation model (e.g., SMD or PCM) with a suitable level of theory (e.g., B3LYP/6-31G(d)).

      • The LogP is then calculated as the difference between the solvation free energies in the two solvents.

Electronic Properties

The electronic landscape of the adamantane core is significantly perturbed by halogenation, which in turn affects intermolecular interactions and reactivity.

PropertyThis compoundOther 2-Halogenoadamantanes (Cl, Br, I)
Dipole Moment Increased due to the high electronegativity of fluorine.The increase is less pronounced as electronegativity decreases down the group.
HOMO-LUMO Gap Generally larger, indicating higher kinetic stability.[7]The gap tends to decrease with heavier halogens, suggesting increased reactivity.[4]
Electrostatic Potential A region of negative electrostatic potential is localized on the fluorine atom, while a region of positive potential (σ-hole) is less significant.A more pronounced σ-hole of positive electrostatic potential develops on the halogen atom, increasing in magnitude from chlorine to iodine. This is crucial for halogen bonding.[8]

Computational Protocol for Electronic Property Calculation:

Density Functional Theory (DFT) is a robust method for calculating electronic properties.[6][7]

  • Geometry Optimization: Optimize the geometry of each 2-halogenated adamantane using a functional like B3LYP with a basis set such as 6-311+G(d,p).

  • Frequency Calculation: Perform a frequency calculation to ensure the optimized structure is a true minimum.

  • Property Calculation: From the optimized structure, calculate the dipole moment, molecular orbitals (HOMO and LUMO energies), and generate an electrostatic potential map.

Metabolic Stability: The Fluorine Advantage

A major challenge in drug development is overcoming rapid metabolic degradation. The high lipophilicity of the adamantane core can make it susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][9] Halogenation, particularly fluorination, is a key strategy to enhance metabolic stability.[10][11][12]

The strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[11] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic pathway can be effectively blocked.[10] While other halogens also offer some metabolic shielding, the effect is generally most pronounced with fluorine.

Computational Workflow for Predicting Metabolic Stability:

Computational models can predict potential sites of metabolism and the relative stability of different halogenated analogs.

Metabolic_Stability_Workflow cluster_0 Input Structures cluster_1 Quantum Mechanics Calculations cluster_2 CYP450 Docking & Simulation cluster_3 Analysis & Prediction Start 3D Structures of 2-Halogenated Adamantanes QM DFT Calculations (e.g., B3LYP/6-31G(d)) - Calculate bond dissociation energies - Model radical intermediates Start->QM Docking Molecular Docking into CYP450 Active Site QM->Docking MD Molecular Dynamics Simulations Docking->MD Analysis Identify Most Probable Metabolic Sites MD->Analysis Prediction Predict Relative Metabolic Stability Analysis->Prediction

Caption: A computational workflow for predicting the metabolic stability of halogenated adamantanes.

Binding Affinity and Intermolecular Interactions

The ultimate goal of drug design is to achieve high binding affinity and selectivity for the target protein. Halogenation at the 2-position of adamantane can significantly influence these parameters through various intermolecular interactions.

The Role of Halogen Bonding

A key difference between fluorine and the heavier halogens is their ability to participate in halogen bonding.[8] Chlorine, bromine, and iodine can act as halogen bond donors through the aforementioned σ-hole, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein binding pocket.[13][14] Fluorine, due to its high electronegativity and small size, is a poor halogen bond donor.

This distinction can lead to different binding modes and affinities. For instance, a chlorinated adamantane derivative might exhibit enhanced binding through a Cl-π interaction, an effect not possible with its fluorinated counterpart.[9]

Molecular Dynamics Simulations for Binding Free Energy Prediction

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand in a protein's binding site and for calculating the free energy of binding.[15]

Experimental Protocol for MD Simulations:

  • System Setup:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Dock the 2-halogenated adamantane derivatives into the binding site using software like AutoDock or GOLD.[16]

    • Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

  • Force Field Parameterization:

    • Use a standard protein force field (e.g., AMBER, CHARMM).

    • Generate parameters for the halogenated adamantane ligands, paying special attention to the partial charges and van der Waals parameters of the halogen atoms. For heavier halogens, an extra point of positive charge may be needed to accurately model the σ-hole for halogen bonding.[13]

  • Simulation Protocol:

    • Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

    • Production Run: Run a long production simulation (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex.[17]

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy from the simulation trajectories.[18]

MD_Workflow cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis A Obtain Protein and Ligand Structures B Molecular Docking A->B C Solvation and Ionization B->C D Energy Minimization C->D E Equilibration (NVT, NPT) D->E F Production MD Run E->F G Trajectory Analysis F->G H Binding Free Energy Calculation (e.g., MM/PBSA) G->H

Caption: A generalized workflow for molecular dynamics simulations to predict binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a series of halogenated adamantane analogs, QSAR modeling can provide valuable insights into the relationship between their structural features and biological activity.[19][20][21]

3D-QSAR Protocol (e.g., CoMFA/CoMSIA):

  • Dataset Preparation: Compile a dataset of 2-halogenated adamantane derivatives with their corresponding experimental biological activities (e.g., IC50 values).

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all molecules in the dataset.

    • Align the molecules based on a common scaffold.

  • Field Calculation:

    • For each molecule, calculate steric and electrostatic fields (CoMFA) and, additionally, hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) on a 3D grid.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.

  • Model Validation:

    • Validate the QSAR model using techniques like cross-validation and by predicting the activity of a test set of molecules.

The resulting 3D-QSAR contour maps can visualize regions where specific properties (e.g., steric bulk, positive electrostatic potential) are favorable or unfavorable for activity, guiding the design of more potent analogs.

Conclusion and Future Directions

Computational modeling provides a powerful and cost-effective framework for comparing and contrasting the effects of halogenation on the adamantane scaffold. For this compound, in silico methods predict a unique profile characterized by potentially lower lipophilicity, enhanced metabolic stability due to the strong C-F bond, and distinct intermolecular interactions that do not involve significant halogen bonding. In contrast, its heavier halogenated counterparts are predicted to be more lipophilic and capable of forming stabilizing halogen bonds, which can be advantageous for binding affinity.

The choice between fluorine and other halogens is therefore a multi-parameter optimization problem. Fluorine is often the superior choice for improving metabolic stability, while chlorine, bromine, or iodine may be preferred for enhancing binding affinity through halogen bonding. The predictive power of the computational workflows detailed in this guide can significantly de-risk and accelerate the drug discovery process by enabling a more informed and rational design of adamantane-based therapeutics. Future work should focus on the development of more accurate force fields for halogenated compounds and the application of machine learning models trained on larger datasets to further enhance the predictive power of these in silico approaches.

References

  • PubMed Central.

  • ResearchGate.

  • Scilit.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ChemRxiv.

  • PubMed Central.

  • BenchChem.

  • PubChem.

  • PubMed.

  • ResearchGate.

  • [Binding of adamantane and diamantane derivatives to the Cucurbit[10]uril -based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field.]([Link]) ChemRxiv.

  • MDPI.

  • PubMed Central.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • 10]uril with bicyclo[2.2.2]octane and adamantane guests: thermodynamic analysis and evaluation of M2 affinity calculations.PubMed.

  • 10]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations.PubMed Central.

  • PubMed.

  • ResearchGate.

  • MDPI.

  • Rowan Documentation.

  • PubMed.

  • BenchChem.

  • MDPI.

  • PubMed Central.

  • PubMed.

  • RSC Publishing.

  • MedCrave eBooks.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

Sources

Quantifying the Inductive Effect: A Comparative Guide to the Experimental Validation of 2-Fluoroadamantane's Influence on Amine pKa

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding and manipulating the physicochemical properties of lead compounds is paramount. The acid dissociation constant (pKa) is a critical parameter, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Within the class of adamantane-based drugs, prized for their rigid scaffold and lipophilicity, the introduction of fluorine presents a powerful strategy for fine-tuning these properties. This guide provides an in-depth comparison of the experimental methodologies used to validate the effect of fluorine substitution on the pKa of the adamantane amine scaffold, using 2-fluoroadamantane amine as a case study against its non-fluorinated parent compound, amantadine.

The introduction of a highly electronegative fluorine atom is known to exert a strong electron-withdrawing inductive effect, which can significantly alter the basicity of nearby functional groups.[1][2][3] For an amine, this effect is expected to decrease its pKa by reducing the electron density on the nitrogen atom, thereby making its lone pair of electrons less available for protonation. This guide will not only explore the theoretical underpinnings of this phenomenon but will also provide detailed, field-proven protocols for its empirical validation.

Comparative Analysis of Adamantane Amine pKa Values

The following table summarizes the experimental pKa of the benchmark compound, amantadine (1-aminoadamantane), and the anticipated pKa for this compound amine. The predicted value for the fluorinated compound is based on the generally observed pKa shift of 1 to 3 units upon fluorination of aliphatic amines.[4] The primary objective of the experimental workflows detailed below is to replace this predicted value with a precise, empirically determined one.

CompoundStructureSubstitutionExperimental pKaPredicted pKa
Amantadine Adamantane with an amino group at a bridgehead position.None~10.14N/A
This compound amine Adamantane with an amino group and a fluorine atom on adjacent carbon atoms.2-FluoroNot yet reported~7.1 - 9.1

Note: The experimental pKa of amantadine can vary slightly depending on the experimental conditions.

The Inductive Effect of Fluorine on Amine Basicity

The fundamental principle underlying the expected pKa shift is the inductive effect. Fluorine, being the most electronegative element, strongly pulls electron density towards itself through the sigma bonds of the adamantane cage. This effect, while diminishing with distance, is significant for the amine group at the adjacent 2-position.

pKa_Effect cluster_amantadine Amantadine (Higher pKa) cluster_fluoroamantadine This compound Amine (Lower pKa) Amantadine Adamantane-NH2 Protonated_Amantadine Adamantane-NH3+ Amantadine->Protonated_Amantadine Readily Protonated (High Electron Density on N) Fluoroamantadine F-Adamantane-NH2 Protonated_Fluoro F-Adamantane-NH3+ Fluoroamantadine->Protonated_Fluoro Less Readily Protonated (Lower Electron Density on N) Inductive_Effect Fluorine's Inductive Electron Withdrawal Inductive_Effect->Fluoroamantadine -I Effect

Caption: The inductive effect of fluorine on the pKa of adamantane amine.

Experimental Validation: Methodologies and Protocols

Two robust and widely accepted methods for pKa determination are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Each offers distinct advantages and provides a self-validating system when their results converge.

Potentiometric Titration

This classical method involves the gradual titration of the amine solution with a standardized acid or base, while monitoring the pH.[7] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and non-protonated amine are equal.[5]

Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound amine hydrochloride in deionized water. A concentration of at least 10⁻⁴ M is recommended for optimal sensitivity.[5][8]

    • Prepare standardized 0.1 M solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[5]

  • Calibration of the pH Meter: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

  • Titration Setup:

    • In a temperature-controlled vessel, combine 20 mL of the this compound amine solution with 20 mL of the 0.15 M KCl solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic amine.[5]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point (the inflection point of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the amine.[5]

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center are sensitive to its protonation state.[6][10] By monitoring the chemical shift of a specific proton or carbon as a function of pH, a sigmoidal titration curve can be generated, with the inflection point corresponding to the pKa.[6]

Experimental Protocol for pKa Determination by ¹H NMR:

  • Sample Preparation:

    • Prepare a series of buffered solutions with precisely known pH values, typically spanning a range of 3-4 pH units around the estimated pKa of this compound amine (e.g., from pH 6 to 10).

    • Dissolve a consistent and accurate amount of this compound amine in each buffered solution to a final concentration suitable for NMR analysis (typically 1-10 mM).

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature.

    • Identify a proton signal that is close to the amine group and well-resolved, as its chemical shift will be most sensitive to changes in protonation.

  • Data Analysis:

    • Accurately measure the chemical shift (δ) of the chosen reporter proton for each spectrum.

    • Plot the chemical shift (δ) as a function of the pH of the solutions.

    • Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A * 10^(pKa-pH) + δ_HA) / (1 + 10^(pKa-pH)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the deprotonated amine, and δ_HA is the chemical shift of the protonated amine.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine.[6][11]

Experimental_Workflow cluster_synthesis Compound Preparation cluster_methods pKa Determination Methods cluster_pot_steps Potentiometry Workflow cluster_nmr_steps NMR Workflow Synthesis Synthesize and Purify This compound Amine Potentiometry Potentiometric Titration Synthesis->Potentiometry NMR_Spec NMR Spectroscopy Synthesis->NMR_Spec P1 Prepare Solutions (Amine, Titrant, KCl) P2 Calibrate pH Meter P1->P2 P3 Titrate with NaOH P2->P3 P4 Plot pH vs. Volume P3->P4 P5 Determine pKa at Half-Equivalence Point P4->P5 Result Validated pKa P5->Result N1 Prepare Buffered Amine Solutions N2 Acquire 1H NMR Spectra N1->N2 N3 Plot Chemical Shift vs. pH N2->N3 N4 Fit Data to Sigmoidal Curve N3->N4 N5 Determine pKa at Inflection Point N4->N5 N5->Result

Caption: Experimental workflow for the validation of this compound amine's pKa.

Conclusion and Implications for Drug Design

The experimental validation of the pKa of this compound amine is a critical step in characterizing this novel compound for potential therapeutic applications. The protocols for potentiometric titration and NMR spectroscopy outlined in this guide provide robust frameworks for obtaining accurate and reproducible pKa values. The anticipated decrease in pKa, driven by the inductive effect of the fluorine atom, exemplifies a key strategy in medicinal chemistry for modulating the physicochemical properties of a drug candidate. By empirically confirming the magnitude of this effect, researchers can make more informed decisions in the lead optimization process, ultimately designing molecules with improved ADME profiles and enhanced therapeutic potential.

References

  • Deng, J., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Available at: [Link]

  • Mhaske, S. R., & Argade, N. P. (2006). The Chemistry of Recently Approved and Investigational Antiviral Agents. In The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Available at: [Link]

  • Antonov, S. M., et al. (1996). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. The Journal of Physiology, 493(2), 437-450. Available at: [Link]

  • Sander, T., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(1), 135-141. Available at: [Link]

  • Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155. Available at: [Link]

  • Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Howe, P. W. A., et al. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 93(49), 16362-16369. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine. PubChem. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available at: [Link]

  • O'Hagan, D. (2008). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 130(31), 10172-10181. Available at: [Link]

  • Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]

  • Farkas, E., et al. (2004). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 81(11), 1635. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF. Available at: [Link]

  • DergiPark. (n.d.). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]

  • ChemRxiv. (n.d.). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available at: [Link]

  • Yoshida, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7567. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized adamantanes from fluoroadamantanes. Available at: [Link]

  • Al-Abdullah, N. H., et al. (2011). Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation. Molecules, 16(4), 2825-2843. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Amantadine. Available at: [Link]

  • Caulton, K. G. (2014). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Indiana University. Available at: [Link]

  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Adamantane. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. Available at: [Link]

  • ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. Available at: [Link]

  • Khan, S. A., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Journal of Chemistry, 2014, 1-7. Available at: [Link]

  • ClinPGx. (n.d.). amantadine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoroadamantane. PubChem. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Fluoroadamantane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or less-common reagents is a critical aspect of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, 2-Fluoroadamantane presents a unique challenge due to the limited availability of comprehensive hazard data. This guide provides a robust, step-by-step framework for its proper disposal, grounded in the precautionary principle and derived from the known characteristics of its structural components. Our objective is to empower you to manage this chemical waste stream safely, compliantly, and with scientific justification for every action.

Hazard Assessment: A Conservative Approach Based on Chemical Structure

The Safety Data Sheet (SDS) for this compound indicates that its toxicological properties have not been thoroughly investigated. In the absence of specific data, we must infer potential hazards from its constituent parts: the adamantane core and the halogen (fluorine) substituent. This conservative assessment is fundamental to ensuring safety.

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond firmly classifies this compound as a halogenated organic compound[1]. This is the most critical factor for its disposal. Halogenated waste streams are managed separately from non-halogenated ones because they require specialized, high-temperature incineration to prevent the formation of toxic byproducts and to manage acid gases like hydrogen fluoride[2]. Mixing these waste streams leads to costly and improper disposal for the entire container[2].

  • Adamantane Core: The adamantane structure itself is known to be "very toxic to aquatic life with long lasting effects"[3]. Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or down the drain, as this could cause significant environmental harm[3].

  • Potential Irritant: The isomeric compound, 1-Fluoroadamantane, is documented as being irritating to the eyes, respiratory system, and skin[4]. It is prudent to assume that this compound possesses similar irritant properties.

This assessment dictates that this compound must be handled as a potentially irritating, environmentally hazardous, halogenated organic waste.

Compound/ClassCAS NumberKnown HazardsImplication for Disposal
This compound 16668-83-0Toxicological properties not fully investigated.Must be handled with caution, assuming hazards of its components.
Adamantane 281-23-2Very toxic to aquatic life with long-lasting effects[3].Prohibits drain disposal; requires containment as hazardous waste.
1-Fluoroadamantane 768-92-3Irritating to eyes, respiratory system, and skin[4].Requires appropriate Personal Protective Equipment (PPE).
Halogenated Organics N/ARequire specific incineration; regulated waste stream[1][2][5].Mandates segregation into a dedicated "Halogenated Waste" container.

Essential Personal Protective Equipment (PPE)

Before handling this compound waste, the following minimum PPE is mandatory to mitigate risks of exposure based on the inferred hazards.

  • Eye Protection: Safety goggles or a face shield are essential to protect against potential splashes and eye irritation[6].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene[6]. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing[6].

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a particulate filter respirator (e.g., N95) may be necessary[3].

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Immediately upon generation, all waste containing this compound must be segregated as Halogenated Organic Waste .

  • Action: Collect all materials—including pure this compound, solutions containing it, and contaminated items like pipette tips or weigh boats—in a designated hazardous waste container.

  • Causality: This step is paramount. As previously noted, halogenated waste undergoes a different and more costly disposal process (incineration) than non-halogenated waste, which may be recycled as fuel[2]. Cross-contamination renders the entire container of non-halogenated solvent unsuitable for recycling and requires it to be treated as more hazardous waste.

Proper containment and labeling prevent accidental mixing and ensure clear communication of hazards.

  • Action: Use only approved, leak-proof hazardous waste containers made of compatible materials like glass or high-density polyethylene (HDPE)[6][7]. The container must have a secure, screw-top cap[2].

  • Action: Affix a hazardous waste label to the container before adding the first drop of waste[7]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components and their approximate percentages.

    • The appropriate hazard class indication (e.g., "Halogenated Organic Waste").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Action: Keep the waste container tightly sealed at all times, except when actively adding waste[7].

  • Action: Store the container in a well-ventilated area, such as a fume hood or a designated, vented cabinet[6].

  • Action: Ensure the storage area is away from heat sources and incompatible materials[6].

Accidents should be handled promptly and correctly to prevent exposure and environmental release.

  • For a Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Sweep or scoop the absorbed material into a suitable container for disposal as halogenated hazardous waste[5].

  • Decontamination:

    • Thoroughly wipe down any contaminated labware or surfaces with a solvent like ethanol or acetone, followed by soap and water[6].

    • Crucially, collect all cleaning materials and the initial solvent rinsate as halogenated hazardous waste. Do not dispose of them in the regular trash or down the drain[6].

The final step is to transfer the waste to the proper authorities for disposal.

  • Action: Never pour this compound waste down the drain or place it in the regular trash[3][6].

  • Action: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. They are the final authority and will manage the licensed hazardous waste disposal vendor who will perform the high-temperature incineration[6].

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal Start Waste Generation (e.g., reaction quench, contaminated labware) Assess Hazard Assessment: - Contains Fluorine (Halogen) - Adamantane Core (Aquatic Toxin) - Potential Irritant Start->Assess Step 1 PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Step 2 SelectContainer Select Approved Container (Glass or HDPE, Screw Cap) PPE->SelectContainer Step 3 LabelContainer Label as 'Hazardous Waste' - List 'this compound' - Mark as 'Halogenated Organic' SelectContainer->LabelContainer Step 4 Segregate Collect Waste in Container (No mixing with non-halogenated waste) LabelContainer->Segregate Step 5 Store Store Sealed Container in SAA (Ventilated, Secure Location) Segregate->Store Step 6 EHS Contact Institutional EHS for Waste Pickup Store->EHS Step 7 End Disposal via Licensed Vendor (High-Temperature Incineration) EHS->End Final Step

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you ensure the safe and compliant management of this compound waste, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.

References

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Wisconsin-Madison Facilities Planning & Management. (n.d.). Hazardous Waste Segregation. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoroadamantane. [Link]

Sources

Essential PPE and Safe Handling Protocols for 2-Fluoroadamantane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Laboratory Professionals

The unique lipophilic and rigid structure of the adamantane cage, combined with the strong electronegativity of the carbon-fluorine bond, makes 2-Fluoroadamantane a compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives are explored for their potential in designing safe and selective drug delivery systems.[1] However, these same properties necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring the protection of researchers while maintaining experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

While one Safety Data Sheet (SDS) for this compound indicates "No known hazard," this should be interpreted with extreme caution.[2] The absence of comprehensive toxicological data does not equate to the absence of risk. Fluorinated organic compounds as a class can present significant, and sometimes subtle, health hazards.[3] The adamantane structure itself is highly lipophilic, which can facilitate absorption and distribution in biological systems.[1]

Therefore, a conservative approach is mandatory. We must operate under the assumption that this compound is potentially hazardous upon skin contact, inhalation, and ingestion. Protocols should be established based on the principles of handling halogenated hydrocarbons and compounds with unknown toxicological profiles.

Key Safety Considerations:

  • Skin and Eye Contact: Direct contact should always be avoided.[2] Assume the compound can cause irritation at a minimum.

  • Inhalation: As a crystalline solid, airborne dust presents a primary inhalation risk.[4] Procedures that could generate dust must be performed with appropriate engineering controls.

  • Ingestion: Accidental ingestion is a risk that underscores the importance of strict personal hygiene in the lab.[5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the first and most critical line of defense. All PPE should be inspected for integrity before each use.[5]

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Protection Chemical splash goggles with side shields.Protects against accidental splashes of solvents containing this compound and airborne solid particles.[6] Standard safety glasses are insufficient.
Hand Protection Double-gloving with nitrile gloves for incidental contact (e.g., weighing, preparing solutions). Neoprene or Butyl rubber gloves for extended operations or handling larger quantities.Nitrile provides excellent dexterity and splash resistance for solvents and greases.[7][8] However, neoprene and butyl rubber offer superior resistance to many halogenated hydrocarbons, making them suitable for prolonged tasks where direct contact is more likely.[7]
Body Protection A standard, long-sleeved laboratory coat.Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood.[6] If dust may be generated outside a fume hood, a NIOSH-approved N95 particulate respirator is recommended.A fume hood provides the primary engineering control to minimize inhalation of airborne particles.[9] A respirator is a necessary secondary control if the primary control is unavailable or insufficient.

Operational Plan: From Weighing to Waste

A systematic workflow is crucial for minimizing exposure and preventing contamination.

Step 1: Pre-Handling & Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a well-ventilated laboratory.

  • Fume Hood: All manipulations of the solid compound or its solutions must occur inside a certified chemical fume hood.

  • Safety Equipment Check: Before starting, ensure an eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Gather Materials: Assemble all necessary equipment, solvents, and waste containers within the fume hood to minimize movement in and out of the controlled space.

Step 2: Donning PPE

A specific sequence for putting on PPE is critical to ensure complete and proper coverage.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence P1 Wash Hands Thoroughly P2 Select & Inspect PPE P1->P2 Ensure integrity D1 Lab Coat P2->D1 D2 Inner Gloves (Nitrile) D1->D2 D3 Eye Protection (Goggles) D2->D3 D4 Outer Gloves (Nitrile/Neoprene) D3->D4 Tape cuff to lab coat

Caption: PPE Donning Sequence.
Step 3: Handling Procedures
  • Weighing: Use an analytical balance inside the fume hood or a vented balance safety enclosure to contain any dust.

  • Transfers: When transferring the solid, use a spatula and handle it gently to avoid generating airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly. If heating is required, use a condenser to prevent the release of vapors.

Step 4: Doffing PPE

The removal of PPE is a point of high contamination risk. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).

  • Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the balled-up glove in the gloved hand to remove the second glove in the same manner.

  • Lab Coat: Untie or unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye Protection: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the inner pair of gloves last, using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency & Disposal Plans

Spill Response
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste.[6]

  • Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Waste Disposal

The strong carbon-fluorine bond makes many fluorinated compounds persistent in the environment.[11][12] All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Includes contaminated PPE (gloves, coats), weighing papers, and spill cleanup materials. Place in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic compounds.

  • Disposal Method: Do not dispose of this material down the drain. All waste must be disposed of through your institution's environmental health and safety (EHS) office, likely via high-temperature incineration by a licensed hazardous waste facility.[11]

By adhering to these rigorous protocols, researchers can confidently work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Combi-Blocks, Inc. (2023). JR-4472 - Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Adamantane-d16.
  • San Jose State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane.
  • Carl ROTH. Safety Data Sheet: Adamantane.
  • Courthouse News Service. (2025). New method destroys toxic 'forever chemicals' and recycles scarce fluoride.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • BASF. (2025). Safety Data Sheet.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Eurofins USA. (2025). Finding an End to Forever Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - 1-Fluoroadamantane.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Fluoroacetamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Tricyclo[3.3.1.13,7]decane, 1-chloro-.
  • Mikuš, P., & Kollár, M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoroadamantane.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroadamantane
Reactant of Route 2
2-Fluoroadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.